molecular formula C6H6ClN B8805043 n-Chloroaniline CAS No. 24613-03-4

n-Chloroaniline

Cat. No.: B8805043
CAS No.: 24613-03-4
M. Wt: 127.57 g/mol
InChI Key: KUDPGZONDFORKU-UHFFFAOYSA-N
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Description

N-Chloroaniline is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24613-03-4

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

IUPAC Name

N-chloroaniline

InChI

InChI=1S/C6H6ClN/c7-8-6-4-2-1-3-5-6/h1-5,8H

InChI Key

KUDPGZONDFORKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCl

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of n-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of n-Chloroaniline Isomers

This guide provides a comprehensive overview of the core physicochemical properties of the ortho (2-), meta (3-), and para (4-) isomers of n-chloroaniline. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of the metabolic pathway.

Physicochemical Properties

The properties of the three n-chloroaniline isomers are summarized below. These compounds share the same molecular formula (C₆H₆ClN) and molecular weight (127.57 g/mol ) but differ in the position of the chlorine atom on the aniline (B41778) ring, leading to distinct physical and chemical characteristics.

General and Physical Properties
Property2-Chloroaniline3-Chloroaniline4-Chloroaniline (B138754)
CAS Number 95-51-2[1][2]108-42-9[3][4]106-47-8[5]
Appearance Amber or clear pale yellow to brown liquid[1][6][7]Colorless to light amber liquid[3][4][8]Pale yellow or yellowish-white crystalline solid[5][9][10]
Odor Mild ammonia-like or sweetish odor[1][6]Sweetish or characteristic odor[4][8]Mild, sweetish aromatic odor[5][11]
Melting Point 0-3 °C[1][2]; -1.9 °C (β-type), -14 °C (α-type)[1]-11 to -9 °C[3][4]67-70 °C[5][12]; 72.5 °C[9]
Boiling Point 208-210 °C[1][2]230 °C[13]; 95-96 °C at 11 mm Hg[3][4]232 °C[5][9]
Density 1.213 g/mL at 25 °C[1][2]1.206 g/mL at 25 °C[3][4]1.43 g/cm³[9]; 1.17 g/cm³ at 70 °C[11]
Flash Point 98 °C[1]; 108 °C[6]118 °C[13]; 255 °F[4]120 °C[5][12]
Solubility and Partitioning
Property2-Chloroaniline3-Chloroaniline4-Chloroaniline
Water Solubility 5.13 g/L at 20 °C[1][2]6.8 g/L at 20 °C[3][4][8]0.3 g/100 mL (3 g/L) at 20 °C[5]; 2.2 g/L[11][12]
Solubility in other Solvents Soluble in acids and most organic solvents[1][14]Soluble in most organic solvents[3][8]Soluble in hot water and organic solvents[5][11]
logP (Octanol/Water) 1.83 at 25 °C[5]0.77-2.03 at 25-30 °C[4]1.83 at 25 °C[5]
Vapor Pressure 0.5 hPa (0.375 mm Hg) at 20 °C[1]1 mm Hg at 63.5 °C[3][4]0.15 mm Hg at 25 °C[5][12]
Chemical Properties
Property2-Chloroaniline3-Chloroaniline4-Chloroaniline
pKa (of conjugate acid) Not explicitly found3.46 at 25 °C[4]4.15 at 25 °C[5]
Refractive Index (n20/D) 1.589[1][2]1.594[3][4]1.5546[5][12]
Stability Turns black/dark on exposure to air[1][6]Darkens in storage[4]Decomposes in presence of light and air[5][11]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard protocols for melting point, boiling point, and water solubility determination.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids like 4-chloroaniline.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.[15][16] Impurities typically depress and broaden the melting range.[15][16]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital Melt-Temp apparatus)[15][16]

  • Capillary tubes (sealed at one end)[17]

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Finely powder the crystalline organic compound.[16][18]

  • Capillary Packing: Push the open end of a capillary tube into the powdered sample, packing it to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[17][18]

  • Apparatus Setup:

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16][17] Immerse the assembly in the oil bath of the Thiele tube.[16]

    • Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.[15]

  • Heating: Heat the apparatus slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[15][16]

  • Observation: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.[18][19]

    • T2: The temperature at which the entire sample has completely liquefied.[18][19]

  • Reporting: The melting point is reported as the range from T1 to T2.[15] For accuracy, conduct at least two determinations.[15]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for liquids like 2- and 3-chloroaniline.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20][21] At this temperature, a rapid and continuous stream of bubbles will emerge from an inverted capillary tube submerged in the liquid.

Apparatus:

  • Fusion tube or small test tube[22]

  • Capillary tube (sealed at one end)[20][22]

  • Heating apparatus (e.g., Thiele tube, aluminum block)[22]

  • Thermometer

  • Liquid sample

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid into the fusion tube.[21][22]

  • Capillary Placement: Place the capillary tube, with its open end down, into the liquid in the fusion tube.[22][23]

  • Apparatus Setup: Attach the fusion tube to a thermometer. Place the assembly into the heating apparatus (e.g., Thiele tube or aluminum block) ensuring the sample is visible.[22][23]

  • Heating: Heat the apparatus slowly and uniformly.[22]

  • Observation: As the liquid heats, air will escape from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary.[22]

  • Recording: Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid.[22] For increased accuracy, it is the temperature at which bubbling stops and the liquid begins to enter the capillary upon cooling.[24]

Water Solubility Determination (OECD Guideline 105)

This guideline describes two primary methods: the Flask Method for solubilities above 10⁻² g/L and the Column Elution Method for lower solubilities.[25][26] Given the solubilities of chloroanilines, the Flask Method is appropriate.

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature (typically 20 ± 0.5 °C).[25][26]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath or room

  • Analytical equipment for concentration measurement (e.g., HPLC, GC, UV-Vis spectroscopy)

  • Centrifuge or filtration system

Procedure (Flask Method):

  • Equilibration: Add an excess amount of the test substance to a flask containing purified water.

  • Stirring: Vigorously stir the mixture in a constant temperature bath to facilitate the dissolution process and reach equilibrium. The time required for saturation must be determined in a preliminary test.[26]

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the mixture to settle. Separate the aqueous phase from the undissolved substance by centrifugation or filtration.[27]

  • Concentration Analysis: Determine the concentration of the chloroaniline in the clear aqueous solution using a validated analytical method.

  • Replicates: The determination should be performed at least in duplicate.

Metabolic Pathway Visualization

Chloroanilines undergo metabolic activation in the body, a process linked to their toxicity, particularly hematotoxicity (methemoglobinemia).[28][29] The primary metabolic pathways include N-oxidation and N-acetylation.[30] N-oxidation, catalyzed by cytochrome P-450 enzymes, is considered a critical activation step, leading to reactive intermediates that can cause cellular damage.[31]

Metabolic_Pathway cluster_blood Systemic Circulation / Blood cluster_liver Liver (Hepatic Metabolism) cluster_rbc Red Blood Cells Parent n-Chloroaniline Acetylated N-acetyl-chloroaniline (4-chloroacetanilide) Parent->Acetylated N-Acetylation Hydroxylamine N-hydroxyl-chloroaniline (4-chlorophenylhydroxylamine) Parent->Hydroxylamine N-Oxidation (Cytochrome P-450) Nitroso Nitroso-chloroaniline (4-chloronitrosobenzene) Hydroxylamine->Nitroso Oxidation Excretion Polar Conjugates (e.g., Sulfates, Glucuronides) Hydroxylamine->Excretion Conjugation Methemoglobin Methemoglobin Formation Nitroso->Methemoglobin Induces

Caption: Simplified metabolic pathway of n-chloroaniline.

Experimental Workflow Visualization

The process of determining a key toxicological endpoint, such as methemoglobin formation, follows a structured workflow from substance administration to data analysis.

Experimental_Workflow start Test Substance Administration (e.g., Oral Gavage to Rats) blood_collection Timed Blood Collection start->blood_collection sample_prep Sample Preparation (Hemolysate) blood_collection->sample_prep measurement Spectrophotometric Measurement (Absorbance Reading at specific λ) sample_prep->measurement calculation Calculation of % Methemoglobin measurement->calculation analysis Toxicokinetic & Statistical Analysis calculation->analysis end Endpoint Determination (e.g., LOAEL) analysis->end

Caption: Workflow for in vivo methemoglobin formation assay.

References

An In-depth Technical Guide to N-Chloroaniline: Molecular Structure, Isomers, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-chloroaniline and its isomers, focusing on their molecular structures, physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where these compounds are utilized.

Molecular Structure and Isomers

N-chloroaniline (C₆H₆ClN) is an aromatic amine with a chlorine atom attached to the aniline (B41778) structure. The position of the chlorine atom on the benzene (B151609) ring gives rise to three structural isomers: 2-chloroaniline (B154045) (ortho-chloroaniline), 3-chloroaniline (B41212) (meta-chloroaniline), and 4-chloroaniline (B138754) (para-chloroaniline). Additionally, when the chlorine atom is bonded to the nitrogen of the amino group, the compound is known as N-chloroaniline.[1]

The molecular structure of these isomers significantly influences their chemical and physical properties, as well as their reactivity and biological activity.

Molecular Diagrams

The structural formulas of N-chloroaniline and its isomers are depicted below.

Caption: Molecular structures of N-chloroaniline and its isomers.

Physicochemical Properties

The physicochemical properties of the chloroaniline isomers are summarized in the table below. These properties are crucial for understanding their behavior in various chemical and biological systems.

Property2-Chloroaniline3-Chloroaniline4-ChloroanilineN-Chloroaniline
CAS Number 95-51-2[2]108-42-9[3]106-47-8[4]24613-03-4
Molecular Formula C₆H₆ClNC₆H₆ClNC₆H₆ClNC₆H₆ClN
Molecular Weight ( g/mol ) 127.57[2]127.57[3]127.57[4]127.57
Appearance Clear pale yellow to brown liquid[5]Colorless to light amber liquid[6]White or pale yellow solid[4]-
Melting Point (°C) -2[5]-11[5]69.5-72.5[5]70-73
Boiling Point (°C) 208.7[5]230[5]232[5]173
Density (g/mL at 25°C) 1.213[5]1.216 (at 20°C)[5]1.4 (solid)[5]-
Solubility in Water 0.5% at 20°C[5]0.6%[5]0.4% at 20°C (cold water)[5]-
logP (Octanol/Water Partition Coefficient) 1.901.88[3]1.83[4]-
pKa --4.15-
Vapor Pressure (mmHg at 20°C) -<0.1[5]0.015[5]-
Flash Point (°C) 108[5]118[5]120-123[5]-
Refractive Index (at 20°C) 1.58951.594--

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of chloroaniline isomers.

Synthesis of Chloroaniline Isomers

The most common method for the synthesis of chloroaniline isomers is the reduction of the corresponding chloronitrobenzene isomer.

synthesis_workflow start Chloronitrobenzene Isomer reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) start->reduction crude Crude Chloroaniline Isomer reduction->crude purification Purification (Distillation or Recrystallization) crude->purification product Pure Chloroaniline Isomer purification->product

Caption: General workflow for the synthesis of chloroaniline isomers.

Materials:

  • 2-Nitrochlorobenzene

  • Iron filings

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a reaction vessel, combine 2-nitrochlorobenzene, iron filings, dilute hydrochloric acid, and water.

  • Reflux the mixture for 6-8 hours.

  • After the reaction is complete, perform steam distillation to obtain the crude product.

  • Purify the crude 2-chloroaniline by vacuum distillation.

Materials:

  • 3-Nitrochlorobenzene

  • Sodium sulfide (B99878) or Zinc powder and Hydrochloric acid

  • Water

Procedure using Sodium Sulfide:

  • In a reaction kettle, dissolve sodium sulfide in water.

  • Heat the solution to boiling with stirring.

  • Gradually add 3-nitrochlorobenzene to the boiling solution.

  • Reflux the mixture for 5 hours.

  • After the reaction, distill the oily liquid to obtain the final product.

Procedure via Catalytic Hydrogenation: [6]

  • Charge a hydrogenation reactor with 3-chloronitrobenzene and a suitable solvent.

  • Add a noble metal or metal sulfide catalyst. Metal oxides can be added to prevent dehalogenation.

  • Pressurize the reactor with hydrogen and heat to the appropriate temperature.

  • Maintain the reaction under low pressure until the uptake of hydrogen ceases.

  • After the reaction, filter the catalyst and purify the product by distillation.

Materials:

  • p-Chloronitrobenzene

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation apparatus, charge p-chloronitrobenzene and ethanol.

  • Add Raney Nickel catalyst to the mixture.

  • Maintain the reaction temperature between 50-70°C.

  • Introduce hydrogen gas at a pressure of 3.04–3.55 MPa.

  • Ensure the pH of the medium is maintained between 5 and 6.

  • Continue the catalytic hydrogenation until the reaction is complete.

  • After completion, filter off the catalyst and remove the solvent under reduced pressure.

  • The resulting 4-chloroaniline can be further purified by recrystallization.

Analytical Protocols

Accurate identification and quantification of chloroaniline isomers are essential. The following are standard protocols for their analysis.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

  • Accurately weigh 5-20 mg of the chloroaniline isomer for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Instrumental Procedure:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Tune and match the probe for the nucleus of interest (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

  • Acquire the spectrum.

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

Objective: To obtain an IR spectrum for the identification of functional groups.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven.

  • In an agate mortar, grind 1-2 mg of the chloroaniline sample with approximately 100 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-making die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumental Procedure:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically generate the final absorbance or transmittance spectrum.

Objective: To separate and identify chloroaniline isomers and quantify their presence in a sample.

Sample Preparation (for environmental water samples): [7]

  • To a 1-liter aqueous sample, add a known amount of a suitable internal standard (e.g., 4-chloroaniline-d4).

  • Adjust the sample pH to >11 with 1 M sodium hydroxide.

  • Perform a liquid-liquid extraction with methylene (B1212753) chloride (3 x 60 mL portions) in a separatory funnel.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Parameters (Typical):

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Toxicity and Industrial Applications

Toxicity Summary

Chloroaniline isomers are known to be toxic. The primary toxic effect is hematotoxicity, leading to methemoglobinemia.[8][9] The order of potency for inducing methemoglobinemia is generally considered to be p-chloroaniline > m-chloroaniline > o-chloroaniline.[8] p-Chloroaniline has also been shown to be genotoxic in various test systems, while the results for the ortho and meta isomers are less consistent.[8]

Industrial Applications

Chloroaniline isomers are important intermediates in various chemical industries.[6][10][11][12]

  • Dyes and Pigments: They are used in the manufacture of azo dyes and other pigments.[6][10]

  • Pharmaceuticals: They serve as precursors in the synthesis of various drugs.[6][11][12]

  • Agrochemicals: They are used in the production of herbicides and pesticides.[6][10][11]

  • Polymers and Rubber: They find application as intermediates for rubber chemicals and in the polymer industry.[1]

References

Spectroscopic Data of Chloroaniline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the three positional isomers of chloroaniline: 2-chloroaniline (B154045) (ortho-chloroaniline), 3-chloroaniline (B41212) (meta-chloroaniline), and 4-chloroaniline (B138754) (para-chloroaniline). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. The term "n-chloroaniline" is ambiguous; therefore, this guide addresses the ortho, meta, and para isomers, which are of primary interest in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of chloroaniline isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the position of the chlorine atom on the aromatic ring.

¹H NMR Spectral Data

The following table summarizes the proton NMR chemical shifts (δ) for the chloroaniline isomers. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Isomer Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
2-Chloroaniline NH₂3.92broad s-
H67.22d8.1
H47.03t7.6
H36.72d-
H56.67m-
3-Chloroaniline NH₂3.66s-
H27.00t-
H66.69ddd7.8, 1.8, 0.9
H56.59t7.8
H46.46ddd7.8, 2.1, 0.9
4-Chloroaniline NH₂3.68s-
H2, H66.77d8.0
H3, H56.89t7.3
¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information about the carbon framework of the chloroaniline isomers.

Isomer Carbon Chemical Shift (ppm)
2-Chloroaniline C1 (C-NH₂)142.9
C2 (C-Cl)119.5
C3129.2
C4119.1
C5127.4
C6116.2
3-Chloroaniline C1 (C-NH₂)147.9
C2113.8
C3 (C-Cl)135.0
C4118.4
C5130.5
C6115.0
4-Chloroaniline C1 (C-NH₂)144.95
C2, C6116.25
C3, C5129.13
C4 (C-Cl)123.16
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of chloroaniline isomers is as follows:

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the chloroaniline isomer for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.[1][2]

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically CDCl₃, containing an internal standard like TMS.[1][2]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[1][3]

    • The final volume in the NMR tube should be around 0.5 - 0.6 mL, corresponding to a height of about 40-50 mm.[2][3]

    • Cap the NMR tube and wipe the outside clean with acetone (B3395972) or isopropanol (B130326) before placing it in the spectrometer.[3]

  • Data Acquisition :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[1][4]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be required due to its lower natural abundance and sensitivity.[3]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The chloroaniline isomers exhibit characteristic absorption bands corresponding to N-H, C-H, C=C, C-N, and C-Cl vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands for chloroaniline isomers. Spectra are often recorded as a liquid film or a KBr pellet.

Vibrational Mode Wavenumber (cm⁻¹) Isomer(s)
N-H stretch (amine)3350 - 3450All
C-H stretch (aromatic)3010 - 3100All
C=C stretch (aromatic ring)1590 - 1610All
C=C stretch (aromatic ring)1490 - 1510All
C-N stretch (aryl amine)1250 - 1350All
C-Cl stretch1080 - 1100All
C-H bend (out-of-plane)Varies with substitution patternAll
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation :

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.[5]

    • In an agate mortar, grind 1-2 mg of the chloroaniline isomer with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[5]

    • Transfer the powder to a pellet-making die.

    • Use a hydraulic press to apply pressure and form a thin, transparent KBr pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample chamber.[6]

    • Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Mass Spectral Data

The electron ionization (EI) mass spectra of chloroaniline isomers are characterized by a prominent molecular ion peak (M⁺) and an isotopic peak (M+2) due to the presence of the ³⁷Cl isotope.

Isomer Molecular Ion (M⁺) m/z M+2 Isotope Peak m/z Key Fragment Ions (m/z)
2-Chloroaniline 12712992, 65
3-Chloroaniline 12712992, 65
4-Chloroaniline 12712992, 65

The molecular ion for all isomers is observed at m/z 127 (for ³⁵Cl) and 129 (for ³⁷Cl) with an approximate intensity ratio of 3:1.[7][8] The major fragmentation involves the loss of a chlorine atom followed by the loss of HCN.

Experimental Protocol for LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and selectivity for the analysis of chloroanilines.

  • Sample Preparation :

    • Prepare a stock solution of the chloroaniline isomer in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • Prepare a series of calibration standards by diluting the stock solution.

    • For complex matrices, a sample extraction and cleanup procedure, such as solid-phase extraction (SPE), may be necessary.[9]

  • LC Separation :

    • Use a suitable HPLC column, such as a C18 or biphenyl (B1667301) column.[10]

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.[11][12]

  • MS/MS Detection :

    • The mass spectrometer is typically operated in electrospray ionization (ESI) positive ion mode.[10][11]

    • For quantitative analysis, multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[10] This involves selecting the precursor ion (the molecular ion) and monitoring for a specific product ion after fragmentation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chloroaniline isomer.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chloroaniline Isomer Sample Dissolution Dissolution in Deuterated Solvent (NMR) or KBr Matrix (IR) Sample->Dissolution Filtration Filtration / Purification Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR IR IR Spectroscopy Filtration->IR MS Mass Spectrometry Filtration->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of chloroaniline isomers.

References

Solubility of n-Chloroaniline Isomers in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-chloroaniline isomers (2-chloroaniline, 3-chloroaniline (B41212), and 4-chloroaniline) in various organic solvents. Understanding the solubility of these compounds is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and environmental fate studies. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this process.

Introduction to n-Chloroaniline and its Solubility

n-Chloroanilines are a group of aromatic amines that are important intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. The position of the chlorine atom on the aniline (B41778) ring (ortho, meta, or para) significantly influences their physicochemical properties, including their solubility in different solvent systems. The general principle of "like dissolves like" is a useful starting point for understanding their solubility behavior. The presence of the polar amino group (-NH₂) allows for hydrogen bonding, contributing to solubility in polar solvents. Conversely, the nonpolar chlorophenyl ring favors solubility in non-polar organic solvents. The interplay of these factors, along with the specific isomer and the properties of the solvent, determines the overall solubility.

Quantitative Solubility Data

Table 1: Solubility of 2-Chloroaniline (B154045) (o-Chloroaniline)

SolventTemperature (°C)Solubility ( g/100g Solvent)Mole Fraction (x)
Benzene25Miscible-
Toluene25Miscible-
Ethanol25Miscible[1]-
Diethyl Ether25Miscible[1]-
Acetone25Soluble[1]-

Data on the specific limits of miscibility or quantitative solubility values in g/100g of solvent for 2-chloroaniline in many common organic solvents at various temperatures is not extensively reported in recent literature. General chemical reference texts indicate high solubility or miscibility.

Table 2: Solubility of 3-Chloroaniline (m-Chloroaniline)

SolventTemperature (°C)Solubility ( g/100g Solvent)Mole Fraction (x)
Benzene25Miscible[2]-
Toluene25--
Ethanol25Miscible[2][3]-
Diethyl Ether25Miscible[2][3]-
Acetone25Miscible[3]-
Chloroform25More soluble than in water-

Similar to 2-chloroaniline, 3-chloroaniline is reported to be miscible or highly soluble in many common organic solvents, with specific quantitative data being sparse.

Table 3: Solubility of 4-Chloroaniline (B138754) (p-Chloroaniline)

SolventTemperature (°C)Solubility ( g/100g Solvent)Mole Fraction (x)
Benzene25--
Toluene25--
Ethanol25Freely Soluble[4]-
Diethyl Ether25Freely Soluble[4]-
Acetone25Soluble[1]-
Carbon Disulfide25Freely Soluble[4]-

4-Chloroaniline, being a solid at room temperature, has more reported instances of "freely soluble" rather than "miscible." Quantitative data across a range of temperatures is a subject of ongoing research. A 2025 preprint by Lu et al. is expected to provide detailed solubility data for p-chloroaniline in thirteen pure organic solvents, which will be a valuable resource once fully published.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for chemical research and development. The following are detailed methodologies for two commonly employed and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Constant temperature orbital shaker or water bath

  • Vials with tight-fitting caps

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the n-chloroaniline isomer to a series of vials. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the excess solid to sediment. For fine suspensions, centrifugation at the experimental temperature may be necessary.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of the n-chloroaniline isomer of known concentrations in the selected organic solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

  • Calculation: Calculate the concentration of the n-chloroaniline isomer in the saturated solution based on the calibration curve and the dilution factor. The solubility is typically expressed in units such as g/100 g of solvent, g/L of solution, or mole fraction.

Gravimetric Method

The gravimetric method is a simpler, classical technique for determining solubility that relies on the direct measurement of the mass of the solute in a saturated solution.

Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

  • Constant temperature shaker or water bath

  • Vials with tight-fitting caps

  • Analytical balance

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal shake-flask method (Steps 1-4).

  • Sample Collection: Carefully and accurately transfer a known mass or volume of the clear supernatant (saturated solution) to a pre-weighed evaporating dish.

  • Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven set to a temperature below the boiling point of the solute and the solvent's boiling point.

  • Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition or sublimation of the solute. Dry the sample to a constant weight.

  • Weighing: Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption, and then accurately weigh it.

  • Calculation: The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish. The solubility can then be calculated based on the initial mass or volume of the saturated solution taken.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of an n-chloroaniline isomer using the isothermal shake-flask method followed by HPLC analysis, and a simplified workflow for the gravimetric method.

experimental_workflow_shake_flask cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_analysis Sample Analysis cluster_calc Calculation prep1 Add excess n-chloroaniline to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial and place in shaker prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Start Equilibration equil2 Cease agitation and allow solid to settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 Start Analysis analysis2 Filter through syringe filter analysis1->analysis2 analysis3 Dilute sample for HPLC analysis2->analysis3 analysis4 Analyze via HPLC analysis3->analysis4 calc1 Determine concentration from calibration curve analysis4->calc1 Obtain Data calc2 Calculate solubility calc1->calc2

Caption: Workflow for the Isothermal Shake-Flask Method with HPLC Analysis.

experimental_workflow_gravimetric cluster_prep_grav Preparation & Saturation cluster_measure Measurement cluster_calc_grav Calculation prep1_grav Prepare saturated solution (as in shake-flask) measure1 Transfer known mass/volume of supernatant to pre-weighed dish prep1_grav->measure1 Start Measurement measure2 Evaporate solvent measure1->measure2 measure3 Dry residue to constant weight measure2->measure3 measure4 Weigh dish with residue measure3->measure4 calc1_grav Determine mass of solute measure4->calc1_grav Obtain Mass calc2_grav Calculate solubility calc1_grav->calc2_grav

Caption: Workflow for the Gravimetric Method for Solubility Determination.

Conclusion

The solubility of n-chloroaniline isomers in organic solvents is a critical parameter for their effective use in various chemical and pharmaceutical applications. While qualitative data indicates good solubility in many common organic solvents, there is a notable lack of comprehensive quantitative data in the recent scientific literature, particularly as a function of temperature. The experimental protocols detailed in this guide, namely the isothermal shake-flask method and the gravimetric method, provide robust frameworks for researchers to generate this much-needed data. The provided workflows offer a clear visual guide for implementing these methods. Further research to populate comprehensive solubility databases for these important chemical intermediates is highly encouraged.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of N-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition of n-chloroaniline isomers. Understanding the thermal behavior of these compounds is critical for ensuring safety, optimizing reaction conditions, and assessing the stability of pharmaceuticals and chemical intermediates. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on available scientific literature.

Thermal Stability and Decomposition Data

The thermal stability of n-chloroaniline is influenced by the position of the chlorine atom on the aromatic ring. The following tables summarize the key thermal decomposition data for the ortho (2-chloroaniline), meta (3-chloroaniline), and para (4-chloroaniline) isomers.

Table 1: Decomposition Temperatures of n-Chloroaniline Isomers

CompoundDecomposition Temperature (°C)Notes
2-Chloroaniline> 300Stable at lower temperatures.
3-Chloroaniline> 190Less stable than the ortho isomer.
4-Chloroaniline250 - 300Exothermic decomposition observed in the range of 210-400 °C.[1]

Table 2: Hazardous Decomposition Products of n-Chloroaniline

ProductChemical FormulaCommon Formation Pathway
Carbon MonoxideCOIncomplete combustion of the aromatic ring.
Carbon DioxideCO₂Complete combustion of the aromatic ring.
Nitrogen OxidesNOxOxidation of the amine group at high temperatures.
Hydrogen ChlorideHClCleavage of the carbon-chlorine bond.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of n-chloroaniline.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which n-chloroaniline begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the n-chloroaniline isomer into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

    • Set the heating program to ramp from ambient temperature to a final temperature of at least 600°C. A heating rate of 10°C/min is standard, but rates of 5°C/min and 20°C/min can also be used to study the effect of heating rate on decomposition kinetics.

  • Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and to identify any phase transitions (e.g., melting) prior to decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the n-chloroaniline isomer into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the heating program to ramp from ambient temperature to a temperature above the decomposition point, as determined by TGA. A heating rate of 10°C/min is typical.

  • Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition.

    • Integrate the area under the exothermic decomposition peak to determine the enthalpy of decomposition (in J/g).

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for n-chloroaniline.

Experimental Workflow

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results start Start weigh Weigh n-Chloroaniline (5-10 mg for TGA, 2-5 mg for DSC) start->weigh pan Place in TGA/DSC Pan weigh->pan tga_setup Instrument Setup: - Inert Atmosphere (N2) - Heating Rate (10°C/min) pan->tga_setup dsc_setup Instrument Setup: - Inert Atmosphere (N2) - Heating Rate (10°C/min) pan->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis decomp_temp Decomposition Temperature tga_analysis->decomp_temp mass_loss Mass Loss (%) tga_analysis->mass_loss dsc_run Run DSC dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Analyze DSC Curve dsc_data->dsc_analysis enthalpy Enthalpy of Decomposition dsc_analysis->enthalpy

Experimental workflow for the thermal analysis of n-chloroaniline.
Proposed Thermal Decomposition Pathway

The thermal decomposition of n-chloroaniline is believed to be initiated by a radical mechanism. The following diagram illustrates a plausible pathway leading to the observed final products. The fragmentation is based on the mass spectrometric analysis of similar compounds, which shows characteristic losses corresponding to the cleavage of C-N and C-C bonds.[2]

G cluster_initial Initial Fragmentation cluster_intermediates Intermediate Fragments cluster_secondary Secondary Fragmentation & Recombination nca n-Chloroaniline (C₆H₆ClN) radical_ion Chloroaniline Radical Cation [C₆H₆ClN]⁺˙ nca->radical_ion High Temperature loss_h Loss of H atom radical_ion->loss_h loss_cl Loss of Cl atom radical_ion->loss_cl loss_nh2 Loss of NH₂ radical radical_ion->loss_nh2 c6h5cln [C₆H₅ClN]⁺ loss_h->c6h5cln c6h6n [C₆H₆N]⁺ loss_cl->c6h6n c6h4cl [C₆H₄Cl]⁺ loss_nh2->c6h4cl c5h5 Cyclopentadienyl Cation [C₅H₅]⁺ (m/z 65) c6h5cln->c5h5 Ring Fragmentation nox Nitrogen Oxides (NOx) c6h5cln->nox Oxidation c6h5nh Anilinium Ion [C₆H₅NH]⁺ (m/z 92) c6h6n->c6h5nh Rearrangement c6h6n->nox Oxidation hcl Hydrogen Chloride (HCl) c6h4cl->hcl Reaction with H radicals co_co2 Carbon Monoxide (CO) Carbon Dioxide (CO₂) c5h5->co_co2 Combustion c6h5nh->co_co2 Combustion

Proposed thermal decomposition pathway of n-chloroaniline.

Conclusion

The thermal stability of n-chloroaniline is isomer-dependent, with the meta isomer exhibiting the lowest decomposition temperature. Thermal degradation proceeds via a complex mechanism initiated by radical formation, leading to the evolution of hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. The experimental protocols and decomposition pathway outlined in this guide provide a framework for the safe handling and further investigation of these important chemical intermediates. It is strongly recommended that all thermal analyses be conducted with appropriate safety precautions in a well-ventilated area.

References

An In-depth Technical Guide to n-Chloroaniline and its Isomers: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Chloroaniline and its isomers (2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline), focusing on their chemical properties, safety data, and handling protocols. Due to the limited availability of detailed safety information for n-Chloroaniline (CAS: 24613-03-4), this guide includes data on its more extensively studied isomers as a crucial reference for safe handling and experimental design.

Chemical Identification and Physical Properties

n-Chloroaniline and its isomers are monochlorinated derivatives of aniline. While sharing the same molecular formula and weight, their physical properties differ due to the position of the chlorine atom on the benzene (B151609) ring.

n-Chloroaniline

PropertyValueReference
CAS Number 24613-03-4[1][2][3]
Molecular Formula C6H6ClN[1][2]
Molecular Weight 127.57 g/mol [2][3]
Appearance Colorless to pale yellow solid[2]
Melting Point 70-73 °C[1][2]
Boiling Point 173 °C at 760 mmHg[1][2]
Density 1.229 g/cm³[2]
Flash Point 58.4 °C[1][2]

Chloroaniline Isomers

Property2-Chloroaniline3-Chloroaniline4-ChloroanilineReference
CAS Number 95-51-2108-42-9106-47-8[4][5][6]
Appearance --Colorless to slightly amber-coloured crystalline solid[7]
Melting Point -2 - -1 °C-11 - -9 °C68 - 72 °C[4][5][7]
Boiling Point 208 - 210 °C95 - 96 °C at 15 hPa232 °C[4][5][7]
Density 1.213 g/mL at 25 °C1.206 g/cm³ at 25 °C1.17 g/cm³[4][5][6]
Flash Point -118 °C132 °C[5][6]
Water Solubility ca. 5.13 g/L at 20 °C-2.2 g/L at 20 °C[4][6]
log Pow 1.9-1.87[4][7]

Safety Data and Hazard Classification

The chloroaniline isomers are classified as toxic and hazardous substances. It is crucial to handle them with extreme caution in a laboratory setting. The following tables summarize the GHS hazard classifications for the chloroaniline isomers.

GHS Hazard Classification

Hazard Class2-Chloroaniline3-Chloroaniline4-ChloroanilineReference
Acute Toxicity, Oral Category 3Category 3Category 3[4][6][8]
Acute Toxicity, Dermal Category 3Category 3Category 3[4][6][8]
Acute Toxicity, Inhalation Category 3Category 3Category 3[4][6][8]
Skin Sensitization --Category 1[6]
Carcinogenicity --Category 1A[6]
Hazardous to the Aquatic Environment, Chronic Category 1Category 1Category 1[4][6][8]

Hazard Statements (H-Statements)

StatementPhraseApplies toReference
H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled2-, 3-, 4-Chloroaniline[6][8][9]
H317 May cause an allergic skin reaction4-Chloroaniline[6]
H350 May cause cancer4-Chloroaniline[6]
H373 May cause damage to organs through prolonged or repeated exposure2-, 3-Chloroaniline[8][9]
H410 Very toxic to aquatic life with long lasting effects2-, 3-, 4-Chloroaniline[6][8][9]

Precautionary Statements (P-Statements) - General Handling

StatementPhraseReference
P201 Obtain special instructions before use.[10]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P273 Avoid release to the environment.[10]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[11]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[11]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
P501 Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling and Disposal

Due to the toxicity of chloroanilines, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling these compounds in a research environment.

SafeHandlingWorkflow Safe Handling Workflow for Chloroanilines cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_sds->prep_ppe prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weighing and Transfer (Use disposable weigh boats) prep_fumehood->handle_weigh Proceed with caution handle_dissolve Dissolving (Add solvent slowly) handle_weigh->handle_dissolve handle_reaction Running Experiment (Maintain containment) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response (Evacuate, Ventilate, Contain) handle_reaction->emergency_spill In case of spill emergency_exposure Personal Exposure (Flush affected area, Seek medical attention) handle_reaction->emergency_exposure In case of exposure cleanup_waste Segregate Hazardous Waste (Solid and Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S Guidelines cleanup_waste->cleanup_dispose

A generalized workflow for the safe handling of chloroanilines.

Methodologies for Key Experiments:

While specific experimental protocols for novel research will vary, the following general methodologies based on established safety practices are critical:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[13]

  • Ventilation: All work with chloroanilines, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[14]

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[13] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15] Ventilate the area and wash the spill site after cleanup is complete.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

  • Waste Disposal: All chloroaniline waste, including contaminated consumables, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[5] Do not dispose of chloroanilines down the drain.[15]

This guide is intended to provide a foundation for the safe and informed use of n-chloroaniline and its isomers in a research setting. Always consult the most up-to-date Safety Data Sheet for the specific compound being used and adhere to all institutional safety protocols.

References

A Technical Guide to the Historical Preparation of N-Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of N-chloroanilines, compounds of significant interest in organic synthesis and as precursors in the pharmaceutical and dye industries. The document provides a detailed overview of the core synthetic strategies from the late 19th and early 20th centuries, focusing on the chlorination of aniline (B41778) and its derivatives. It includes experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows to offer a comprehensive resource for understanding these foundational chemical transformations.

Introduction

The preparation of chloroanilines has been a subject of chemical investigation for over a century. Early methods were often characterized by challenges in controlling selectivity, leading to mixtures of ortho, meta, and para isomers, as well as polychlorinated byproducts and undesirable tar formation.[1] This guide delves into the primary historical techniques employed for the synthesis of N-chloroanilines, highlighting the use of various chlorinating agents and the strategic use of protecting groups to influence reaction outcomes.

Primary Historical Synthetic Routes

Historically, the synthesis of N-chloroanilines has been approached through two main strategies: the direct chlorination of aniline and its derivatives, and the rearrangement of N-chloro compounds. Each method presented its own set of advantages and challenges.

Direct Chlorination of Aniline and Acetanilide (B955)

Direct chlorination of the aniline ring was a common early approach. However, the strong activating effect of the amino group often led to over-chlorination and the formation of multiple isomers.[2] To mitigate this, the amino group was often protected, typically as an acetanilide, to moderate its activating influence and improve the selectivity of the chlorination reaction.[1]

The direct use of chlorine gas was one of the earliest methods for chlorinating aniline derivatives. The reaction was typically carried out in a solvent such as acetic acid.

Experimental Protocol: Chlorination of p-Nitroaniline with Chlorine Gas [3]

This protocol describes the preparation of 2-chloro-4-nitroaniline (B86195) from p-nitroaniline.

  • Dissolution: 20g of p-nitroaniline is added to 200g of 10% hydrochloric acid. The mixture is heated to ensure complete dissolution.

  • Cooling: The solution is then cooled to a temperature between -10°C and 0°C.

  • Chlorination: Chlorine gas is bubbled through the cooled solution at a rate of 0.49 L/h for approximately 7 hours. The molar ratio of p-nitroaniline to chlorine gas is maintained between 1:1 and 1:1.1.

  • Reaction Completion: After the addition of chlorine gas is complete, the reaction mixture is stirred for an additional hour while maintaining the temperature between -10°C and 0°C.

  • Isolation: The product is isolated by suction filtration at 0°C. The filter cake is washed with water until neutral and then dried.

Bleaching powder, a readily available and inexpensive source of hypochlorite (B82951), was widely used as a chlorinating agent in the late 19th and early 20th centuries.[1]

Experimental Protocol: Chlorination of Acetanilide with Bleaching Powder [1]

This method was noted for producing a mixture of o- and p-chloroacetanilide (B1165894).

  • Reaction Setup: A solution of bleaching powder is added to a solution or suspension of acetanilide in acetic acid.

  • Product Mixture: The reaction yields a mixture of p-chloroacetanilide and a smaller proportion of 2,4-dichloroaniline.

  • Separation: The separation of the products is achieved by distillation of their solution in sulfuric acid in a current of steam, a method first described by Beilstein and Kurbatoff.[1]

Sodium hypochlorite offered a more soluble and often more reactive alternative to bleaching powder for chlorination reactions.

Experimental Protocol: Preparation of Acetylchloroaminobenzene [4]

This method, a precursor to the Orton rearrangement, utilizes sodium hypochlorite.

  • Solution A: 15 g of acetanilide (0.11 mole) is dissolved in 3 liters of water, to which 16.8 g of sodium bicarbonate (0.2 mole) is added. The solution is filtered.

  • Solution B: To 150 cc of 1.0 M sodium carbonate, chlorine gas is added at 5°C until the solution contains between 1.6 x 10⁻³ and 1.8 x 10⁻³ equivalents of chlorine per cc. The solution is filtered before use.

  • Reaction: Solution A is maintained at approximately 5°C and stirred slowly while a calculated volume of Solution B is added dropwise.

  • Precipitation: Acetylchloroaminobenzene precipitates as needle-like crystals towards the end of the addition.

  • Isolation: After standing for about fifteen minutes, the crystals are collected by filtration, washed with cold water until no chloride ion is detected, and dried in a vacuum desiccator over sulfuric acid.

The Orton Rearrangement

The Orton rearrangement, a key reaction in the historical synthesis of chloroanilines, involves the acid-catalyzed migration of a chlorine atom from the nitrogen of an N-chloro-N-alkylaniline to the aromatic ring, typically yielding a mixture of ortho- and para-chloro isomers.[5][6] This intermolecular process proceeds through the formation of an intermediate N-chloro compound, which then rearranges.[6]

Experimental Protocol: Preparation of o-Chloroaniline via Orton Rearrangement [7]

This method, developed by Chattaway and Orton in 1901, utilizes the rearrangement of acetylchloroaminobenzene.

  • Initial Chlorination: One part of acetanilide is dissolved in 3 to 4 parts of glacial acetic acid, and the calculated quantity of a strong solution of bleaching powder (0.5 to 0.7 N) is gradually added.

  • Hydrolysis and Distillation: Concentrated sulfuric acid (10 parts of acid for every 100 parts of acetanilide) is added to the mother liquor from the initial chlorination. The mixture is boiled under a reflux apparatus for 1.5 hours to hydrolyze the anilides.

  • Steam Distillation: The acidic product is distilled in a current of steam. o-Chloroaniline, mixed with a small amount of the para-derivative, comes over.

  • Purification: To the oily distillate suspended in water, an equal weight of sulfuric acid is added, and the mixture is again distilled in steam to purify the o-chloroaniline.

Quantitative Data Summary

The yields and isomer distributions of historical n-chloroaniline preparations were highly dependent on the specific method and reaction conditions employed. The following tables summarize available quantitative data from the cited historical literature.

Starting MaterialChlorinating AgentProduct(s)Yield (%)Isomer Ratio (o:p)Reference
p-NitroanilineChlorine Gas2-Chloro-4-nitroaniline98.2 (molar)-[3]
AcetanilideBleaching Powdero- and p-Chloroacetanilide~40-46 (o-isomer)-[1]
AcetanilideBleaching Powdero-Chloroacetanilide5-8-[7]
AcetanilideSodium HypochloriteAcetylchloroaminobenzene70-[4]
MethodStarting MaterialKey ReagentsProductReported YieldReference
Direct Chlorinationp-NitroanilineCl₂, HCl2-Chloro-4-nitroaniline98.2% (molar)[3]
Orton RearrangementAcetanilideBleaching Powder, H₂SO₄o-ChloroanilineNot specified[7]
N-ChlorinationAcetanilideNaOCl, NaHCO₃Acetylchloroaminobenzene70%[4]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the historical preparation of N-chloroanilines.

direct_chlorination aniline Aniline direct_attack Electrophilic Aromatic Substitution aniline->direct_attack acetanilide Acetanilide acetanilide->direct_attack chlorinating_agent Chlorinating Agent (Cl₂, Ca(OCl)₂, NaOCl) chlorinating_agent->direct_attack isomers Mixture of o- and p-Chloroaniline (or Acetanilide) direct_attack->isomers polychlorinated Polychlorinated Byproducts direct_attack->polychlorinated

Caption: Direct chlorination of aniline or acetanilide.

orton_rearrangement acetanilide Acetanilide n_chloro N-Chloroacetanilide acetanilide->n_chloro Chlorination rearrangement Intermolecular Rearrangement n_chloro->rearrangement acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->rearrangement isomers o- and p-Chloroacetanilide rearrangement->isomers

Caption: The Orton rearrangement pathway.

experimental_workflow start Start: Aniline or Acetanilide Solution chlorination Chlorination (Addition of Chlorinating Agent) start->chlorination reaction Reaction under Controlled Temperature chlorination->reaction workup Work-up (e.g., Neutralization, Extraction) reaction->workup separation Separation/Purification (e.g., Distillation, Crystallization) workup->separation product Isolated Chloroaniline Product(s) separation->product

Caption: A generalized experimental workflow.

Conclusion

The historical methods for the preparation of N-chloroanilines laid the groundwork for modern synthetic organic chemistry. While often hampered by issues of selectivity and yield, these early investigations provided valuable insights into the reactivity of aromatic amines and the behavior of different chlorinating agents. The development of techniques such as the use of protecting groups and the understanding of rearrangement reactions like the Orton rearrangement were critical steps in advancing the field. This guide serves as a technical resource for researchers to understand the origins and evolution of these important synthetic transformations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes using n-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread use in industries such as textiles, printing, and pharmaceuticals stems from their straightforward synthesis, diverse color palette, and good stability.[1][2] The synthesis of azo dyes primarily involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2][3]

This document provides detailed protocols for the synthesis of azo dyes using n-chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) as the primary aromatic amine. The presence of the chloro-substituent on the aniline (B41778) ring influences the electronic properties and, consequently, the final color and fastness properties of the dye.

General Reaction Pathway: The synthesis is a two-stage process. First, the primary aromatic amine, n-chloroaniline, is converted into a diazonium salt using nitrous acid at low temperatures. Second, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound (a coupling component) to form the final azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine n-Chloroaniline Diazonium Chloroaniline Diazonium Salt Amine->Diazonium  0-5 °C Reagents HCl + NaNO₂ Reagents->Diazonium CouplingAgent Coupling Component (e.g., Phenol, Aniline derivative) AzoDye Azo Dye CouplingAgent->AzoDye Diazonium_ref->AzoDye

Caption: General two-step synthesis of an azo dye from n-chloroaniline.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.

  • Work in a well-ventilated fume hood.

  • Diazonium salts are unstable and can be explosive when isolated and dry. Always keep them in a cold solution (0-5 °C) and use them immediately after preparation.

  • Handle concentrated acids and other reagents with care.

Protocol 1: Diazotization of n-Chloroaniline

This protocol describes the conversion of a primary aromatic amine (n-chloroaniline) into its corresponding diazonium salt. The quantities provided are for a representative synthesis using 4-chloroaniline.

Materials:

  • 4-Chloroaniline (or 2- or 3-chloroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice-salt bath

Procedure:

  • In a 100 mL beaker, dissolve the chloroaniline in a mixture of concentrated hydrochloric acid and water (see Table 1 for typical quantities).[1]

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is critical that the temperature is maintained within this range to ensure the stability of the diazonium salt.[3]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1]

  • Add the sodium nitrite solution dropwise to the cold chloroaniline solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C during the addition.[1][3]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction goes to completion.[1]

  • The resulting cold, clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

Reagent Amount (grams) Moles Notes
4-Chloroaniline1.28 g0.01 molThe starting aromatic amine.
Conc. HCl3.0 mL-To form the amine salt and provide an acidic medium.
Water (for amine)10 mL-Solvent for the amine salt.
Sodium Nitrite0.70 g~0.01 molThe diazotizing agent.
Water (for nitrite)5.0 mL-To dissolve the sodium nitrite before addition.
Table 1: Example reagents and quantities for the diazotization of 4-chloroaniline.[1]
Protocol 2: Azo Coupling Reactions

The conditions for the coupling reaction depend on the nature of the coupling component. Phenols and naphthols require a basic medium, while aromatic amines require a slightly acidic medium.[4][5]

Protocol 2A: Coupling with a Phenolic Compound (e.g., Phenol)

Procedure:

  • In a 250 mL beaker, dissolve the phenolic coupling agent (e.g., 0.94 g, 0.01 mol of phenol) in an aqueous sodium hydroxide (B78521) solution (e.g., 50 mL of 10% NaOH). This deprotonates the phenol to the more reactive phenoxide ion.[1][6]

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenoxide solution with continuous, efficient stirring.[7]

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.[1][3]

  • Proceed to Protocol 3 for isolation and purification.

Protocol 2B: Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline)

Procedure:

  • In a 500 mL beaker, dissolve the aromatic amine coupling agent (e.g., 1.21 g, 0.01 mol of N,N-dimethylaniline) in a dilute acid solution (e.g., 20 mL of 1 M HCl).[3]

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[3]

  • Slowly add the previously prepared cold diazonium salt solution (from Protocol 1) to the cold aromatic amine solution.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate should form.[3]

  • To ensure complete precipitation of the azo dye, slowly neutralize the reaction mixture with a 2 M sodium hydroxide solution until the pH is approximately 7-8.[3]

  • Proceed to Protocol 3 for isolation and purification.

Coupling Component Diazonium Source Medium/pH Example Product
Phenol2-Chloroaniline (B154045)Basic (NaOH)4-((2-chlorophenyl)diazenyl)phenol[7]
N,N-dimethylaniline4-Azido-2-chloroanilineInitially Acidic, then NeutralizedAzo dye with N,N-dimethylaniline moiety[3]
2,4-Dihydroxybenzophenone3-ChloroanilineVariesDisperse Azo Dye[8]
Schiff Base Intermediate4-ChloroanilineBasic (NaOH)Complex Azo Dye[1]
Table 2: Examples of coupling components and reaction conditions.
Protocol 3: Isolation and Purification

Procedure:

  • Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper. This removes any unreacted salts and acids/bases.[1]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain the purified azo dye.[1]

  • Drying: Dry the final purified product in a vacuum oven at 60-70 °C to a constant weight.[1]

Data Presentation and Characterization

The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and UV-Visible spectroscopy.

Dye Name 4-((2-chlorophenyl)diazenyl)phenol
Synthesis Diazotized 2-chloroaniline coupled with phenol.[7]
Characterization ¹H-NMR, ¹³C-NMR, Mass Spectroscopy, UV-Visible Spectroscopy.[7]
Yield Varies based on specific conditions; yields up to 100% have been reported for similar syntheses.[8]
UV-Vis (λmax) The absorption maximum is dependent on solvent polarity (solvatochromism).[7]
Table 3: Representative characterization data for an azo dye derived from 2-chloroaniline.

Experimental Workflow Visualization

The following diagram illustrates the complete logical workflow from starting materials to the final, characterized product.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Product Work-up & Analysis prep_amine Prepare Chloroaniline in HCl Solution diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization prep_coupling Prepare Coupling Component Solution (Acidic/Basic) coupling Azo Coupling (0-5 °C) prep_coupling->coupling diazotization->coupling Use Immediately filtration Vacuum Filtration & Washing coupling->filtration purification Recrystallization filtration->purification drying Drying purification->drying characterization Characterization (NMR, MS, UV-Vis) drying->characterization

Caption: Detailed workflow for the synthesis and analysis of azo dyes.

References

Application Notes & Protocols: N-Chloroaniline as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Chloroanilines, existing as three primary isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline), are fundamental chemical intermediates in the pharmaceutical industry.[1][2] Their versatile structure, featuring a reactive amino group and a halogenated aromatic ring, makes them indispensable starting materials for synthesizing a wide array of Active Pharmaceutical Ingredients (APIs).[1] These precursors are utilized in critical reactions such as N-acylation, N-alkylation, condensation, and transition-metal-catalyzed cross-coupling to construct the complex molecular architectures of modern drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of n-chloroanilines in the synthesis of notable pharmaceutical compounds, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of the Antimycobacterial Drug Clofazimine (B1669197)

Overview: Clofazimine is an essential medication used in combination therapies for the treatment of leprosy and drug-resistant tuberculosis.[5][6] A key intermediate in its synthesis is derived from 4-chloroaniline (B138754) (p-chloroaniline).[7] The synthesis involves a multi-step process beginning with a nucleophilic aromatic substitution, followed by reduction and a final oxidative cyclization and substitution.

Synthetic Pathway: The synthesis of Clofazimine from 4-chloroaniline typically follows a pathway involving the formation of a diamine intermediate, which then undergoes condensation to form the core phenazine (B1670421) structure.[5][7][8]

G cluster_workflow Clofazimine Synthesis Workflow A 4-Chloroaniline C Condensation (Nucleophilic Aromatic Substitution) A->C B o-Fluoronitrobenzene B->C D N-(4-chlorophenyl)-2-nitroaniline (Intermediate 1) C->D Organic Base (e.g., KOH, Organic Solvent) E Reduction (Catalytic Hydrogenation) D->E Catalyst (e.g., Pd/C) H₂ Atmosphere F N1-(4-chlorophenyl)benzene-1,2-diamine (Intermediate 2) E->F G Oxidative Dimerization & Substitution with Isopropylamine F->G FeCl₃, HCl, Acetic Acid + Isopropylamine H Clofazimine G->H

Workflow for the synthesis of Clofazimine.

Experimental Protocols:

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Intermediate 1) [5][7] This protocol describes the condensation reaction between 4-chloroaniline and an activated nitrobenzene (B124822) derivative.

  • Reaction Setup: In a reaction vessel, dissolve 4-chloroaniline (1 equivalent) and o-fluoronitrobenzene (1 equivalent) in an organic solvent such as DMSO.

  • Reagent Addition: Add an organic base, such as potassium hydroxide (B78521) (KOH), to catalyze the condensation reaction.

  • Reaction Conditions: Heat the mixture and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A batch synthesis reported a 30% isolated yield.[5]

  • Work-up: After the reaction is complete, perform conventional treatment which may include pouring the mixture into water and extracting the product with an organic solvent.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude condensation intermediate, N-(4-chlorophenyl)-2-nitroaniline.

Protocol 2: Synthesis of N1-(4-chlorophenyl)benzene-1,2-diamine (Intermediate 2) [5][7] This protocol details the reduction of the nitro group to an amine.

  • Reaction Setup: Dissolve the intermediate N-(4-chlorophenyl)-2-nitroaniline (1 equivalent) in a suitable organic solvent like methanol.

  • Catalyst Addition: Add a reduction catalyst, such as Palladium on carbon (Pd/C) or metallic nickel.

  • Reaction Conditions: Place the reaction mixture under a hydrogen atmosphere and stir vigorously. The reaction is typically carried out for several hours (e.g., 16 hours) until completion.[5]

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent to yield the crude diamine product. A reported isolated yield for this step is 90%.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, methanol, ethanol) to obtain the pure N-(4-chlorophenyl)-1,2-phenylenediamine.[7]

Protocol 3: Synthesis of Clofazimine [5] This final step involves the formation of the phenazine core and subsequent substitution.

  • Reaction Setup: Treat the diamine intermediate (Intermediate 2) with ferric chloride (FeCl₃), hydrochloric acid (HCl), and acetic acid. This reaction facilitates the oxidative dimerization to form the phenazine core as a hydrochloride salt.

  • Reaction Conditions: Stir the mixture until the formation of the phenazine hydrochloride salt is complete. A reported isolated yield for this step is 67%.[5]

  • Final Substitution: React the resulting hydrochloride salt with isopropylamine, using acetic acid as a catalyst. This reaction can be efficiently performed under microwave conditions.

  • Isolation and Purification: After the reaction, the final drug, Clofazimine, is isolated. A reported yield for this final step is 79%.[5] The product can be purified using standard chromatographic techniques.

Data Summary: Clofazimine Synthesis

StepStarting MaterialsKey Reagents/CatalystsSolventTypical YieldReference
14-Chloroaniline, o-FluoronitrobenzeneKOHDMSO30%[5]
2N-(4-chlorophenyl)-2-nitroanilinePd/C, H₂Methanol90%[5]
3N1-(4-chlorophenyl)benzene-1,2-diamineFeCl₃, HCl, Acetic Acid-67%[5]
4Phenazine Hydrochloride SaltIsopropylamine, Acetic Acid-79%[5]

Application Note 2: N-Acylation of Chloroanilines for Bioactive Amides

Overview: N-acylation is a fundamental reaction in pharmaceutical synthesis used to form stable amide bonds, which are present in a vast number of drugs.[9] Chloroanilines are readily acylated to produce N-chloroacetanilides, which can be important final products or intermediates for further functionalization. For instance, N-acylation can be used to protect the amino group, allowing other reactions like Friedel-Crafts acylation to occur on the aromatic ring.[10]

General Workflow for N-Acylation: The process involves the reaction of a chloroaniline with an acylating agent, often in the presence of a base or catalyst, to yield the corresponding amide.

G cluster_workflow General N-Acylation Workflow A n-Chloroaniline C N-Acylation Reaction A->C B Acylating Agent (e.g., Acyl Chloride, Anhydride) B->C D N-Acyl Chloroaniline (Amide Product) C->D E Base / Catalyst (e.g., Pyridine, DBU, None) E->C F Solvent (e.g., THF, Water, Acetonitrile) F->C

General workflow for N-acylation of chloroanilines.

Experimental Protocols:

Protocol 4: Aqueous N-Acylation of 4-Chloroaniline with Chloroacetyl Chloride [9] This protocol describes an environmentally friendly method using an aqueous buffer.

  • Reaction Setup: In a round-bottom flask, prepare a 0.5 M phosphate (B84403) buffer solution (pH 7.2).

  • Substrate Addition: Add 4-chloroaniline (1 equivalent) to the buffer solution and stir until dissolved or well-suspended.

  • Reagent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Continue stirring vigorously. The reaction is typically rapid, and the product will precipitate out of the aqueous solution. For 4-chloroaniline, the reaction time is approximately 20 minutes.[9]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry to obtain the pure N-(4-chlorophenyl)-2-chloroacetamide. This method reports a yield of 90%.[9]

Protocol 5: Acetylation of 4-Chloroaniline (Amine Protection) [10] This protocol is often a preliminary step for subsequent reactions like Friedel-Crafts acylation.

  • Salt Formation: In a flask, dissolve 4-chloroaniline (1 equivalent) in water and add concentrated hydrochloric acid to form the soluble aniline (B41778) hydrochloride salt.

  • Reagent Preparation: Prepare a separate aqueous solution of sodium acetate (B1210297).

  • Reaction: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride. Immediately follow with the addition of the sodium acetate solution. A white precipitate of N-(4-chlorophenyl)acetamide should form instantly.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure protected amine.[10]

Data Summary: N-Acylation of Anilines

EntryAmineAcylating AgentConditionsTimeYield (%)Reference
1AnilineChloroacetyl ChloridePhosphate Buffer (pH 7.2), RT15 min92[9]
24-ChloroanilineChloroacetyl ChloridePhosphate Buffer (pH 7.2), RT20 min90[9]
34-MethylanilineChloroacetyl ChloridePhosphate Buffer (pH 7.2), RT15 min94[9]
4Halogenated AnilinesAcyl ChloridesAcetonitrile, Aluminum powder, Ultrasound (35 kHz), 25°C2-4 min-[3]
5AnilineAcetic AnhydrideSolvent-free, RT5 min98[11]

Application Note 3: Synthesis of Quinolone-Based Pharmaceuticals

Overview: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of many drugs, including antimalarials and antibacterials. Chloroanilines serve as critical starting materials for constructing these heterocyclic systems through reactions like the Pfitzinger or Combes quinoline synthesis.

Synthetic Pathway: Quinolone-2-Carboxamides from p-Chloroaniline A representative synthesis involves the condensation of p-chloroaniline with a β-ketoester followed by cyclization to form the quinoline ring, which can be further functionalized.[12]

G cluster_workflow Quinoline Synthesis from p-Chloroaniline A p-Chloroaniline C Condensation A->C B Diethyl oxalpropionate B->C D Imine Intermediate C->D E Cyclization D->E Polyphosphoric Acid F Quinoline-2-carboxylic acid ethyl ester E->F G Hydrolysis F->G Basic Conditions H Quinoline-2-carboxylic acid G->H I Amide Coupling H->I Coupling Agent (BOP) DIPEA K Quinoline-2-carboxamides (Final Products) I->K J Substituted Amine J->I

Synthesis of quinoline-2-carboxamides.

Experimental Protocols:

Protocol 6: General Synthesis of Quinolone-2-Carboxylic Acid Ethyl Ester [12] This protocol outlines the initial condensation and cyclization steps.

  • Condensation: In a suitable reaction vessel, mix p-chloroaniline (1 equivalent) with diethyl oxalpropionate (1 equivalent). Heat the mixture to facilitate the condensation reaction and formation of the corresponding imine intermediate.

  • Cyclization: Add the crude imine intermediate to polyphosphoric acid. Heat the mixture to induce electrophilic cyclization, which forms the quinoline ring system. This step is reported to proceed in excellent yield.[12]

  • Work-up: After cooling, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water until neutral, and dry to obtain the quinoline-2-carboxylic acid ethyl ester derivative.

Protocol 7: Hydrolysis and Amide Coupling [12] This protocol describes the conversion of the ester to a carboxylic acid and subsequent coupling.

  • Hydrolysis: Hydrolyze the quinoline-2-carboxylate ester from the previous step to its corresponding carboxylic acid using basic conditions (e.g., aqueous NaOH or KOH), followed by acidification.

  • Amide Coupling Setup: Dissolve the resulting quinoline-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent.

  • Reagent Addition: Add a coupling agent such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), a base like DIPEA (N,N-Diisopropylethylamine), and the desired substituted amine (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield the final quinoline-2-carboxamide (B1208818) derivatives.

Data Summary: Other Pharmaceuticals from Chloroanilines

PrecursorPharmaceutical Class/DrugApplicationReference
4-ChloroanilineChlordiazepoxideAnxiolytic[1]
4-ChloroanilineChlorhexidineAntimicrobial[13]
3-ChloroanilinePyrimidoazepine analogsSerotonin Receptor Ligands (Obesity)[14][15]
3-ChloroanilineNovel COX-2 inhibitorsAnti-inflammatory[15]
2-ChloroanilineCarbazoles, Indoles, AcridinesHeterocyclic Scaffolds[16]

References

Protocol for N-alkylation of n-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation of chloroaniline is a fundamental chemical transformation utilized in the synthesis of a wide array of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This process introduces an alkyl group onto the nitrogen atom of the chloroaniline ring, forming a secondary or tertiary amine. The presence of the chlorine atom, an electron-withdrawing group, deactivates the nucleophilicity of the amino group, which can make the reaction more challenging compared to unsubstituted aniline (B41778).[1]

Key challenges in the N-alkylation of amines include preventing over-alkylation, where the more nucleophilic secondary amine product reacts further to form a tertiary amine, and ensuring reaction efficiency despite the deactivated substrate.[2] To address these issues, various methodologies have been developed, ranging from classical approaches to modern catalytic systems that offer improved selectivity and sustainability.

This document provides detailed protocols for three major N-alkylation strategies, a comparative summary of reaction data, and visualizations of the experimental workflow and underlying chemical principles. The methods covered are:

  • Classical N-Alkylation with Alkyl Halides : A direct and traditional method involving the reaction of chloroaniline with an alkyl halide, often in the presence of a base.

  • Reductive Amination : An indirect method that avoids over-alkylation by first forming an imine with a carbonyl compound, which is then reduced in situ.[2][3]

  • Catalytic N-Alkylation via Borrowing Hydrogen : An atom-economical and green approach that uses alcohols as alkylating agents with a transition metal catalyst.[4][5]

Overview of Methodologies

The choice of N-alkylation strategy depends on factors such as substrate scope, desired selectivity, and tolerance of functional groups.

  • Direct Alkylation with Alkyl Halides : This is a straightforward SN2 reaction.[6] To favor mono-alkylation, a large excess of the starting amine can be used, or the alkylating agent can be added slowly.[2] Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the water-soluble base and the organic-soluble amine and alkyl halide.[7][8] Microwave-assisted protocols have also been developed to accelerate the reaction.[9]

  • Reductive Amination : This highly effective alternative for achieving mono-alkylation involves two steps in one pot. First, the chloroaniline reacts with an aldehyde or ketone to form an imine intermediate. A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, then selectively reduces the imine to the corresponding secondary amine.[3][10]

  • Borrowing Hydrogen (BH) Catalysis : This modern method uses alcohols as benign alkylating agents.[5] A metal catalyst (commonly based on Ru, Mn, or Co) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde.[4][11][12] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the stored hydrogen on the metal hydride catalyst, regenerating the active catalyst and releasing water as the only byproduct.[4][5]

Experimental Protocols

Protocol 1: Classical N-Alkylation of p-Chloroaniline with an Alkyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of aromatic amines.[13] It describes the synthesis of N-ethyl-p-chloroaniline.

Materials:

  • p-Chloroaniline

  • Ethyl bromide

  • Potassium hydroxide (B78521) (15% aqueous solution)

  • Potassium carbonate

  • Diethyl ether

  • Calcium chloride

  • Ethanol

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a reflux condenser, add p-chloroaniline (1.0 eq) and ethanol.

  • Reagent Addition: Heat the mixture to reflux. Add ethyl bromide (1.0-1.2 eq) dropwise to the boiling solution.

  • Reaction: Continue heating the mixture under reflux for 1-2 hours.[13]

  • Work-up: After cooling, neutralize the reaction mixture and then make it basic with a 15% potassium hydroxide solution.[13]

  • Extraction: Separate the lower organic layer. Saturate the aqueous layer with potassium carbonate and extract twice with diethyl ether.[13]

  • Purification: Combine the organic layers, wash with water, and dry over calcium chloride.[13] Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure N-ethyl-p-chloroaniline.[13]

Protocol 2: Reductive Amination of p-Chloroaniline with Benzaldehyde (B42025)

This protocol is a representative procedure for the synthesis of N-benzyl-p-chloroaniline using sodium triacetoxyborohydride (STAB).[10][14]

Materials:

  • p-Chloroaniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask with magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add p-chloroaniline (1.0 eq), benzaldehyde (1.0-1.1 eq), and the solvent (DCM or DCE). Stir the mixture at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes.[14]

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).[14]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent (DCM or DCE).[14]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 3: Manganese-Catalyzed N-Alkylation of p-Chloroaniline with Benzyl (B1604629) Alcohol (Borrowing Hydrogen)

This protocol is based on a reported method using an earth-abundant metal catalyst for a green N-alkylation process.[4]

Materials:

  • p-Chloroaniline

  • Benzyl alcohol

  • Manganese PNP pincer complex (e.g., [Mn(CO)Br(HN(CH2CH2PiPr2)2)], ~3 mol%)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (B28343) (dry)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine p-chloroaniline (1.0 mmol), the manganese catalyst (0.03 mmol, 3 mol%), and potassium tert-butoxide (0.75 mmol).[4]

  • Reagent Addition: Add dry toluene (2 mL) and benzyl alcohol (1.2 mmol) to the tube via syringe.[4]

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 24 hours.[4]

  • Work-up: After cooling to room temperature, quench the reaction with water.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the desired N-benzyl-p-chloroaniline.[4]

Data Presentation

The efficiency of N-alkylation protocols can vary significantly based on the chosen methodology and reaction conditions. The following tables summarize comparative data for different approaches.

Table 1: Qualitative Comparison of N-Alkylation Methodologies

FeatureClassical Alkylation (Alkyl Halide)Reductive AminationBorrowing Hydrogen (Alcohol)
Alkylating Agent Alkyl Halides (R-X)Aldehydes/KetonesAlcohols (R-CH₂OH)
Key Reagents Base (e.g., K₂CO₃, KOH)Reducing Agent (e.g., STAB)Metal Catalyst (e.g., Ru, Mn), Base
Byproducts Halide SaltsWater, Borate SaltsWater
Selectivity Risk of over-alkylation[2]Excellent for mono-alkylation[2]Generally high for mono-alkylation[4]
Atom Economy ModerateGoodExcellent[5]
Green Aspects Halide waste, often harsh basesMilder than classical methodsBenign reagents, low waste[11]

Table 2: N-Alkylation of Substituted Anilines with Benzyl Alcohol using Various Catalytic Systems

Aniline SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
4-ChloroanilineMn-PNP Complex (3 mol%)t-BuOK802493[4]
4-ChloroanilineCo-MOF Catalystt-BuOK1101296[11]
4-ChloroanilineRu-NNN ComplexK₂CO₃1202491[15]
AnilineCu-Chromite (5 mol%)K₂CO₃1108>98
p-AnisidineRu-Complex (2 mol%)t-BuOK252485[12]

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Chloroaniline Chloroaniline (Ar-NH2) Reaction_Center + Chloroaniline->Reaction_Center Alkylating_Agent Alkylating Agent (R-X, R-CHO, R-CH2OH) Alkylating_Agent->Reaction_Center N_Alkylated_Aniline N-Alkylated Chloroaniline (Ar-NHR) Byproduct Byproduct Plus_Sign Reaction_Center->Plus_Sign Conditions (Catalyst, Base, Solvent) Plus_Sign->N_Alkylated_Aniline

Caption: General scheme for the N-alkylation of chloroaniline.

Experimental Workflow

G A 1. Reagent Setup - Add chloroaniline, solvent, and other reagents to flask. B 2. Reaction - Add alkylating agent/catalyst. - Heat and stir for specified time. A->B C 3. Work-up & Quenching - Cool reaction mixture. - Quench with water or base. B->C D 4. Extraction - Transfer to separatory funnel. - Extract with organic solvent. C->D E 5. Drying & Concentration - Dry organic layer (e.g., Na2SO4). - Remove solvent in vacuo. D->E F 6. Purification - Column chromatography or distillation. E->F G 7. Analysis - Confirm product identity and purity (NMR, MS, etc.). F->G

Caption: A typical experimental workflow for N-alkylation reactions.

Factors Influencing N-Alkylation

G cluster_inputs Reaction Parameters cluster_outputs Performance Metrics center N-Alkylation Outcome Yield Yield center->Yield Selectivity Selectivity (Mono- vs. Di-alkylation) center->Selectivity Rate Reaction Rate center->Rate Amine Amine Substrate (Sterics, Electronics) Amine->center AlkylatingAgent Alkylating Agent (Halide, Alcohol, Carbonyl) AlkylatingAgent->center Catalyst Catalyst (Type, Loading) Catalyst->center Base Base (Strength, Stoichiometry) Base->center Solvent Solvent (Polarity) Solvent->center Conditions Conditions (Temp, Time) Conditions->center

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving N-Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has broad applications in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl scaffolds.[2]

N-substituted anilines are prevalent structural motifs in a vast array of bioactive molecules. The derivatization of N-chloroanilines via Suzuki coupling offers a direct route to introduce diverse aryl and heteroaryl substituents, enabling the generation of novel compounds with significant therapeutic potential. However, the reactivity of chloroanilines, which are often less reactive than their bromo or iodo counterparts, can present challenges. The selection of an appropriate palladium catalyst, ligand, base, and reaction conditions is therefore critical to achieve high yields and purity.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of various N-chloroanilines with arylboronic acids, intended to serve as a practical guide for researchers in drug discovery and chemical development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the N-chloroaniline to form a palladium(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Suzuki Coupling of N-Chloroanilines

The following table summarizes various reported conditions and yields for the Suzuki coupling of N-substituted chloroanilines with different arylboronic acids. This data is intended to provide a comparative overview to aid in the selection of starting materials and reaction conditions.

N-Chloroaniline SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloroaniline (B138754)3,4,5-Trifluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343) / H₂O1001542 (conversion)
4-ChloroanilinePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified80
4-ChloroacetophenonePhenylboronic acid[PdCl(N,ODipp)(PPh₃)]Na₂CO₃Methanol / H₂O602487
4-ChloroacetophenonePhenylboronic acidPd-NHC ComplexK₂CO₃Ethanol4016Moderate (78%)
3,6-Dichloro-2,4-difluoroanilineArylboronic acid (general)Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012-24Varies

Experimental Protocols

The following are detailed methodologies for representative Suzuki coupling reactions of N-chloroanilines. These protocols can be adapted as a starting point for a wide range of substrates.

Protocol 1: Suzuki Coupling of 4-Chloroaniline with 3,4,5-Trifluorophenylboronic Acid

This protocol is adapted from a procedure for the synthesis of 3,4,5-trifluoro-4'-aminobiphenyl.

Materials:

  • 4-Chloroaniline

  • 3,4,5-Trifluorophenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Pressure tube or sealed reaction vessel

Procedure:

  • To a pressure tube, add Pd(OAc)₂ (0.01 eq.) and SPhos (0.02 eq.).

  • Purge the tube with nitrogen or argon and add toluene and water. Stir the mixture for 15 minutes at room temperature to form the catalyst solution.

  • To this solution, add 4-chloroaniline (1.0 eq.), 3,4,5-trifluorophenylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Seal the pressure tube and heat the reaction mixture to 100 °C for 15 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers. The organic phase can be analyzed by GC or LC-MS to determine conversion.

  • For purification, the organic layer can be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of Substituted Chloroanilines

This generalized protocol can be used as a starting point for the coupling of various N-substituted chloroanilines with a range of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-substituted chloroaniline (e.g., 4-chloro-N-methylaniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a Pd-NHC complex)

  • Phosphine ligand (e.g., XPhos, SPhos) if not using a pre-formed complex

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Nitrogen or Argon gas

  • Schlenk flask or other suitable reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-substituted chloroaniline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-2.5 equiv.).

  • In a separate vial, if necessary, prepare the active catalyst by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst (or the pre-catalyst directly) to the Schlenk flask containing the reagents.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (8-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (N-Chloroaniline) PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ (Arylboronic Acid) + Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' (Product) RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Reagents Combine N-Chloroaniline, Arylboronic Acid, & Base in Flask Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Catalyst Add Pd Catalyst/Ligand & Solvent Inert->Catalyst Reaction Heat and Stir (80-120 °C, 8-24 h) Catalyst->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of N-chloroanilines is a valuable transformation for the synthesis of diverse N-aryl compounds. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes. While the provided conditions serve as a good starting point, optimization of reaction parameters is often necessary to achieve the best results for specific substrate combinations. The mild conditions and broad functional group tolerance of the Suzuki coupling make it a highly suitable method for applications in drug discovery and development.

References

Application Notes and Protocols: The Role of N-Chloroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-chloroaniline and its isomers serve as crucial building blocks in the synthesis of a diverse range of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] The reactivity of the amino group and the influence of the chlorine substituent on the aromatic ring make it a versatile precursor for creating complex molecules with desired biological activities.[1] This document provides an overview of the application of n-chloroaniline in the synthesis of key agrochemicals, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

The most common isomer used in agrochemical synthesis is 4-chloroaniline (B138754), which is typically produced through the reduction of 4-nitrochlorobenzene.[3][4] Due to the toxicity and environmental persistence of chloroaniline derivatives, proper handling and disposal procedures are imperative.[5][6]

Fungicide Synthesis: Pyraclostrobin (B128455)

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[7] It is effective against a wide range of fungal pathogens in various crops. The synthesis of pyraclostrobin is a multi-step process that often starts from 4-chloroaniline.[7][8]

Quantitative Data for Pyraclostrobin Synthesis

ParameterValueReference
Starting Materials4-chloroaniline, o-nitrotoluene[7][8]
Overall Yield~48%[7][8]
Product Purity>98.0%[7][8]
Final Yield (Methylation Step)85-90.5%[9]

Experimental Protocol: Synthesis of Pyraclostrobin (Illustrative Pathway)

This protocol is a generalized representation based on common synthetic routes described in patent literature.[7][8][9]

Step 1: Synthesis of p-Chlorophenylhydrazine Hydrochloride

  • Add 310g of water and 540g of industrial hydrochloric acid to a reaction vessel.

  • Cool the mixture and slowly add 4-chloroaniline.

  • Add a solution of sodium nitrite (B80452) and keep the temperature below 5°C.

  • After the addition is complete, stir for 1 hour.

  • Slowly add a pre-prepared solution of stannous chloride, maintaining the temperature between 0-5°C.

  • After the addition, continue stirring for 3 hours.

  • Filter the resulting solid, wash with hydrochloric acid, and dry to obtain p-chlorophenylhydrazine hydrochloride.

Step 2: Synthesis of 1-(4-chlorophenyl)-3-pyrazole Alcohol

  • In a separate reactor, add p-chlorophenylhydrazine hydrochloride, a suitable solvent (e.g., toluene), and a cyclizing reagent.

  • Add a base like sodium alkoxide and heat the mixture to 60-80°C for 1-5 hours.[8]

  • The intermediate is then oxidized, often using air, to yield 1-(4-chlorophenyl)-3-pyrazole alcohol.[9]

Step 3: Etherification

  • React 1-(4-chlorophenyl)-3-pyrazole alcohol with o-nitrobenzyl chloride (prepared from o-nitrotoluene) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst in a suitable solvent.[9]

Step 4: Reduction

  • The nitro group of the etherification product is reduced to a hydroxylamino group using a suitable reducing agent.

Step 5: Esterification and Methylation

  • The hydroxylamino group is then acylated and subsequently methylated. A patent describes the methylation of N-hydroxy-N-2-[N-(p-chlorophenyl) pyrazole-3-oxymethyl] phenyl carbamate (B1207046) using dimethyl sulfate (B86663) and potassium carbonate in dichloroethane at 40-50°C.[9]

  • After the reaction, the solvent is removed, and the product is recrystallized from a solvent like isopropanol (B130326) to yield pyraclostrobin.[9]

Synthesis Pathway of Pyraclostrobin

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product 4-Chloroaniline 4-Chloroaniline A p-Chlorophenylhydrazine Hydrochloride Synthesis 4-Chloroaniline->A o-Nitrotoluene o-Nitrotoluene C Etherification o-Nitrotoluene->C B Cyclization & Oxidation A->B B->C D Reduction C->D E Esterification & Methylation D->E Pyraclostrobin Pyraclostrobin E->Pyraclostrobin

Caption: Synthesis pathway of Pyraclostrobin from 4-chloroaniline.

Herbicide Synthesis: Anilofos (B1665504)

Anilofos is a selective herbicide used primarily in rice cultivation to control annual grasses and sedges.[10] Its synthesis involves the reaction of an N-substituted chloroacetamide derivative, which is prepared from 4-chloroaniline, with a dithiophosphate (B1263838) salt.[10]

Quantitative Data for Anilofos Synthesis

ParameterValueReference
Starting Materials2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide, O,O-dimethyldithiophosphoric acid salt[10]
Yield88.7%[10]
Product Purity96.1%[10]
Melting Point50-51°C[10]

Experimental Protocol: Synthesis of Anilofos

This protocol is based on a method described in patent CN102260287B.[10]

Step 1: Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (Intermediate)

  • This intermediate is synthesized from 4-chloroaniline, although the specific patent cited begins with this intermediate. The synthesis generally involves the N-alkylation of 4-chloroaniline with an isopropyl group, followed by acylation with chloroacetyl chloride.

Step 2: Condensation Reaction

  • Dissolve 124g (0.5 mol) of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide in a suitable organic solvent.

  • Prepare an aqueous solution of an O,O-dimethyldithiophosphoric acid salt (e.g., sodium or ammonium (B1175870) salt). The patent uses 497g of a 20% sodium salt solution (0.55 mol).[10]

  • Add a phase-transfer catalyst, such as 0.6g of tetrabutylammonium (B224687) chloride, to the mixture.[10]

  • Heat the reaction mixture to 50-60°C and maintain for 2-5 hours with stirring.[10]

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to obtain solid anilofos.

Synthesis Pathway of Anilofos

G cluster_0 Precursors cluster_1 Synthesis Steps cluster_2 Final Product 4-Chloroaniline 4-Chloroaniline A Intermediate Synthesis: 2-chloro-N-(4-chlorophenyl) -N-isopropylacetamide 4-Chloroaniline->A Isopropyl Halide Isopropyl Halide Isopropyl Halide->A Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->A O,O-Dimethyldithiophosphoric\nAcid Salt O,O-Dimethyldithiophosphoric Acid Salt B Condensation Reaction O,O-Dimethyldithiophosphoric\nAcid Salt->B A->B Anilofos Anilofos B->Anilofos

Caption: Synthesis pathway of the herbicide Anilofos.

Herbicide Synthesis: Chlortoluron

Chlortoluron is a phenylurea herbicide used to control broadleaf and grass weeds in cereal crops.[11] Its synthesis starts from 3-chloro-4-methylaniline (B146341), a chloroaniline derivative.[11]

Experimental Protocol: Synthesis of Chlortoluron

This protocol is a general representation of the synthesis of phenylurea herbicides.[11]

Step 1: Formation of Isocyanate

  • React 3-chloro-4-methylaniline with phosgene (B1210022) (COCl₂) in an inert solvent. This reaction is hazardous and requires specialized equipment and safety precautions.

  • The reaction forms 3-chloro-4-methylphenyl isocyanate.

Step 2: Reaction with Dimethylamine

  • The resulting isocyanate is then reacted with dimethylamine.

  • This reaction is typically carried out in a suitable solvent at a controlled temperature.

  • The final product, N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea (Chlortoluron), precipitates out of the solution or is isolated after solvent removal.

Synthesis Pathway of Chlortoluron

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline A Isocyanate Formation 3-Chloro-4-methylaniline->A Phosgene Phosgene Phosgene->A Dimethylamine Dimethylamine B Urea Formation Dimethylamine->B A->B Chlortoluron Chlortoluron B->Chlortoluron

Caption: General synthesis pathway for Chlortoluron.

Other Agrochemicals Derived from Chloroanilines

Several other important agrochemicals are synthesized from n-chloroaniline or its derivatives:

  • Monolinuron: A phenylurea herbicide, its synthesis is similar to chlortoluron.[3]

  • Propanil: An anilide herbicide, its synthesis involves the acylation of 3,4-dichloroaniline.[12]

  • Diuron and Linuron: These are also phenylurea herbicides derived from 3,4-dichloroaniline.[13]

  • Chlorphthalim: A pesticide where 4-chloroaniline is a precursor.[5]

  • Inabenfide: A plant growth regulator derived from 4-chloroaniline.[2]

  • Chlorbenzuron: An insecticide that uses 4-chloroaniline as an intermediate.[2]

The versatility of the chloroaniline scaffold continues to make it a valuable starting point for the discovery and development of new agrochemical agents.[1] Researchers often utilize the chloro and amino groups for various chemical transformations to synthesize a wide array of derivatives for biological screening.[1]

References

Application Note: Analysis of 4-chloroaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloroaniline (B138754) (p-chloroaniline) is an aromatic amine that is used as an intermediate in the production of various industrial chemicals, including dyes, pigments, pesticides, and pharmaceuticals. Due to its potential toxicity and classification as a hazardous substance, its detection and quantification in various matrices are of significant importance.[1] This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of 4-chloroaniline. This method is applicable for the analysis of 4-chloroaniline in raw materials, pharmaceutical formulations, and environmental samples.[2][3]

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][5] 4-chloroaniline is separated from other components in the sample based on its hydrophobicity. The separated compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.[6]

Experimental Protocols

1. Materials and Reagents

  • 4-chloroaniline reference standard (purity ≥ 99%)

  • HPLC grade acetonitrile[2][3]

  • HPLC grade methanol

  • HPLC grade water[3]

  • Phosphoric acid or Formic acid (analytical grade)[4][5]

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8] is a common choice, although other columns like CN or Phenyl can also be used.[1][9]

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of 4-chloroaniline reference standard and dissolve it in a 100 mL volumetric flask with methanol or a mixture of water and acetonitrile (70:30 v/v).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 0.1 - 50 µg/mL).

4. Sample Preparation

The sample preparation will vary depending on the matrix.

  • For solid samples: An appropriate amount of the homogenized sample should be accurately weighed and extracted with a suitable solvent (e.g., methanol, acetonitrile). The extraction can be facilitated by sonication or shaking.

  • For liquid samples: The sample may be diluted directly with the mobile phase.[1]

  • Filtration: All samples and standard solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.[7][10][11]

5. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of 4-chloroaniline. These conditions can be optimized for specific applications.

ParameterCondition 1Condition 2Condition 3
Column Purospher® STAR RP-18 endcapped (5µm) 250 x 4.6 mm[8]XBridge C18 (5 µm)[2][3]Newcrom R1[4][5]
Mobile Phase Acetonitrile : Buffer (30:70 v/v). Buffer: 2 mL triethylamine (B128534) in 1000 mL water, pH 3.0 with phosphoric acid.[8]Acetonitrile : 0.05 M Sodium Phosphate Buffer pH 3.0 (32:68 v/v) with 0.2% triethylamine.[2][3]Acetonitrile, water, and phosphoric acid.[4][5]
Flow Rate 1.0 mL/min[8]2.0 mL/min[2][3]Not Specified
Column Temp. 25 °C[8]40 °C[2][3]Not Specified
Injection Vol. 10 µL[8]Not SpecifiedNot Specified
Detection UV at 220 nm[8]UV at 239 nm[2][3]Not Specified
Retention Time ~12.7 min[8]< 10 min[2][3]Not Specified

6. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The following parameters are typically evaluated:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be ≥ 2000.

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.

7. Data Analysis

  • Identify the 4-chloroaniline peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of 4-chloroaniline in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The quantitative data for the analysis of 4-chloroaniline can be summarized in the following table.

ParameterResult
Linearity Range 0.05 - 10 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[12]
Limit of Quantification (LOQ) 0.25 ppm[13]
Precision (%RSD) < 2%[12]
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV Detection HPLC_System->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Workflow for the HPLC analysis of 4-chloroaniline.

References

Application Note: High-Sensitivity Detection of n-Chloroaniline using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroaniline and its isomers are significant compounds in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, highly sensitive and robust analytical methods are crucial for their detection and quantification.[1] Gas chromatography (GC) offers excellent selectivity and sensitivity for the analysis of chloroaniline isomers.[1] This document provides detailed protocols for the determination of n-chloroaniline in different matrices using GC coupled with various detectors, including Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of chloroaniline isomers.

Table 1: Method Detection Limits (MDLs) and Linearity for Chloroaniline Isomers by GC-NPD. [2]

CompoundCAS No.MDL (µg/L) in WaterLinearity Range (µg/L) in Water
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
3-Chloroaniline108-42-91.83 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400

Table 2: Method Performance for p-Chloroaniline in Workplace Air by GC-MS. [3][4]

ParameterValue
Relative Limit of Quantification0.0037 mg/m³ (for a 240 L air sample)
Mean Recovery99.9%
Expanded Uncertainty≤ 27%

Experimental Protocols

Protocol 1: Determination of Chloroanilines in Aqueous Samples by GC-NPD (Based on EPA Method 8131)

This method is suitable for the determination of various aniline (B41778) compounds, including n-chloroaniline isomers, in water samples.[2]

1. Reagents and Standards:

  • Solvents: Methylene (B1212753) chloride, Toluene (B28343) (pesticide quality or equivalent).[2]

  • Reagents: Sodium hydroxide (B78521) (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.[2]

  • Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing approximately 0.0100 g of pure chloroaniline isomers and dissolving in a suitable solvent.[2] Commercially certified solutions are also acceptable.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene.[2]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[1][2]

  • Transfer the sample to a 2-liter separatory funnel.[1]

  • Add 60 mL of methylene chloride and shake for 2 minutes, venting periodically.[1]

  • Allow the layers to separate for at least 10 minutes and drain the organic layer.[1]

  • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.[1]

  • Combine the three extracts and dry by passing through a column of anhydrous sodium sulfate.[1][2]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • Exchange the solvent to toluene by adding 3-4 mL of toluene and re-concentrating to the final 1 mL volume.[2]

3. GC-NPD Conditions:

  • Column: 30 m x 0.25 mm ID fused silica (B1680970) capillary column coated with SE-54 (or equivalent).[2]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • Detector Temperature: 300 °C.[2]

  • Temperature Program: Initial temperature of 50 °C for 2 minutes, ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[2]

  • Injection: 1 µL, splitless.[2]

Protocol 2: Determination of p-Chloroaniline in Workplace Air by GC-MS

This protocol is a validated measurement procedure for determining p-chloroaniline in workplace air after personal or stationary sampling.[3][4]

1. Reagents and Standards:

  • Desorption Solution: A mixture of acetonitrile (B52724) and ammonia (B1221849) solution with p-propylaniline as an internal standard (ISTD).[5]

  • Calibration Stock Solution: Approximately 3.5 g/L of p-chloroaniline in the desorption solution.[5]

  • Calibration Solutions: Prepare a series of dilutions of the calibration stock solution in the desorption solution.[5]

  • Acid-Impregnated Filters: Glass fiber filters immersed in 0.5 M sulfuric acid containing 1% polyethylene (B3416737) glycol Mn 400 and air-dried.[5]

2. Sample Collection:

  • Use a suitable pump to draw a defined volume of air (e.g., 240 L at 1 L/min) through a filter cassette containing two acid-impregnated filters.[3][5]

3. Sample Preparation:

  • Place the two filters into separate 5-mL sample vials.[5]

  • Add 4 mL of the desorption solution to each vial, seal, and shake for 30 minutes.[5]

  • Transfer approximately 1 mL of the solution into an autosampler vial for GC-MS analysis.[5]

4. GC-MS Conditions:

  • GC Column: DB 1701 or equivalent (30 m length, 0.25 mm ID, 1.0 µm film thickness).[6]

  • Carrier Gas: Nitrogen at a pressure of 125 kPa.[6]

  • Injection Mode: Split (1:20) with a purge flow of 3.0 mL/min.[6]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 3.0 min, then ramp at 10 °C/min to a final temperature of 230 °C, and hold for 14 min.[6]

  • Injector Temperature: 275 °C.[6]

  • Detector Temperature: 275 °C.[6]

  • Detector: Mass Spectrometer (MS).

  • Injection Volume: 0.2 µL.[6]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous or Air Sample Extraction Liquid-Liquid Extraction or Filter Desorption Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration FinalExtract Final Extract for Injection Concentration->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, NPD, or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC analysis of n-chloroaniline.

Logical_Relationship Analyte n-Chloroaniline Method Analytical Method Analyte->Method Matrix Sample Matrix (Water, Air, etc.) Matrix->Method GC Gas Chromatography Method->GC Detector Detector (FID, NPD, MS) GC->Detector Result Quantitative Result Detector->Result

Caption: Logical relationship of analytical components.

References

The Role of N-Chloroaniline in the Synthesis of Advanced Conductive Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of n-chloroaniline into the synthesis of conductive polymers presents a versatile approach to modifying the properties of these materials for a range of advanced applications. The presence of the chlorine substituent on the aniline (B41778) ring influences the electronic and physical characteristics of the resulting polymer, such as solubility and electrical conductivity. This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers utilizing n-chloroaniline, intended to guide researchers in the development of novel materials for applications including anti-static coatings, corrosion-resistant paints, and sensors.

Application Notes

N-chloroaniline can be polymerized through both chemical and electrochemical methods to form homopolymers or copolymers with other monomers like aniline. The choice of the chloroaniline isomer (ortho-, meta-, or para-) and the polymerization technique significantly impacts the final properties of the polymer.

Chemical Oxidative Polymerization: This is a common method for synthesizing poly(n-chloroaniline). It typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. The presence of a dopant, like hydrochloric acid (HCl) or dodecylbenzenesulfonic acid (DBSA), is crucial for rendering the polymer conductive. The resulting polymer's solubility can be enhanced by using surfactants or by copolymerization. For instance, copolymers of aniline and m-chloroaniline aided by DBSA have shown improved solubility in organic solvents.[1][2]

Electrochemical Polymerization: This technique allows for the direct deposition of a conductive polymer film onto an electrode surface. The polymerization is carried out by applying an electrical potential to a solution containing the n-chloroaniline monomer and a supporting electrolyte in an acidic medium. The properties of the resulting film, such as morphology and conductivity, can be controlled by adjusting the electrochemical parameters, including current density, monomer concentration, and pH.[3][4] Electrochemical copolymerization of aniline and o-chloroaniline has also been reported, yielding copolymers with good solubility and electrochemical reversibility.[5]

The electrical conductivity of poly(n-chloroaniline) is a key parameter. While generally lower than that of pristine polyaniline, the conductivity can be tailored by the synthesis conditions. For example, chlorinated polyaniline prepared in 6.6 N HCl can achieve a conductivity of around 10⁻⁴ S/cm.[6] Copolymers of aniline and m-chloroaniline have exhibited conductivities ranging from 3.3 x 10⁻² S/cm to 5.64 x 10⁻⁷ S/cm, depending on the monomer feed ratio.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on conductive polymers synthesized using n-chloroaniline.

Table 1: Electrical Conductivity of Poly(n-chloroaniline) and its Copolymers

Polymer/CopolymerSynthesis MethodDopant/MediumConductivity (S/cm)Reference
Chlorinated Polyaniline (Cl-PAn)Chemical Oxidation6.6 N HCl~ 10⁻⁴[6]
Poly(2-chloroaniline)/MontmorilloniteIn-situ Chemical Oxidative PolymerizationDBSA/HCl3.6 x 10⁻³[7]
Poly(aniline-co-m-chloroaniline) (3:1)Oxidative MethodDBSA3.3 x 10⁻²[1][8]
Poly(aniline-co-m-chloroaniline) (3:3)Oxidative MethodDBSA5.64 x 10⁻⁷[1][8]
Poly(para-chloroaniline)Oxidative PolymerizationHClVaries with frequency[9]
Poly(2ClANI)/PANI Copolymer/PVC Blend (irradiated)Chemical Routes-10⁻⁵[10]

Table 2: Synthesis Parameters and Polymer Properties

PolymerSynthesis ConditionMolecular Weight (Mn)Molecular Weight Distribution (Mw/Mn)SolubilityReference
Chlorinated Polyaniline (Cl-PAn)6.6 N HCl, equivalent monomer and oxidant35232.14100% soluble in THF[6]
Poly(aniline-co-o-chloroaniline)Electrochemical Copolymerization--Good in NMP, DMF, DMSO, acetone[5]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of para-Chloroaniline

This protocol is based on the synthesis of poly(para-chloroaniline) as described in the literature.[9]

Materials:

  • para-chloroaniline

  • Hydrochloric acid (HCl), 1M

  • Potassium iodate (B108269) (KIO₃)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve 1.69 g of para-chloroaniline in 50 ml of 1M HCl. Maintain the solution at 5°C.

  • In a separate beaker, dissolve 3.7 g of KIO₃ in 50 ml of 1M HCl.

  • While stirring the para-chloroaniline solution with a magnetic stirrer, add the KIO₃ solution dropwise.

  • Continue stirring the mixture for 2 hours at 5°C.

  • Store the mixture at 5°C for 24 hours.

  • After 24 hours, stir the mixture again for 4 hours.

  • Filter the resulting precipitate and wash it with a solution of 3 ml of HCl in 100 ml of deionized water to enhance doping.

  • Finally, dry the polymer in an oven at 40-50°C.

Protocol 2: In-situ Chemical Oxidative Polymerization of 2-Chloroaniline (B154045) with Montmorillonite Clay

This protocol describes the synthesis of a poly(2-chloroaniline)/Montmorillonite nanocomposite.[7]

Materials:

  • 2-chloroaniline

  • Montmorillonite (MMT) nano clay

  • Hydrochloric acid (HCl), 1M

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dodecyl benzene (B151609) sulfonic acid (DBSA)

  • Sodium lauryl sulphate (SLS)

  • Deionized water

Procedure:

  • Suspend 2.7 g of MMT nano clay in 100 ml of 1M HCl in a freezing mixture.

  • Slowly add a solution of 2.7 g of 2-chloroaniline in 25 ml of water to the clay suspension with constant stirring over a period of two hours.

  • Prepare separate solutions of:

    • 7.15 g of ammonium persulfate in 25 ml of water.

    • 2 ml of DBSA in 25 ml of water.

    • 0.8 g of sodium lauryl sulphate in 50 ml of water.

  • The method for the addition of the oxidant and surfactants should follow established procedures for in-situ polymerization, which typically involves the slow addition of the oxidant to the monomer-clay mixture, followed by the addition of surfactants.

  • After the reaction is complete, the resulting polymer composite is filtered, washed, and dried.

Visualizations

experimental_workflow_chemical_synthesis start Start dissolve_monomer Dissolve n-chloroaniline in 1M HCl at 5°C start->dissolve_monomer mix_reactants Add oxidant solution dropwise to monomer solution with stirring dissolve_monomer->mix_reactants prepare_oxidant Prepare KIO3 in 1M HCl prepare_oxidant->mix_reactants stir_react Stir for 2 hours at 5°C mix_reactants->stir_react age_mixture Store at 5°C for 24 hours stir_react->age_mixture stir_again Stir again for 4 hours age_mixture->stir_again filter_wash Filter and wash precipitate with dilute HCl stir_again->filter_wash dry_polymer Dry the polymer in an oven (40-50°C) filter_wash->dry_polymer end End dry_polymer->end

Caption: Workflow for the chemical oxidative polymerization of n-chloroaniline.

electropolymerization_mechanism monomer Aniline/Chloroaniline Monomer oxidation Electrochemical Oxidation (at electrode surface) monomer->oxidation radical_cation Radical Cation Formation oxidation->radical_cation coupling Radical-Radical Coupling radical_cation->coupling dimer Dimer Formation (Head-to-tail, Tail-to-tail) coupling->dimer propagation Chain Propagation (Oxidation and addition of monomers/oligomers) dimer->propagation polymer_film Conductive Polymer Film (Deposited on electrode) propagation->polymer_film

Caption: Proposed mechanism for the electrochemical polymerization of aniline derivatives.

References

Application Note & Protocol: Synthesis of Nitro-chloroaniline via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitro-chloroaniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and pigments.[1][2][3] The introduction of a nitro group onto the chloroaniline aromatic ring is typically achieved through electrophilic aromatic substitution. However, the direct nitration of anilines presents significant challenges. The highly activating amino (-NH₂) group can be oxidized by the strong nitric acid, leading to the formation of tarry by-products.[4] Furthermore, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which leads to a mixture of ortho, meta, and para isomers, with a significant yield of the meta-product.[4][5][6]

To overcome these issues and achieve selective nitration, a common and effective strategy involves the temporary protection of the amino group via acetylation. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which moderates the reaction and prevents oxidation.[6] Following nitration, the acetyl protecting group is readily removed by hydrolysis to yield the desired nitro-chloroaniline product. This protocol details the three-step synthesis starting from 4-chloroaniline (B138754) as a representative example.

Overall Reaction Scheme

The synthesis is a three-step process:

  • Acetylation: Protection of the amino group of 4-chloroaniline.

  • Nitration: Electrophilic aromatic substitution on N-(4-chlorophenyl)acetamide.

  • Hydrolysis: Deprotection to yield the final product, 4-chloro-2-nitroaniline (B28928).

Image of the three-step reaction from 4-chloroaniline to 4-chloro-2-nitroaniline.

Experimental Protocols

This protocol outlines the synthesis of 4-chloro-2-nitroaniline from 4-chloroaniline.

Part 1: Acetylation of 4-Chloroaniline

Objective: To synthesize N-(4-chlorophenyl)acetamide by protecting the amino group.

Materials:

  • 4-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 4-chloroaniline in 20 mL of glacial acetic acid.

  • To this solution, add 6.0 mL of acetic anhydride.

  • Add a solution of 5.0 g of sodium acetate dissolved in 15 mL of water.

  • Gently heat the mixture under reflux for 30 minutes.

  • After reflux, cool the reaction mixture in an ice bath to induce crystallization.

  • Pour the mixture into 100 mL of cold deionized water with stirring.

  • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any unreacted acids.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chlorophenyl)acetamide.

  • Dry the purified product in a desiccator.

Part 2: Nitration of N-(4-chlorophenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring.

Materials:

  • N-(4-chlorophenyl)acetamide (from Part 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

Safety Note: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is highly exothermic and must be cooled properly.

Procedure:

  • Carefully add 10 mL of concentrated sulfuric acid to a 100 mL flask and cool it to 0°C in an ice-salt bath.

  • Slowly add 4.0 g of the dried N-(4-chlorophenyl)acetamide from Part 1 to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide (B955) solution over 30 minutes. Use a dropping funnel and maintain vigorous stirring. Critically, ensure the reaction temperature is kept below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30-40 minutes.

  • Pour the reaction mixture slowly and carefully onto 100 g of crushed ice in a beaker, with constant stirring.

  • A yellow precipitate of N-(4-chloro-2-nitrophenyl)acetamide will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

Part 3: Hydrolysis of N-(4-chloro-2-nitrophenyl)acetamide

Objective: To deprotect the amino group and obtain the final product.

Materials:

  • N-(4-chloro-2-nitrophenyl)acetamide (from Part 2)

  • Concentrated sulfuric acid (70% v/v)

  • Ethanol

  • Deionized water

Procedure:

  • Transfer the crude product from Part 2 to a 250 mL round-bottom flask.

  • Add 30 mL of a 70% (v/v) sulfuric acid solution.

  • Heat the mixture under reflux for 20-30 minutes, or until the solid completely dissolves.

  • Cool the resulting solution to room temperature and then pour it into 100 mL of cold water.

  • A bright yellow or orange solid, 4-chloro-2-nitroaniline, will precipitate.

  • Collect the solid by vacuum filtration and wash with copious amounts of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield purified bright orange crystals.[7]

  • Dry the final product, weigh it, and determine its melting point.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Chloroaniline127.5768-71White/pale tan solid
N-(4-chlorophenyl)acetamide169.61178-180White crystalline solid
4-Chloro-2-nitroaniline172.57117-119[2]Bright orange powder[2][7]

Table 2: Expected Products from Nitration of Chloroaniline Isomers

Starting MaterialMajor Product(s)Minor Product(s)
2-Chloroaniline2-Chloro-4-nitroaniline & 2-Chloro-6-nitroaniline-
3-Chloroaniline3-Chloro-4-nitroaniline & 3-Chloro-6-nitroaniline3-Chloro-2-nitroaniline
4-Chloroaniline4-Chloro-2-nitroaniline4-Chloro-3-nitroaniline

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow of the synthesis protocol.

G cluster_prep Preparation & Reaction cluster_purification Work-up & Purification Start Start: 4-Chloroaniline Acetylation Step 1: Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Nitration Step 2: Nitration (HNO3, H2SO4, <10°C) Acetylation->Nitration N-(4-chlorophenyl)acetamide Hydrolysis Step 3: Hydrolysis (70% H2SO4, Reflux) Nitration->Hydrolysis N-(4-chloro-2-nitrophenyl)acetamide Precipitation Precipitation (Pour into ice/water) Hydrolysis->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying & Characterization Recrystallization->Drying End End: Pure 4-Chloro-2-nitroaniline Drying->End

Caption: A flowchart of the three-step synthesis of 4-chloro-2-nitroaniline.

Nitration Reaction Mechanism

This diagram shows the mechanism for the electrophilic aromatic substitution step.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Reactant N-(4-chlorophenyl)acetamide SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex + NO₂⁺ Deprotonation Sigma Complex Product N-(4-chloro-2-nitrophenyl)acetamide Deprotonation->Product - H⁺ (reforms H₂SO₄ catalyst)

Caption: Mechanism of electrophilic nitration on the protected chloroaniline.

References

Application Notes and Protocols: n-Chloroaniline as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of n-chloroaniline isomers (o-, m-, and p-chloroaniline) as versatile intermediates in the synthesis of a wide range of commercially significant organic molecules. The protocols and data presented are intended to serve as a detailed guide for laboratory synthesis and process development.

Pharmaceutical Synthesis

Substituted chloroanilines are crucial building blocks in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Their utility spans from anticonvulsants to antimicrobial agents.

Synthesis of Carbamazepine Derivatives (Anticonvulsant)

Carbamazepine and its derivatives are frontline antiepileptic drugs.[1] The synthesis often involves the construction of the dibenz[b,f]azepine core, for which chloroaniline derivatives can be key precursors.[2][3]

Experimental Protocol: Synthesis of a Dibenz[b,f]azepine Precursor

This protocol outlines a palladium-catalyzed cyclization to form a key intermediate for dibenzazepine (B1670418) synthesis, adapted from methodologies involving chloroaniline derivatives.[4]

  • Reaction: Pd-catalyzed intramolecular cyclization

  • Starting Materials: 2-Bromostyrene (B128962), 2-chloroaniline (B154045)

  • Procedure:

    • To a reaction vessel, add 2-bromostyrene (1.0 mmol), 2-chloroaniline (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and ligand L2 (as specified in the literature, 0.075 mmol).

    • Add dry toluene (B28343) (5 mL) and sodium tert-butoxide (1.5 mmol).

    • Heat the mixture at 110 °C for 24 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired dibenzazepine precursor.

ParameterValue
Reactant 1 2-Bromostyrene
Reactant 2 2-Chloroaniline
Catalyst Pd₂(dba)₃ / Ligand L2
Base Sodium tert-butoxide
Solvent Toluene
Temperature 110 °C
Reaction Time 24 hours
Reported Yield Up to 99%

Signaling Pathway: Mechanism of Action of Anticonvulsant Drugs

Many anticonvulsant drugs derived from structures synthesized using chloroanilines, such as carbamazepine, act by modulating voltage-gated sodium channels. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.[5][6][7] Another common target is the enhancement of GABAergic inhibition.[8][9][10]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Release Neurotransmitter Release Na_Channel->Release Triggers Carbamazepine Carbamazepine Derivative Carbamazepine->Na_Channel Blocks (Inactive State) GABA_Receptor GABAA Receptor Carbamazepine->GABA_Receptor Enhances GABA Binding (Allosteric) Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Anticonvulsant Drug Action
Synthesis of Chlorhexidine (B1668724) (Antimicrobial)

p-Chloroaniline is a key starting material for the synthesis of chlorhexidine, a widely used antiseptic.[11][12] The synthesis involves the reaction of p-chloroaniline with hexamethylenebis(dicyandiamide).[9][13]

Experimental Protocol: Synthesis of Chlorhexidine

This protocol is a generalized procedure based on patent literature.

  • Reaction: Condensation reaction

  • Starting Materials: p-Chloroaniline hydrochloride, Hexamethylenebis(dicyandiamide)

  • Procedure:

    • In a reaction vessel, charge hexamethylenebis(dicyandiamide) (1.0 mol) and p-chloroaniline hydrochloride (2.2 mol).

    • Add a suitable solvent such as ethylene (B1197577) glycol monoethyl ether or n-butanol.

    • Heat the mixture to reflux (typically 135-175 °C) for 2-7 hours.

    • Monitor the reaction by a suitable method (e.g., HPLC).

    • After completion, cool the reaction mixture and allow it to stand.

    • The product, chlorhexidine hydrochloride, will precipitate.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization.

ParameterValue
Reactant 1 p-Chloroaniline hydrochloride
Reactant 2 Hexamethylenebis(dicyandiamide)
Solvent Glycol ether or n-butanol
Temperature 135 - 175 °C
Reaction Time 2 - 7 hours
Reported Yield High (specifics vary by patent)

Signaling Pathway: Mechanism of Action of Chlorhexidine

Chlorhexidine exerts its bactericidal effect by disrupting the bacterial cell membrane. The cationic chlorhexidine molecule binds to the negatively charged bacterial cell wall, leading to increased membrane permeability and leakage of intracellular components.[11][14][15]

Chlorhexidine_Mechanism cluster_Bacteria Bacterial Cell CellWall Negatively Charged Bacterial Cell Wall Disruption Membrane Disruption & Increased Permeability CellWall->Disruption Leads to CytoplasmicMembrane Cytoplasmic Membrane Intracellular Intracellular Components (K+, ATP) Chlorhexidine Chlorhexidine Cation (+) Chlorhexidine->CellWall Binds to Disruption->Intracellular Leakage of CellDeath Bactericidal Effect (Cell Death) Disruption->CellDeath

Chlorhexidine's Bactericidal Action

Agrochemical Synthesis

n-Chloroaniline isomers are precursors to a variety of herbicides and fungicides, playing a vital role in crop protection.

Synthesis of Monolinuron (Herbicide)

Monolinuron is a selective herbicide used to control weeds in various crops.[16][17] It is synthesized from p-chloroaniline.

Experimental Protocol: Synthesis of Monolinuron

  • Reaction: Reaction of p-chloroaniline with N,O-dimethylhydroxylamine and phosgene (B1210022) (or a phosgene equivalent).

  • Procedure:

    • React N,O-dimethylhydroxylamine with phosgene to form N-methoxy-N-methylcarbamoyl chloride.

    • In a separate vessel, dissolve p-chloroaniline (1.0 mol) in a suitable solvent (e.g., toluene) with a base (e.g., pyridine) to act as an acid scavenger.

    • Slowly add the N-methoxy-N-methylcarbamoyl chloride (1.0 mol) to the p-chloroaniline solution while maintaining a low temperature (0-10 °C).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is then washed with water and dilute acid to remove unreacted starting materials and the base.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield crude monolinuron.

    • The product can be purified by recrystallization.

ParameterValue
Reactant 1 p-Chloroaniline
Reactant 2 N-methoxy-N-methylcarbamoyl chloride
Base Pyridine
Solvent Toluene
Temperature 0 - 10 °C (addition), then room temp.
Reaction Time Varies (typically several hours)
Reported Yield Generally high

Signaling Pathway: Mechanism of Action of Monolinuron

Monolinuron is an inhibitor of Photosystem II (PSII) in plants.[16][17] It binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport. This disruption of photosynthesis leads to the formation of reactive oxygen species, causing cellular damage and ultimately plant death.[5][11][12][14]

Monolinuron_Mechanism cluster_Chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1_Protein D1 Protein (QB binding site) Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Transfers e- ROS Reactive Oxygen Species (ROS) Formation D1_Protein->ROS Leads to ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Drives Monolinuron Monolinuron Monolinuron->D1_Protein Binds to & Blocks Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Herbicidal Action of Monolinuron

Dye Synthesis

Chloroanilines are important diazo components in the synthesis of azo dyes, which constitute a large class of synthetic colorants.

Synthesis of Azo Dyes

The general procedure involves diazotization of a chloroaniline followed by coupling with a suitable coupling component.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This is a general protocol that can be adapted for different chloroaniline isomers and coupling components.[8][18]

  • Reaction: Diazotization and Azo Coupling

  • Starting Materials: 3-Chloroaniline (B41212), Sodium Nitrite (B80452), Coupling Component (e.g., 2-naphthol)

  • Procedure:

    • Diazotization: a. Dissolve 3-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water (25 mL). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • Coupling: a. In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 10 mmol) in an aqueous solution of sodium hydroxide (B78521) (1 M, 20 mL). b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. d. A colored precipitate of the azo dye will form. e. Continue stirring for 1-2 hours at 0-5 °C.

    • Isolation: a. Collect the dye by vacuum filtration. b. Wash the solid with cold water until the filtrate is neutral. c. Dry the product in an oven at a suitable temperature.

ParameterValue
Diazo Component 3-Chloroaniline
Diazotizing Agent Sodium Nitrite / Hydrochloric Acid
Coupling Component 2-Naphthol (example)
Temperature (Diazotization) 0 - 5 °C
Temperature (Coupling) 0 - 5 °C
Reported Yield Often high, can approach 100%

Workflow: Azo Dye Synthesis

The synthesis of azo dyes from chloroaniline follows a well-defined workflow.

Azo_Dye_Synthesis_Workflow Start Start: n-Chloroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (0-5 °C) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol in NaOH) Coupling_Component->Azo_Coupling Azo_Dye_Crude Crude Azo Dye Precipitate Azo_Coupling->Azo_Dye_Crude Isolation Isolation & Purification (Filtration, Washing, Drying) Azo_Dye_Crude->Isolation Final_Product Final Product: Azo Dye Isolation->Final_Product

Azo Dye Synthesis Workflow

Polymer Synthesis

Chloroanilines can be polymerized, typically through oxidative methods, to produce poly(chloroaniline)s. These polymers are of interest for their electrical and optical properties, similar to polyaniline, but with modified solubility and conductivity due to the chlorine substituent.[1][4]

Synthesis of Poly(m-chloroaniline)

Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes the chemical polymerization of m-chloroaniline using ammonium persulfate as an oxidant.

  • Reaction: Oxidative Polymerization

  • Starting Materials: m-Chloroaniline, Ammonium persulfate, Hydrochloric acid

  • Procedure:

    • Prepare a solution of m-chloroaniline (0.1 M) in 1.0 M hydrochloric acid. Cool the solution to 0-4 °C in an ice bath with constant stirring.

    • Prepare a solution of ammonium persulfate (0.1 M) in 1.0 M hydrochloric acid and cool it to 0-4 °C.

    • Slowly add the oxidant solution to the monomer solution with constant stirring, maintaining the temperature at 0-4 °C.

    • Continue stirring the reaction mixture for 6 hours at 0-4 °C, and then allow it to warm to room temperature and stir for another 24 hours.

    • A precipitate of the polymer will form. Collect the solid by filtration.

    • Wash the polymer with 1.0 M HCl.

    • To obtain the base form, suspend the solid in a 1.0 M NH₃ solution for 24-48 hours.

    • Filter, wash with deionized water, and dry the polymer under vacuum at 37 °C.

ParameterValue
Monomer m-Chloroaniline
Oxidant Ammonium persulfate
Acid Medium 1.0 M Hydrochloric acid
Monomer:Oxidant Ratio 1:1
Temperature 0 - 4 °C (initial), then room temp.
Reaction Time ~30 hours
Product Poly(m-chloroaniline)

Workflow: Oxidative Polymerization of Chloroaniline

The synthesis of poly(chloroaniline) involves a straightforward oxidative polymerization process.

Polymer_Synthesis_Workflow Start Start: n-Chloroaniline Monomer Dissolution Dissolution in Acid (e.g., HCl) Start->Dissolution Monomer_Solution Cooled Monomer Solution (0-4 °C) Dissolution->Monomer_Solution Polymerization Oxidative Polymerization (Slow addition at 0-4 °C) Monomer_Solution->Polymerization Oxidant_Solution Oxidant Solution (e.g., Ammonium Persulfate in HCl) Oxidant_Solution->Polymerization Stirring Stirring (6h at 0-4 °C, then 24h at RT) Polymerization->Stirring Polymer_Precipitate Polymer Precipitate (Salt Form) Stirring->Polymer_Precipitate Isolation Isolation & Washing (Filtration, wash with HCl) Polymer_Precipitate->Isolation Dedoping Dedoping (Base Treatment) (e.g., NH4OH) Isolation->Dedoping Final_Product Final Product: Poly(chloroaniline) (Base Form) Dedoping->Final_Product

Poly(chloroaniline) Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of n-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in n-chloroaniline synthesis?

A1: The synthesis of n-chloroaniline, typically through the direct chlorination of aniline (B41778), can lead to several byproducts. The most common include:

  • Isomeric Chloroanilines: Due to the ortho-, para-directing nature of the amino group, the chlorination of aniline often yields a mixture of ortho-, meta-, and para-chloroaniline. The para isomer is generally the major product in many methods, but significant amounts of the ortho isomer are also commonly formed.

  • Polychlorinated Anilines: Over-chlorination is a frequent issue, leading to the formation of dichlorinated (e.g., 2,4-dichloroaniline) and trichlorinated (e.g., 2,4,6-trichloroaniline) anilines.[1] The high reactivity of the aniline ring makes it susceptible to multiple chlorinations.

  • Oxidation and Polymerization Products: Aniline and its derivatives are prone to oxidation, which can result in the formation of colored, tarry byproducts, often described as "aniline black."[1] This is particularly prevalent in the presence of strong oxidizing agents or when reactions are exposed to air and water.

  • N-Chloroanilines: In some instances, the initial product of the reaction between aniline and a chlorinating agent is an N-chloroaniline, which can then rearrange to form the C-chlorinated products.

Q2: How can I control the regioselectivity (ortho vs. para) of the chlorination?

A2: Controlling the regioselectivity is a key challenge in n-chloroaniline synthesis. Several factors can be manipulated to favor the formation of a specific isomer:

  • Choice of Chlorinating Agent and Catalyst: Different chlorinating agents and catalyst systems exhibit varying degrees of regioselectivity. For instance, a metal-free approach using a secondary amine organocatalyst with sulfuryl chloride has been shown to be highly ortho-selective.[2][3] Conversely, using copper(II) chloride in an ionic liquid can predominantly yield the para-chlorinated product.[4][5]

  • Protecting the Amino Group: Protecting the amino group as an acetanilide (B955) moderates its activating effect and can increase the proportion of the para-isomer due to steric hindrance at the ortho-positions.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the reaction rate and allowing for greater differentiation between the activation energies for ortho and para substitution.[1]

  • Solvent: The choice of solvent can influence the reaction's outcome. For example, using acetonitrile (B52724) as a solvent with N-chlorosuccinimide (NCS) can lead to trichlorination, while other solvents might favor mono-chlorination.[6]

Q3: How can I minimize the formation of polychlorinated byproducts?

A3: Preventing over-chlorination is crucial for obtaining a high yield of the desired monochloroaniline. Here are some strategies:

  • Control Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent to aniline is the most direct way to minimize polychlorination. Using a slight excess of aniline can help to ensure that the chlorinating agent is consumed before it can react further with the monochlorinated product.

  • Use a Milder Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) are generally milder and more selective than chlorine gas or sulfuryl chloride, reducing the likelihood of multiple chlorinations.[1]

  • Protect the Amino Group: As mentioned previously, protecting the amino group deactivates the ring, making it less susceptible to further electrophilic substitution.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature reduces the overall reaction rate, providing better control and minimizing over-chlorination.[1]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.

This is a common problem arising from the high reactivity of the aniline ring.

Troubleshooting Step Explanation Recommended Action
Protect the Amino Group The amino group is a strong activating group. Protecting it as an acetanilide moderates its activating effect, leading to more controlled chlorination.Acetylate the aniline before the chlorination step. The acetyl group can be removed later by hydrolysis.
Optimize Chlorinating Agent Different chlorinating agents have varying reactivity. Harsher agents like chlorine gas are more likely to cause over-chlorination.Use a milder and more selective chlorinating agent such as N-chlorosuccinimide (NCS).[1]
Control Reaction Temperature Higher temperatures increase the reaction rate and can lead to a loss of selectivity.Lower the reaction temperature. Perform the reaction at 0°C or even lower to better control the chlorination.[1]
Adjust Stoichiometry An excess of the chlorinating agent will inevitably lead to polychlorination.Use a stoichiometric amount or a slight excess of aniline relative to the chlorinating agent.

Issue 2: My reaction is yielding the wrong isomer (e.g., primarily para-substituted when ortho-substituted is desired).

Regioselectivity is a critical aspect of aniline chlorination.

Troubleshooting Step Explanation Recommended Action
Employ a Directing Catalyst Certain catalysts can favor the formation of a specific isomer.For high ortho-selectivity, consider using a secondary amine organocatalyst with sulfuryl chloride.[2][3] For para-selectivity, copper(II) chloride in an ionic liquid has shown good results.[4][5]
Steric Hindrance Bulky groups on the aniline or the chlorinating agent can sterically hinder the ortho positions, favoring para substitution.If para is desired, consider using a bulky protecting group on the amine. If ortho is desired, a less sterically hindered catalyst and substrate are preferable.
Solvent Effects The solvent can influence the transition state energies for ortho and para attack.Experiment with different solvents. For example, the use of ionic liquids has been shown to favor para-chlorination.[4][5]

Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation.

The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.

Troubleshooting Step Explanation Recommended Action
Exclude Water and Air Aniline and its derivatives are susceptible to oxidation, especially in the presence of water and air.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Control Reaction Temperature Exothermic reactions can lead to temperature spikes, promoting side reactions and degradation.Maintain strict temperature control throughout the addition of reagents and the reaction period. Use an ice bath or other cooling methods as necessary.[1]
Purify Starting Materials Impurities in the starting aniline can catalyze polymerization or degradation.Use freshly distilled or purified aniline for the reaction.

Data Presentation

Table 1: Comparison of Different Chlorination Methods for Aniline

MethodChlorinating AgentCatalyst/SolventMajor Product(s)Yield (%)Byproducts (Isomer Ratio/Other)Reference
OrganocatalyticSulfuryl chlorideDiisopropylamine (B44863) / Toluene (B28343)ortho-Chloroaniline95High ortho-selectivity[2]
Ionic LiquidCopper(II) chloride1-Hexyl-3-methylimidazolium chloridepara-ChloroanilineHighPredominantly para isomer[4][5]
N-ChlorosuccinimideNCSAcetonitrile2,4,6-Trichloroaniline88Mixture of mono- and di-substituted intermediates[6]

Table 2: Product Distribution in the Chlorination of 2-Methylaniline with CuCl₂ [4]

EntrySolventCuCl₂ (equiv.)O₂HCl (g)Temp (°C)Time (h)2-Methylaniline (%)4-Chloro-2-methylaniline (%)6-Chloro-2-methylaniline (%)Dichloro-2-methylaniline (%)
136% aq HCl2YesYes60613758.53.5
236% aq HCl3YesYes6068826.52.1
31-hexyl-3-methyl-imidazolium chloride3NoNo4045922.5-

Experimental Protocols

Protocol 1: General Procedure for ortho-Selective Chlorination of Aniline using a Secondary Amine Organocatalyst [2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aniline substrate (1.0 mmol) and the diisopropylamine organocatalyst (0.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature (25 °C).

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-chloroaniline.

Protocol 2: Analysis of Chloroaniline Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a stock solution of the reaction mixture by dissolving a known amount in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Create a series of calibration standards of authentic ortho-, meta-, and para-chloroaniline, as well as any expected polychlorinated byproducts.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra (molecular ion at m/z 127 for monochloroanilines). Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram and comparing them to the calibration curves.

Protocol 3: Analysis of Chloroaniline Isomers by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare the sample and calibration standards as described for GC-MS analysis, using the mobile phase as the diluent.

  • HPLC Parameters:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate (B84403) buffer) is typical. A gradient elution may be necessary to separate all components.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where all isomers have significant absorbance (e.g., 240 nm).

  • Data Analysis: Identify the isomers based on their retention times. Quantify the amount of each isomer by comparing the peak areas to the calibration curves.

Mandatory Visualization

Byproduct_Formation_Pathway cluster_mono Monochlorination cluster_poly Polychlorination Aniline Aniline ortho ortho-Chloroaniline Aniline->ortho Electrophilic Aromatic Substitution para para-Chloroaniline Aniline->para Electrophilic Aromatic Substitution meta meta-Chloroaniline Aniline->meta Electrophilic Aromatic Substitution Oxidation Oxidation/Polymerization Products Aniline->Oxidation Side Reaction ChlorinatingAgent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS) ChlorinatingAgent->Aniline dichloro Dichloroanilines (e.g., 2,4-dichloro) ortho->dichloro Further Chlorination para->dichloro Further Chlorination trichloro Trichloroanilines (e.g., 2,4,6-trichloro) dichloro->trichloro Further Chlorination

Caption: Reaction pathways in aniline chlorination leading to desired products and common byproducts.

Troubleshooting_Workflow Start Experiment Start Analyze Analyze Product Mixture (GC-MS, HPLC, NMR) Start->Analyze Problem Undesired Byproduct Profile? CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Solution Optimized Protocol Problem->Solution No CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions CheckReagents Evaluate Chlorinating Agent and Stoichiometry CheckConditions->CheckReagents ConsiderProtection Consider Amino Group Protection CheckReagents->ConsiderProtection OptimizeCatalyst Optimize Catalyst/Solvent System ConsiderProtection->OptimizeCatalyst OptimizeCatalyst->Start Analyze->Problem

Caption: A logical workflow for troubleshooting byproduct formation in n-chloroaniline synthesis.

References

How to improve the yield of n-chloroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of n-chloroaniline reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of n-chloroanilines, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of N-Chloroaniline Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC analysis. Consider extending the reaction time or incrementally increasing the temperature.
Ineffective Chlorinating Agent: The chosen chlorinating agent may not be suitable for the specific aniline (B41778) substrate.Select a chlorinating agent based on the desired regioselectivity and reactivity. Mild agents like N-chlorosuccinimide (NCS) can offer better control. For specific regioselectivity, specialized catalytic systems may be necessary.[1]
Hydrolysis of Product: The N-chloroaniline product is sensitive to moisture and can hydrolyze back to the aniline.Ensure the use of anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Starting Materials: Impurities in the aniline can interfere with the reaction.Use freshly distilled or purified aniline to prevent side reactions.[2]
Formation of Multiple Isomers (Low Regioselectivity) High Reactivity of Aniline Ring: The amino group is a strong activating group, leading to substitution at multiple positions.Protect the amino group as an acetanilide (B955) to moderate its activating effect. This allows for more controlled chlorination. The protecting group can be removed by hydrolysis after the chlorination step.[1]
Incorrect Choice of Catalyst or Solvent: The reaction environment can significantly influence the isomeric ratio.For high ortho-selectivity, consider using a secondary ammonium (B1175870) salt organocatalyst.[3] For high para-selectivity, using copper(II) chloride in an ionic liquid has shown excellent results.[4]
Product Degradation (Darkening of Reaction Mixture) Oxidation of Aniline/Product: Aromatic amines are susceptible to oxidation, leading to colored impurities.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
Thermal Decomposition: Excessive heat can cause the N-chloroaniline product to decompose.Maintain strict temperature control throughout the reaction. Lowering the reaction temperature can help minimize the formation of byproducts.[1]
Presence of Di- and Tri-chlorinated Byproducts Over-chlorination: The high reactivity of the aniline ring can lead to multiple chlorination events.Use a milder chlorinating agent like NCS.[1] Carefully control the stoichiometry of the chlorinating agent; use of a slight excess may be beneficial for driving the reaction to completion, but a large excess will promote over-chlorination. Protecting the amino group is also a highly effective strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chlorination of aniline?

The chlorination of aniline is an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen of the amino group strongly activates the aromatic ring, making it highly susceptible to attack by an electrophilic chlorine species (Cl+). This activation directs the substitution primarily to the ortho and para positions.[1]

Q2: Is it necessary to protect the amino group of aniline before chlorination?

While not always mandatory, protecting the amino group is a highly effective strategy to prevent over-chlorination and control regioselectivity. The most common protecting group is the acetyl group, which forms an acetanilide. This modification moderates the activating effect of the amine, leading to a more controlled reaction. The acetyl group can be subsequently removed by hydrolysis.[1]

Q3: How can I improve the para-selectivity of my aniline chlorination?

High para-selectivity can be achieved by using copper(II) chloride (CuCl₂) as the chlorinating agent in an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) chloride. This method has been shown to produce high yields of the para-chloroaniline isomer under mild conditions.[4]

Q4: What is the best way to achieve high ortho-selectivity?

A highly ortho-selective chlorination of anilines can be accomplished using a secondary ammonium chloride salt as an organocatalyst with sulfuryl chloride as the chlorine source. This reaction can be performed at room temperature and is scalable.[3]

Q5: My reaction mixture is turning dark purple or black. What is causing this and how can I prevent it?

The formation of dark-colored byproducts is often due to the oxidation of the aniline starting material or the chlorinated aniline product. To prevent this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to exclude both oxygen and water.[1]

Quantitative Data on Reaction Yields

Table 1: Effect of Substrate on para-Chlorination of Aniline Analogues using CuCl₂ in an Ionic Liquid [5]

EntrySubstrateTime (h)Yield of 4-Cl product (%)Isomer Detected in Crude Mixture (%)
12-methylaniline4912.5
22-methoxyaniline3932.7
32-fluoroaniline4882.0
42-trifluoromethylaniline6902.2
52-nitroaniline16851.8
63-methylaniline4951.7
73-methoxyaniline3962.2
83-fluoroaniline6921.9
93-trifluoromethylaniline8941.6

Reactions were carried out with 3 equivalents of CuCl₂ at 40 °C in 1-hexyl-3-methylimidazolium chloride.

Experimental Protocols

Protocol 1: Highly ortho-Selective Chlorination of Anilines using a Secondary Ammonium Salt Organocatalyst

This protocol is adapted from the work of Xiong and Yeung for the highly ortho-selective chlorination of anilines.[1]

1. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline substrate (1.0 mmol) and the diisopropylamine (B44863) organocatalyst (0.2 mmol).[1]

2. Solvent Addition:

  • Add anhydrous toluene (B28343) (5 mL) to the flask and stir the mixture at room temperature (25 °C).[1]

3. Reagent Addition:

  • Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture over 10 minutes.[1]

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.[1]

5. Workup:

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).[1]

6. Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-chloroaniline.[1]

Protocol 2: para-Chlorination of Anilines using Copper(II) Chloride in an Ionic Liquid

This protocol is based on the regioselective chlorination of unprotected anilines under mild conditions.[4]

1. Reaction Setup:

  • In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) and copper(II) chloride (2.0 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium chloride.[1]

2. Reaction Conditions:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours).[1]

3. Reaction Monitoring:

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.[1]

4. Workup:

  • After completion, cool the reaction mixture to room temperature.[1]

  • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).[1]

5. Purification:

  • Wash the combined organic extracts with water to remove any remaining ionic liquid.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Further purification can be achieved by column chromatography or recrystallization.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield of N-Chloroaniline incomplete_reaction Incomplete Reaction? start->incomplete_reaction wrong_conditions Incorrect Reaction Conditions? incomplete_reaction->wrong_conditions No extend_time Increase reaction time and/or temperature. Monitor via TLC/GC. incomplete_reaction->extend_time Yes degradation Product Degradation? wrong_conditions->degradation No check_reagents Use purified/distilled aniline. Use anhydrous solvents. wrong_conditions->check_reagents Yes protect_amine Protect amino group as acetanilide. wrong_conditions->protect_amine optimize_chlorinating_agent Select a milder or more selective chlorinating agent (e.g., NCS). wrong_conditions->optimize_chlorinating_agent inert_atmosphere Run reaction under inert atmosphere (N2/Ar). degradation->inert_atmosphere Yes control_temp Maintain strict temperature control. degradation->control_temp solution Improved Yield check_reagents->solution protect_amine->solution optimize_chlorinating_agent->solution inert_atmosphere->solution control_temp->solution Experimental_Workflow_Ortho_Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup - Add aniline and organocatalyst - to a flame-dried flask under N2/Ar. add_solvent 2. Solvent Addition - Add anhydrous toluene. - Stir at room temperature. setup->add_solvent add_reagent 3. Reagent Addition - Slowly add sulfuryl chloride - solution over 10 minutes. add_solvent->add_reagent monitor 4. Reaction Monitoring - Monitor progress by TLC/GC-MS. add_reagent->monitor quench 5. Quench Reaction - Add saturated NaHCO3 solution. monitor->quench extract 6. Extraction - Extract with ethyl acetate. quench->extract purify 7. Purification - Dry, filter, concentrate. - Column chromatography. extract->purify product Ortho-chloroaniline purify->product

References

Technical Support Center: Storage and Handling of n-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of n-chloroaniline during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your n-chloroaniline samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of n-chloroaniline degradation during storage?

A1: The degradation of n-chloroaniline is primarily caused by three factors:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of colored degradation products. The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen.

  • Photodegradation: n-Chloroaniline is sensitive to light, particularly UV radiation.[1] Exposure to light can initiate photochemical reactions that lead to its decomposition.[1] The photodegradation of 4-chloroaniline (B138754) in aqueous solutions has been shown to produce intermediates such as 4-chloronitrobenzene and 4-chloronitrosobenzene.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation. While stable at recommended storage temperatures, prolonged exposure to heat can lead to decomposition.

Q2: What are the visible signs of n-chloroaniline degradation?

A2: The most common visible sign of n-chloroaniline degradation is a change in color. Pure n-chloroaniline is typically a colorless to pale yellow liquid or solid. Upon degradation, it can darken and turn brown or reddish-brown. The formation of precipitates or a change in odor may also indicate degradation.

Q3: What are the ideal storage conditions for n-chloroaniline?

A3: To minimize degradation, n-chloroaniline should be stored under the following conditions:

  • Temperature: In a cool environment, typically refrigerated at 2-8°C for long-term storage.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protected from light by using amber glass vials or storing in a dark location.

  • Container: In a tightly sealed container to prevent exposure to air and moisture.

Q4: Can antioxidants be used to stabilize n-chloroaniline?

A4: Yes, antioxidants can be effective in preventing the oxidative degradation of aromatic amines like n-chloroaniline.[2] Antioxidants that act as free radical scavengers or peroxide decomposers are suitable. A complex antioxidant composition for aromatic amines has been patented, which includes a deoxidant (like a hydroxylamine (B1172632) compound), a free radical scavenger (like a hindered phenolic antioxidant), a peroxide decomposer, and a light stabilizer.[3]

Q5: What materials are incompatible with n-chloroaniline during storage?

A5: n-Chloroaniline is incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and chloroformates. Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Color of n-chloroaniline has darkened Oxidation due to exposure to air.1. Purge the container with an inert gas (nitrogen or argon) before sealing.2. Consider adding a suitable antioxidant.3. For future storage, use smaller aliquots to minimize headspace and repeated exposure to air.
Photodegradation due to exposure to light.1. Store the container in a dark place or use an amber vial.2. If working on a benchtop, shield the sample from direct light.
Contamination with an incompatible material.1. Review handling procedures to identify potential sources of contamination.2. Ensure dedicated and clean equipment is used for handling n-chloroaniline.
Precipitate has formed in the solution Polymerization or formation of insoluble degradation products.1. The product may be significantly degraded and may not be suitable for use. Consider purification if possible, or use a fresh batch.2. Review storage conditions to ensure they are optimal (cool temperature, inert atmosphere).
The solution has been stored at a very low temperature, causing the n-chloroaniline to freeze or precipitate.1. Gently warm the solution to the recommended storage temperature (2-8°C) and check for re-dissolution.2. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Degradation of the n-chloroaniline stock solution.1. Use a fresh, properly stored sample of n-chloroaniline.2. Before use, visually inspect the stock solution for any signs of degradation.3. If possible, re-analyze the purity of the stock solution using a suitable analytical method (e.g., HPLC, GC).

Quantitative Data on n-Chloroaniline Degradation

The following table summarizes the estimated degradation rates of n-chloroaniline under various conditions. Please note that this data is compiled from different studies and may not represent the exact degradation rate in your specific experimental setup. It is intended for comparative purposes to highlight the impact of different storage parameters.

Storage ConditionParameterDegradation Rate/Half-lifeReference
Aqueous Solution (Photodegradation) Light (>290 nm)Half-life of approximately 7.25 hours[1]
Sterilized river water (summer, 25°C)Half-life of 2 hours[1]
Sterilized river water (winter, 15°C)Half-life of 4 hours[1]
Aqueous Solution (Oxidation) OzonolysisComplete degradation, rate dependent on ozone concentration[4]
General Storage (Solid/Liquid) Exposure to air and light at ambient temperatureGradual darkening and degradation over time[5]
Refrigerated (2-8°C), inert atmosphere, darkSignificantly slowed degradation, stable for extended periodsGeneral recommendation

Experimental Protocols

Protocol 1: Accelerated Stability Testing of n-Chloroaniline

This protocol is designed to accelerate the degradation of n-chloroaniline to predict its long-term stability.

Objective: To evaluate the stability of n-chloroaniline under elevated temperature and humidity.

Materials:

  • n-Chloroaniline sample

  • Stability chambers capable of maintaining constant temperature and humidity

  • Amber glass vials with airtight seals

  • Analytical instrument for purity assessment (e.g., HPLC-UV, GC-FID)

Methodology:

  • Aliquot the n-chloroaniline sample into several amber glass vials.

  • Tightly seal the vials. For testing the effect of oxidation, some vials can be sealed with air in the headspace, while others can be purged with an inert gas.

  • Place the vials in stability chambers set to the following conditions:

    • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition 2 (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH

    • Condition 3 (Control): 25°C ± 2°C / 60% RH ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the purity of the n-chloroaniline sample using a validated analytical method (e.g., HPLC, GC).

  • Record any changes in physical appearance (color, clarity).

  • Plot the purity of n-chloroaniline as a function of time for each condition to determine the degradation kinetics.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes a method to assess the effectiveness of an antioxidant in preventing the degradation of n-chloroaniline.

Objective: To compare the stability of n-chloroaniline with and without the addition of an antioxidant.

Materials:

  • n-Chloroaniline

  • Selected antioxidant (e.g., Butylated hydroxytoluene (BHT), N,N'-di-sec-butyl-p-phenylenediamine)

  • Solvent (if necessary, ensuring it does not interfere with the analysis)

  • Amber glass vials

  • Analytical instrument for purity assessment (e.g., HPLC-UV, GC-FID)

Methodology:

  • Prepare a stock solution of n-chloroaniline in a suitable solvent if it is a solid.

  • Prepare a stock solution of the antioxidant.

  • Prepare two sets of samples in amber glass vials:

    • Control Group: n-chloroaniline solution without antioxidant.

    • Test Group: n-chloroaniline solution with the antioxidant added at a specific concentration (e.g., 0.1% w/w).

  • Seal the vials and store them under conditions that are known to cause degradation (e.g., exposure to air and light at ambient or slightly elevated temperature).

  • At regular intervals (e.g., daily or weekly), take an aliquot from each vial.

  • Analyze the concentration of n-chloroaniline in each sample using a validated analytical method.

  • Plot the concentration of n-chloroaniline versus time for both the control and test groups.

  • Compare the degradation rates to determine the efficacy of the antioxidant.

Visualizations

cluster_degradation n-Chloroaniline Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation nca n-Chloroaniline oxidized_intermediates Oxidized Intermediates (e.g., Nitrosobenzene derivatives) nca->oxidized_intermediates O2, Heat photo_products Photochemical Products (e.g., Radical Species) nca->photo_products Light (UV) polymeric Polymeric Products (Colored Impurities) oxidized_intermediates->polymeric Further Oxidation cluster_troubleshooting Troubleshooting n-Chloroaniline Degradation start Degradation Observed? (e.g., color change) check_storage Review Storage Conditions start->check_storage Yes end Problem Resolved start->end No check_handling Review Handling Procedures check_storage->check_handling No improper_storage Improper Storage Identified check_storage->improper_storage Yes improper_handling Improper Handling Identified check_handling->improper_handling Yes check_handling->end No corrective_action_storage Implement Corrective Actions: - Store at 2-8°C - Use inert atmosphere - Protect from light improper_storage->corrective_action_storage corrective_action_handling Implement Corrective Actions: - Use clean, dedicated equipment - Avoid contamination - Minimize air exposure improper_handling->corrective_action_handling corrective_action_storage->end corrective_action_handling->end

References

Technical Support Center: N-Chloroaniline Analysis and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. N-Chloroanilines are toxic and potentially carcinogenic compounds that must be handled with extreme caution in a controlled laboratory setting.[1][2][3] This document does not provide protocols for the synthesis of n-chloroaniline. All procedures should be performed in compliance with institutional and national safety regulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safety, handling, analysis, and stability of n-chloroaniline isomers (o-chloroaniline, m-chloroaniline, and p-chloroaniline).

Section 1: Safety First - Handling N-Chloroanilines

Q1: What are the primary hazards associated with n-chloroanilines?

N-chloroanilines are toxic if swallowed, inhaled, or in contact with skin.[3][4] They can cause severe irritation to the skin and eyes.[1][2] A significant hazard is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue skin and lips).[1][2] Higher exposures can lead to respiratory distress, collapse, and even death.[1][2] 4-Chloroaniline (B138754) is also suspected of causing cancer.[3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling n-chloroanilines?

A multi-layered approach to PPE is essential to prevent exposure.[5] This includes standard laboratory attire (long pants, closed-toe shoes) at all times. Specific recommendations are summarized below.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., Butyl rubber, Neoprene).[6]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste.[3][5]
Eye/Face Protection Chemical safety goggles and a face shield.[2][3]Provides protection against splashes and dust.[2]
Body Protection Flame-resistant lab coat or chemical-resistant apron/suit.[2][5][7]Protective clothing should be removed immediately if contaminated.[2][7]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling solids outside a chemical fume hood, if dust generation is possible, or if ventilation is inadequate.[3][5] All work with powders should be conducted in a fume hood.[5]

Q3: What should I do in case of an accidental exposure?

Immediate action is critical. Follow these first-aid measures and seek medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][8]

  • Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting. Immediately call a poison center or doctor.[3][8]

Q4: How should I handle spills and dispose of n-chloroaniline waste?

Spills and waste must be managed as hazardous.

  • Spills: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed, labeled container for hazardous waste disposal.[9] Ventilate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[5] Prevent the substance from entering drains or waterways.[3][10]

  • Waste Disposal: All materials contaminated with n-chloroaniline (e.g., gloves, absorbent pads, excess compound) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5][11] Disposal must be handled by a licensed professional waste disposal service, often through your EHS office.[10]

Section 2: Analytical Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis of n-chloroanilines.

Q1: I'm seeing poor peak shape (tailing) for my chloroaniline peak. What's the cause and solution?

Peak tailing for basic compounds like chloroanilines is a common issue in reverse-phase HPLC.[12] It is often caused by strong secondary interactions between the basic amine group and acidic residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) ensures the aniline (B41778) is protonated. This minimizes interaction with silanol groups.[12]

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into your mobile phase.[13][14] TEA will preferentially interact with the active silanol sites, improving peak symmetry.

  • Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base, which has fewer free silanol groups.

  • Check for Column Overload: Injecting too much sample can cause tailing. Try diluting your sample and re-injecting.[12]

Q2: My chloroaniline isomer peaks are not separating. How can I improve the resolution?

Poor resolution between isomers can be challenging. A systematic approach to method development is key.

HPLC_Resolution_Troubleshooting start Poor Peak Resolution (Isomers Co-eluting) check_phase Is mobile phase optimized? start->check_phase adjust_organic Adjust Organic Ratio (e.g., % Acetonitrile) check_phase->adjust_organic No check_column Is column chemistry appropriate? check_phase->check_column Yes adjust_ph Adjust pH (Critical for anilines) adjust_organic->adjust_ph try_solvent Try Different Organic (e.g., Methanol vs. Acetonitrile) adjust_ph->try_solvent try_solvent->check_phase Re-evaluate phenyl_column Try a Phenyl column (enhances pi-pi interactions) check_column->phenyl_column No check_temp Is temperature optimized? check_column->check_temp Yes c18_column Try a different C18 (varying end-capping) phenyl_column->c18_column c18_column->check_column Re-evaluate adjust_temp Adjust Column Temperature (e.g., increase in 5°C increments) check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success

Caption: Workflow for troubleshooting poor HPLC resolution.

Q1: Why are my chloroaniline peaks tailing in my GC analysis?

Amines are notoriously difficult to analyze by GC because their active amine groups can adsorb to any active sites in the chromatographic system (e.g., support, tubing), causing severe peak tailing.[15]

Troubleshooting Steps:

  • Use an Inert Flow Path: Ensure all components in your sample flow path (liner, column, ferrules) are designed for inertness to minimize active sites.

  • Use a Deactivated Column: The column must be properly deactivated. Specific columns for amines, often with a base-deactivated stationary phase, are recommended.[15]

  • Check for Liner Contamination: The inlet liner is a common source of activity. Clean or replace the liner. Using a liner with glass wool can sometimes create active sites; consider removing it or using deactivated glass wool.[16]

  • Condition the Column: Before analysis, condition the column by injecting a derivatizing agent or a high-concentration standard to passivate any active sites.

Q2: I'm seeing "ghost peaks" in my blank runs after analyzing chloroaniline samples. What is the cause?

Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination in the system.

GC_Ghost_Peak_Troubleshooting start Ghost Peak Detected in Blank Run q1 Are peak retention times consistent with previous injection? start->q1 a1_yes Carryover from Injector q1->a1_yes Yes a1_no Contamination Source q1->a1_no No sol_carryover1 Clean Syringe a1_yes->sol_carryover1 sol_contam1 Check Carrier Gas Purity (Perform Condensation Test) a1_no->sol_contam1 sol_carryover2 Increase Injector Temp sol_carryover1->sol_carryover2 sol_carryover3 Replace Septum/Liner sol_carryover2->sol_carryover3 end_carryover Problem Resolved sol_carryover3->end_carryover sol_contam2 Check for Septum Bleed sol_contam1->sol_contam2 sol_contam3 Bake Out Column sol_contam2->sol_contam3 end_contam Problem Resolved sol_contam3->end_contam

Section 3: Impurity and Stability FAQs

Q1: What are the common impurities I might find in a chloroaniline sample?

Impurities can arise from the synthesis process or degradation. [17]Common impurities include:

  • Positional Isomers: A sample of 4-chloroaniline might contain trace amounts of 2-chloroaniline (B154045) and 3-chloroaniline. [17]* Related Compounds: Depending on the synthetic route, impurities like the starting material (e.g., 4-chloronitrobenzene) or byproducts may be present. [18]* Degradation Products: Chloroanilines can degrade over time, especially when exposed to air and light, often turning from a colorless or pale yellow solid to a darker color. [19]Degradation can also occur from interaction with other chemicals or microbial action. [20][21] Q2: How should n-chloroanilines be stored to ensure stability?

Proper storage is crucial to maintain the purity and integrity of the compound.

  • Container: Keep the container tightly closed in a dry, well-ventilated place. [3][8][10]* Conditions: Store locked up and protected from external exposure, such as direct light and air. [11]* Temperature: A cool, controlled temperature is recommended. [3]

Key Experimental Protocols

Protocol 1: Preparation of Analytical Stock and Working Solutions

This protocol describes the preparation of a standard solution for calibrating an HPLC or GC instrument. All handling must be done inside a chemical fume hood.

  • Equipment and Reagents:

    • N-chloroaniline isomer (high purity standard)

    • Class A volumetric flasks (e.g., 10 mL, 100 mL)

    • Analytical balance

    • HPLC or GC-grade solvent (e.g., methanol, acetonitrile)

    • Pipettes and appropriate PPE

  • Procedure for Primary Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh approximately 10 mg of the n-chloroaniline standard into a 10 mL Class A volumetric flask. [22] * Record the exact weight.

    • Add a small amount of solvent to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap and invert the flask several times to ensure homogeneity. This is your Primary Stock Solution.

  • Procedure for Working Solutions:

    • Perform serial dilutions from the Primary Stock Solution to create a set of calibration standards.

    • For example, to make a 10 mg/L working solution, pipette 1 mL of the 1000 mg/L stock into a 100 mL volumetric flask and dilute to the mark with the mobile phase or chosen solvent.

    • Prepare a series of standards that bracket the expected concentration of your samples.

Protocol 2: Analytical Method Suitability Testing

Before analyzing samples, it is critical to verify that your chromatographic system is performing adequately. This is done through a system suitability test.

  • Purpose: To check that the system (e.g., HPLC, GC) can generate results of acceptable accuracy and precision.

  • Procedure:

    • Prepare a system suitability solution. This is typically a standard solution at a mid-range concentration. It may also contain other compounds to verify resolution.

    • Make at least five replicate injections of this solution.

    • Evaluate the following parameters from the resulting chromatograms.

  • Acceptance Criteria (Example):

ParameterCommon Acceptance LimitRationale
Peak Area Precision Relative Standard Deviation (RSD) ≤ 2.0%Demonstrates the reproducibility of the injection and detection. [17]
Retention Time Precision RSD ≤ 1.0%Indicates the stability of the pump/flow controller and column temperature.
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, which is critical for accurate integration.
Resolution (Rs) Rs ≥ 2.0 (between isomers or adjacent peaks)Ensures that the peaks of interest are well-separated from each other. [23]
Theoretical Plates (N) N > 2000Measures the efficiency of the column. A higher number indicates better performance.
  • Action: If any of the system suitability parameters fail, the system must be investigated and the issue resolved before proceeding with sample analysis. Troubleshooting may involve checking for leaks, cleaning the injector, or replacing the column. [16][24][25]

Workflow for Safe Disposal

The following diagram outlines the general workflow for the safe handling and disposal of n-chloroaniline waste. Always follow your institution's specific EHS guidelines.

Waste_Disposal_Workflow start Waste Generation (e.g., contaminated gloves, glassware, unused compound) segregate Segregate Waste Immediately at Point of Generation start->segregate solid_waste Solid Waste (Gloves, pads, vials) segregate->solid_waste liquid_waste Liquid Waste (Solvents, reaction mixtures) segregate->liquid_waste container_solid Place in Dedicated, Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Dedicated, Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid seal_container Securely Seal Container When Not in Use container_solid->seal_container container_liquid->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage request_pickup Request Waste Pickup from EHS Office storage->request_pickup documentation Complete Hazardous Waste Manifest request_pickup->documentation end EHS Collects for Proper Disposal documentation->end

Caption: Safe handling and disposal workflow for n-chloroaniline waste.

References

Technical Support Center: Purification of N-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color impurities during the handling and synthesis of n-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color impurities in n-chloroaniline?

A1: Color impurities in n-chloroaniline and other aniline (B41778) derivatives typically arise from oxidation and polymerization reactions.[1] Exposure to air, light, and elevated temperatures can promote the formation of colored byproducts.[1] In synthetic preparations, incomplete reduction of a nitro precursor or side reactions can also introduce colored contaminants. The resulting impurities often manifest as a yellow, red, or brown discoloration of the n-chloroaniline.[1]

Q2: What are the primary methods for removing color impurities from n-chloroaniline?

A2: The most common and effective methods for decolorizing n-chloroaniline include:

  • Recrystallization with Activated Carbon: This is a widely used technique where the colored impurities are adsorbed onto the surface of activated carbon.

  • Reversed-Phase Flash Chromatography: This chromatographic method is effective at separating the less polar n-chloroaniline from more polar colored impurities.

  • Distillation under Reduced Pressure: For liquid n-chloroaniline that is discolored, vacuum distillation can separate the desired product from non-volatile colored impurities.

Q3: How do I choose the best purification method for my sample of n-chloroaniline?

A3: The choice of purification method depends on the physical state of your n-chloroaniline, the nature of the impurities, and the scale of your experiment.

  • For solid n-chloroaniline with minor color impurities, recrystallization with activated carbon is often the most straightforward and economical choice.

  • If recrystallization fails to remove the color or if the impurities are structurally similar to n-chloroaniline, reversed-phase flash chromatography offers a higher degree of separation.

  • For bulk quantities of liquid n-chloroaniline, distillation under reduced pressure is a suitable method to remove non-volatile colored materials.

Troubleshooting Guides

Recrystallization with Activated Carbon

Issue 1: Low or no crystal yield after recrystallization.

Possible CauseTroubleshooting Steps
Excess solvent was used. [2]Evaporate some of the solvent to concentrate the solution and induce crystallization. Before discarding the mother liquor, test for remaining product by evaporating a small drop; if significant residue remains, further concentration is warranted.[3]
The cooling process was too rapid. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
The compound is highly soluble in the chosen solvent even at low temperatures. If scratching the flask or adding a seed crystal doesn't induce crystallization, consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.[2]

Issue 2: The n-chloroaniline is still colored after recrystallization with activated carbon.

Possible CauseTroubleshooting Steps
Insufficient amount of activated carbon was used. Repeat the recrystallization, slightly increasing the amount of activated carbon.
The activated carbon was not effectively removed. Ensure hot filtration is performed correctly to remove all charcoal particles before allowing the solution to cool.
The colored impurity has similar solubility to n-chloroaniline. If repeated recrystallization does not remove the color, consider using reversed-phase flash chromatography for better separation.
Reversed-Phase Flash Chromatography

Issue 3: Poor separation of n-chloroaniline from colored impurities.

Possible CauseTroubleshooting Steps
Inappropriate solvent system or gradient. Optimize the mobile phase. For reversed-phase chromatography, a common starting point is a gradient of water and acetonitrile (B52724) or methanol (B129727).[4] Adjust the gradient profile to improve resolution between n-chloroaniline and the colored bands.
Column overloading. Reduce the amount of crude n-chloroaniline loaded onto the column. Overloading leads to broad peaks and poor separation.
Incorrect column chemistry. Ensure you are using a suitable reversed-phase column (e.g., C18).
Distillation under Reduced Pressure

Issue 4: The distilled n-chloroaniline is still colored.

Possible CauseTroubleshooting Steps
The colored impurity is volatile. If the impurity has a similar boiling point to n-chloroaniline, simple distillation will not be effective. Consider fractional distillation or a different purification technique like chromatography.
Thermal decomposition. N-chloroaniline may be susceptible to decomposition at elevated temperatures, even under reduced pressure, leading to the formation of new colored impurities.[5] Ensure the distillation is performed at the lowest possible temperature.
Bumping of the liquid. Vigorous, uncontrolled boiling can carry non-volatile impurities into the distillate. Ensure smooth boiling by using a stir bar or boiling chips and heating the flask evenly.

Quantitative Data Summary

While specific quantitative data for the purification of n-chloroaniline is not extensively available in comparative studies, the following table provides a general expectation of purity that can be achieved with each method based on their effectiveness with similar compounds. Actual purities will vary depending on the initial concentration and nature of the impurities.

Purification MethodTypical Purity AchievedNotes
Recrystallization with Activated Carbon >99%Effective for removing minor colored impurities. Purity can be assessed by melting point determination and GC-MS.
Reversed-Phase Flash Chromatography >99.5%Offers high resolution for separating compounds with different polarities. Purity can be confirmed by HPLC analysis.[4]
Distillation under Reduced Pressure >98%Suitable for removing non-volatile impurities. Purity is typically assessed by GC analysis.

Experimental Protocols

Protocol 1: Recrystallization of N-Chloroaniline with Activated Carbon
  • Solvent Selection: In a fume hood, add a small amount of impure n-chloroaniline to a test tube. Add a few drops of a potential solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate (B1210297) mixture) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the n-chloroaniline when hot but not when cold.

  • Dissolution: Place the crude, colored n-chloroaniline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% of the weight of the n-chloroaniline) to the hot solution. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Purification by Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude n-chloroaniline in a small amount of a suitable solvent, such as methanol or acetonitrile.

  • Column Equilibration: Equilibrate a reversed-phase (e.g., C18) flash chromatography column with the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with a low percentage of the organic solvent (e.g., 10% acetonitrile in water) and gradually increase the concentration of the organic solvent. The less polar n-chloroaniline should elute before the more polar colored impurities.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure n-chloroaniline.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified n-chloroaniline.

Visualizations

Experimental_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Impure n-Chloroaniline recrystallization Recrystallization with Activated Carbon start->recrystallization Solid chromatography Reversed-Phase Flash Chromatography start->chromatography If other methods fail distillation Vacuum Distillation start->distillation Liquid analysis Purity Analysis (GC-MS, HPLC, MP) recrystallization->analysis chromatography->analysis distillation->analysis end Pure n-Chloroaniline analysis->end Purity Confirmed Troubleshooting_Logic cluster_decision1 Initial Assessment cluster_solid Solid Sample Path cluster_liquid Liquid Sample Path start Color Impurity Observed q1 Is the sample solid or liquid? start->q1 recrystallize Attempt Recrystallization with Activated Carbon q1->recrystallize Solid distill Perform Vacuum Distillation q1->distill Liquid q2 Is the color removed? recrystallize->q2 chromatography_solid Use Reversed-Phase Flash Chromatography q2->chromatography_solid No end Pure Product Obtained q2->end Yes chromatography_solid->end q3 Is the color removed? distill->q3 chromatography_liquid Use Reversed-Phase Flash Chromatography q3->chromatography_liquid No q3->end Yes chromatography_liquid->end

References

Technical Support Center: Monitoring n-Chloroaniline Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring n-chloroaniline reactions using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for monitoring n-chloroaniline reactions on a silica (B1680970) gel TLC plate?

A1: A commonly used solvent system for the TLC of p-chloroaniline and related reaction products is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297).[1] The polarity of the mobile phase may need to be adjusted depending on the specific reactants and products involved in your reaction. If your compounds are running too close to the solvent front (high Rf), you should decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). Conversely, if your compounds are staying too close to the baseline (low Rf), the polarity of the eluent should be increased by adding more of the polar solvent (e.g., ethyl acetate).[2]

Q2: How can I visualize the spots of n-chloroaniline and its derivatives on the TLC plate?

A2: N-chloroaniline and many of its derivatives are aromatic compounds, which allows for non-destructive visualization under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[1][3] The compounds will appear as dark spots on a fluorescent green background.[3] For compounds that are not UV-active or for better visualization, various chemical stains can be used. These are destructive methods.[4] Given that n-chloroaniline is an aromatic amine, stains like p-anisaldehyde or permanganate (B83412) can be effective.[4] Iodine vapor is another general method that can be used for visualizing organic compounds.[2][4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking of spots on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[2][5][6] Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compounds: If your compound is highly polar, it may interact strongly with the silica gel, leading to streaking.

  • Acidic or Basic Nature of the Compound: Aromatic amines like n-chloroaniline are basic. To prevent streaking with basic compounds, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%), to the mobile phase.[2]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Q4: The Rf values from my TLC plates are not consistent. What could be the reason?

A4: Inconsistent Rf values can arise from a variety of factors that affect the equilibrium between the stationary and mobile phases.[7] To ensure reproducibility, keep the following conditions consistent:

  • Chamber Saturation: Ensure the TLC chamber is saturated with the mobile phase vapor before placing the plate inside. This is typically done by lining the chamber with filter paper soaked in the eluent.[8]

  • Solvent Composition: Use a freshly prepared mobile phase for each experiment, as the composition can change over time due to evaporation.[6]

  • Temperature: Perform the chromatography at a constant temperature, as Rf values can be temperature-dependent.[7]

  • Plate Quality: Use plates from the same batch and store them in a desiccator to avoid deactivation by atmospheric moisture.

  • Spotting Technique: Apply the spots at the same height and keep them as small as possible.[7]

Q5: I don't see any spots on my developed TLC plate after visualization. What should I do?

A5: The absence of spots can be due to several reasons:

  • Insufficient Sample Concentration: The amount of compound spotted may be too low to be detected.[2][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2][6]

  • Incorrect Visualization Method: The chosen visualization technique may not be suitable for your compound. If UV light does not reveal any spots, try using a chemical stain.[2]

  • Compound Volatility: Your compound might be volatile and could have evaporated from the plate during development or drying.[2]

  • Sample Submerged in Solvent: Ensure the initial spotting line is above the level of the mobile phase in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent pool instead of moving up the plate.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking Spots Sample is too concentrated.[2][5][6]Dilute the sample solution before spotting.[2][5]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[2]
Incorrect mobile phase polarity.Adjust the polarity of the mobile phase.
Spots are not separating (similar Rf values) Mobile phase polarity is not optimal.Try a different solvent system with varying polarity.[5][9]
Consider using a 2D TLC technique where the plate is run in two different solvent systems at a 90-degree rotation.[9][10]
Spots are at the solvent front (high Rf) The mobile phase is too polar.[2]Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[2]
Spots are at the baseline (low Rf) The mobile phase is not polar enough.[2]Increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio).[2]
Uneven solvent front The TLC plate is not placed vertically in the chamber.Ensure the plate is straight and not touching the sides of the chamber or the filter paper.[6]
The bottom of the plate is not flat.Make sure the bottom edge of the TLC plate is smooth and level.
The chamber was disturbed during development.Place the developing chamber in a location where it will not be moved or vibrated.
No spots are visible Sample concentration is too low.[2][6]Spot the sample multiple times in the same location, allowing it to dry in between applications, or concentrate the sample.[2][6]
The compound is not UV-active.Use a chemical stain for visualization.[2][4]
The spotting line is below the solvent level.Ensure the spotting line is above the solvent level in the chamber.[6]

Experimental Protocol: Monitoring an N-Chloroaniline Reaction

This protocol outlines the general steps for monitoring the progress of a reaction involving n-chloroaniline using thin-layer chromatography.

1. Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 1:1 hexane:ethyl acetate)

  • Reaction mixture

  • Standard solutions of starting material (n-chloroaniline) and expected product (if available) in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate) and heating device (heat gun or hot plate)

2. Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.

    • Mark equidistant points along the origin for each sample to be spotted. Label them accordingly (e.g., SM for starting material, R for reaction mixture, P for product).

  • Spot the Plate:

    • Dip a clean capillary tube into the standard solution of the starting material (n-chloroaniline).

    • Gently and briefly touch the end of the capillary tube to the marked point for 'SM' on the origin line. Keep the spot size small (1-2 mm in diameter).[7]

    • Repeat the process with a fresh capillary tube for the reaction mixture at different time points (e.g., t=0, t=1h, t=2h) and the product standard, if available. A co-spot (spotting the starting material and reaction mixture on the same point) can also be useful for comparison.

  • Develop the Plate:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Line the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase to create a saturated atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.[8]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[6]

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle their positions with a pencil.[4][11]

    • If necessary, further visualize the plate using a chemical stain. This involves dipping the plate into the stain solution, wiping off the excess, and gently heating it until the spots appear.[11][12]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[7]

    • Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]

Data Presentation: Example Rf Values

The following table provides an example of how to present Rf data for a hypothetical reaction of n-chloroaniline. Note that these values are for illustrative purposes and actual Rf values will depend on the specific experimental conditions.

Compound Mobile Phase (Hexane:Ethyl Acetate) Example Rf Value
n-Chloroaniline1:10.60
Product (e.g., N-acetyl-n-chloroaniline)1:10.45

Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis spot_issue Problem with Spots? start->spot_issue streaking Streaking Spots spot_issue->streaking Yes no_spots No Spots Visible spot_issue->no_spots Yes poor_separation Poor Separation spot_issue->poor_separation Yes uneven_front Uneven Solvent Front spot_issue->uneven_front Yes good_tlc Good Separation Analysis Complete spot_issue->good_tlc No sol_dilute Dilute Sample streaking->sol_dilute sol_add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->sol_add_modifier sol_concentrate Concentrate Sample or Multi-spot no_spots->sol_concentrate sol_change_vis Use Different Visualization Method no_spots->sol_change_vis sol_check_spotting Ensure Spotting Line is Above Solvent no_spots->sol_check_spotting sol_change_eluent Change Eluent Polarity poor_separation->sol_change_eluent sol_check_plate Check Plate Placement and Chamber uneven_front->sol_check_plate sol_dilute->start Retry sol_add_modifier->start Retry sol_concentrate->start Retry sol_change_vis->start Retry sol_check_spotting->start Retry sol_change_eluent->start Retry sol_check_plate->start Retry

Caption: A troubleshooting workflow for common issues encountered during thin-layer chromatography analysis.

References

Strategies to avoid over-chlorination of aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding over-chlorination during the synthesis of chlorinated anilines.

Troubleshooting Guide

Directly addressing specific issues encountered during aniline (B41778) chlorination experiments.

Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.

This is a common challenge arising from the high reactivity of the aniline ring. To enhance selectivity, consider the following troubleshooting steps:

  • Protect the Amine Group: The amino group is a strong activating group. Protecting it, for example as an acetanilide, moderates its activating influence, leading to more controlled chlorination.[1]

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are critical.

    • Mild Agents: N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.[1]

    • Highly Selective Systems: For specific regioselectivity, specialized catalytic systems can be employed. For instance, a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and minimize the formation of polychlorinated byproducts.[1]

  • Solvent Choice: The solvent can significantly impact the reaction's outcome. In some cases, non-polar solvents can help moderate the reaction.[1]

Issue 2: The reaction is yielding the wrong isomer (e.g., primarily para-substituted when ortho-substituted is desired).

Regioselectivity is a crucial aspect of aniline chlorination. Here’s how to troubleshoot this issue:

  • Directed Chlorination: Employing a directing group can force chlorination to a specific position.

  • Ortho-Selective: A metal-free approach using a secondary amine organocatalyst and sulfuryl chloride has been shown to be highly effective for ortho-chlorination.[2][3]

  • Para-Selective: The use of copper(II) chloride in ionic liquids can predominantly yield the para-substituted product.[4]

  • Steric Hindrance: Introducing a bulky protecting group on the amine can sterically hinder the ortho positions, thereby favoring para-substitution.

Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation or side reactions.

The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.[5]

  • Exclusion of Water and Air: Aniline and its derivatives are susceptible to oxidation. It is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The presence of water can lead to the formation of oxidation products.[1][6]

  • Control of Reaction Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions and degradation. Maintain strict temperature control throughout the addition of reagents and during the reaction period.[1]

  • Purification of Starting Materials: Impurities in the starting aniline can act as catalysts for polymerization or degradation. Ensure your aniline is freshly distilled or purified before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of aniline chlorination?

A1: The chlorination of aniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, meaning it donates electron density to the aromatic ring, making the ortho and para positions particularly susceptible to electrophilic attack by a chlorine cation (or a source of electrophilic chlorine). This high reactivity can easily lead to multiple chlorination events on the same ring.

Q2: How can I achieve selective monochlorination of aniline?

A2: Selective monochlorination can be achieved by moderating the reactivity of the aniline ring. The most common and effective strategy is to protect the amino group by converting it to an amide, such as acetanilide. This reduces the activating effect of the amino group, allowing for more controlled, stepwise chlorination. Following the chlorination step, the protecting group can be removed by hydrolysis to yield the monochlorinated aniline.

Q3: What are the best chlorinating agents for selective chlorination of aniline?

A3: For selective chlorination, it is advisable to use milder chlorinating agents. N-chlorosuccinimide (NCS) is a commonly used reagent that offers better control compared to harsher agents like chlorine gas (Cl₂). Sulfuryl chloride (SO₂Cl₂) can also be used, often in conjunction with a catalyst to control regioselectivity.[1][7]

Q4: Is it necessary to protect the aniline's amino group before chlorination?

A4: While not always mandatory, protecting the amino group is a highly effective strategy to prevent over-chlorination and control regioselectivity. The most common protecting group is acetyl, forming acetanilide. This group moderates the activating effect of the amine, allowing for more controlled chlorination. The protecting group can be subsequently removed by hydrolysis.[1]

Q5: How can I control the regioselectivity (ortho vs. para) of aniline chlorination?

A5: Regioselectivity can be controlled through several methods:

  • Catalysis: Specific catalysts can direct the chlorination to either the ortho or para position. For example, a secondary ammonium (B1175870) salt organocatalyst can favor ortho-chlorination, while copper(II) chloride in an ionic liquid can favor para-chlorination.[4][8][9]

  • Protecting Groups: The size of the protecting group on the amino function can influence regioselectivity. A bulky protecting group can sterically hinder the ortho positions, leading to a higher yield of the para-isomer.

  • Reaction Conditions: Solvent and temperature can also play a role in directing the substitution pattern.

Quantitative Data Summary

StrategyChlorinating AgentCatalyst/AdditiveSolventTemp. (°C)TimeProductYield (%)Reference
ortho-SelectiveSO₂Cl₂Di-tert-butylamineToluene (B28343)25-ortho-chloro-N-Cbz aniline95[7]
ortho-SelectiveNCSDi-tert-butylamineToluene25-ortho-chloro-N-Cbz aniline35[7]
para-SelectiveCuCl₂ (3 equiv.)-[hmim]Cl40-4-chloro-2-methylaniline-[4]
TrichlorinationNCS (3 equiv.)-AcetonitrileReflux-2,4,6-trichloroaniline88[5][10]
DichlorinationNCS (5 equiv.)-AcetonitrileReflux-methyl 2,4-dichlorophenylcarbamate-[5]

Note: "-" indicates data not provided in the source.

Experimental Protocols

Protocol 1: Ortho-Selective Chlorination of N-Protected Aniline

This protocol is adapted from the procedure described for organocatalytic ortho-selective chlorination.[2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected aniline substrate (1.0 mmol) and the diisopropylamine (B44863) organocatalyst (0.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature (25 °C).

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ortho-chloroaniline derivative.

Protocol 2: Para-Selective Chlorination of Aniline in an Ionic Liquid

This protocol is adapted from the procedure described for regioselective chlorination using copper halides in ionic liquids.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) and copper(II) chloride (2.0 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water to remove any remaining ionic liquid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: Over-chlorination Observed q1 Is the amine group protected? start->q1 s1 Protect the amine group (e.g., acetylation). q1->s1 No q2 What chlorinating agent is being used? q1->q2 Yes a1_no No a1_yes Yes s1->q2 s2 Switch to a milder agent like NCS. q2->s2 Harsh q3 Is the reaction temperature controlled? q2->q3 Mild a2_harsh Harsh (e.g., Cl2) a2_mild Mild (e.g., NCS) s2->q3 s3 Lower and control the reaction temperature. q3->s3 No q4 Is regioselectivity an issue? q3->q4 Yes a3_no No a3_yes Yes s3->q4 s4 Consider using a regioselective catalyst system. q4->s4 Yes end Problem Resolved q4->end No a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for over-chlorination of aniline.

ReactionPathways cluster_unprotected Unprotected Aniline cluster_protected Protected Aniline aniline Aniline mono Monochloroaniline (ortho/para mixture) aniline->mono + Cl+ di Dichloroaniline mono->di + Cl+ tri Trichloroaniline di->tri + Cl+ over_chlorination Over-chlorination Products tri->over_chlorination acetanilide Acetanilide mono_protected Monochloroacetanilide (selective) acetanilide->mono_protected + Cl+ hydrolysis Hydrolysis mono_protected->hydrolysis mono_selective Selective Monochloroaniline hydrolysis->mono_selective start Aniline Starting Material start->aniline protect Protection (e.g., Acetic Anhydride) start->protect protect->acetanilide

Caption: Reaction pathways for unprotected vs. protected aniline chlorination.

References

Managing exothermic reactions in n-chloroaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of n-chloroanilines. The information is tailored for professionals in research and drug development to ensure safe and efficient experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of n-chloroanilines, with a focus on managing exothermic events and optimizing reaction outcomes.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

A sudden spike in temperature indicates that the rate of heat generation is exceeding the heat removal capacity of your setup. This is a critical safety concern.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.

    • Enhance Cooling: Increase the efficiency of the cooling bath. For ice baths, add more ice and salt (for lower temperatures). If using a cryostat, lower the set temperature.

    • Ensure Vigorous Stirring: Proper agitation is crucial for uniform heat dissipation. Increase the stirring rate if it is safe to do so.

    • Prepare for Emergency Quench: Have a pre-chilled quenching solution (e.g., a large volume of a suitable inert solvent or a dilute acid) ready to rapidly cool the reaction if the temperature continues to rise.

  • Preventative Measures for Future Experiments:

    • Slow Reagent Addition: Add the chlorinating agent dropwise over a longer period.

    • Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.

    • Lower Reaction Temperature: Start the reaction at a lower temperature to maintain a larger temperature difference between the reaction and the cooling bath.

Issue 2: Low Product Yield

Low yields can be attributed to several factors, many of which are linked to improper temperature control.

  • Possible Causes & Solutions:

    • Incomplete Reaction: If the temperature is too low, the reaction may not proceed to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and consider allowing it to stir for a longer period at a controlled, slightly elevated temperature.

    • Side Reactions/Degradation: If the temperature is too high, unwanted side reactions or degradation of the product can occur. Implement stricter temperature control.

    • Moisture Contamination: Water can deactivate some chlorinating agents and lead to the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of Polychlorinated Byproducts (Over-chlorination)

The high reactivity of the aniline (B41778) ring makes it susceptible to multiple chlorinations.

  • Strategies to Improve Selectivity:

    • Protect the Amine Group: Converting the amino group to an acetanilide (B955) moderates its activating effect, allowing for more controlled chlorination. The protecting group can be removed later by hydrolysis.[1]

    • Choice of Chlorinating Agent: Use a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS) instead of more reactive agents like chlorine gas or sulfuryl chloride.[1]

    • Lower Reaction Temperature: Conducting the reaction at lower temperatures can help control the reaction rate and reduce the formation of polychlorinated products.[1]

Issue 4: Unfavorable Isomer Distribution

Controlling where the chlorine atom is added (regioselectivity) is a common challenge.

  • Troubleshooting Steps:

    • Directed Chlorination: Certain catalysts can favor ortho-chlorination. For example, a secondary amine organocatalyst with sulfuryl chloride can provide high ortho-selectivity.

    • Para-Selective Methods: Using copper(II) chloride in an ionic liquid can yield predominantly the para-substituted product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the chlorination of aniline an exothermic reaction?

A1: The chlorination of aniline is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, making the aromatic ring electron-rich and highly reactive towards electrophiles. This high reactivity leads to a rapid reaction that releases a significant amount of energy in the form of heat.

Q2: What are the primary safety hazards associated with n-chloroaniline synthesis?

A2: The primary hazards are the exothermic nature of the reaction, which can lead to thermal runaway if not controlled, and the toxicity of the reactants and products. Chloroanilines are toxic if inhaled, ingested, or absorbed through the skin and are suspected carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the starting material and the formation of the product.

Q4: What are common side products in n-chloroaniline synthesis?

A4: Besides polychlorinated anilines, common byproducts include the hydrochloride salt of the starting aniline and hydrolysis products if moisture is present. The formation of dark-colored, tar-like substances can also occur, especially at elevated temperatures or with an excess of a harsh chlorinating agent.

Q5: What is the best way to quench the reaction?

A5: The quenching process itself can be exothermic. A safe method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. If the reaction was conducted under acidic or basic conditions, it should be neutralized cautiously with a pre-cooled solution of base or acid, respectively. Never add water directly to the reaction vessel, as this can cause a localized and violent exotherm.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentTypical Reaction TemperatureYieldSelectivityKey Safety Considerations
Chlorine Gas (Cl₂) 0 - 20 °CModerate to HighLow (often leads to polychlorination)Highly toxic and corrosive gas. Requires specialized handling and a well-ventilated fume hood.
Sulfuryl Chloride (SO₂Cl₂) 0 - 25 °CHighModerateReacts violently with water. Corrosive and toxic. The reaction releases HCl and SO₂ gases.
N-Chlorosuccinimide (NCS) Room Temperature to RefluxGood to HighGood to ExcellentMilder and more selective than Cl₂ or SO₂Cl₂. However, the reaction can still be exothermic, especially with multiple equivalents.
Copper(II) Chloride (CuCl₂) 40 - 100 °C (in ionic liquids)High (up to 96% for some anilines)Excellent (highly para-selective)Milder conditions, avoids hazardous gaseous reagents.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroaniline using N-Chlorosuccinimide (NCS)

This protocol is adapted for controlled monochlorination with an emphasis on managing the exothermic reaction.

  • Materials:

    • Aniline (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Anhydrous Acetonitrile (B52724) (solvent)

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

    • Ice-water bath

  • Procedure:

    • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

    • Initial Solution: Dissolve aniline in anhydrous acetonitrile in the flask and cool the mixture to 0 °C using an ice-water bath.

    • Reagent Addition: Dissolve NCS in anhydrous acetonitrile and load this solution into the dropping funnel.

    • Controlled Reaction: Add the NCS solution dropwise to the stirred aniline solution over a period of 1-2 hours. Crucially, monitor the internal temperature of the reaction flask with a thermometer. Do not allow the temperature to rise above 5 °C. Adjust the addition rate to maintain this temperature.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Monitor the reaction progress by TLC until the aniline spot has disappeared.

    • Workup: Pour the reaction mixture into cold water to precipitate the crude product and dissolve the succinimide (B58015) byproduct.

    • Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-chloroaniline.

Mandatory Visualizations

Experimental Workflow for Exothermic Reaction Management

experimental_workflow Workflow for Managing Exothermic N-Chloroaniline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware prep_reagents Use anhydrous solvents and fresh reagents prep_glassware->prep_reagents prep_setup Assemble under inert atmosphere (N2/Ar) prep_reagents->prep_setup dissolve_aniline Dissolve aniline in solvent prep_setup->dissolve_aniline cool_solution Cool to 0°C in ice bath dissolve_aniline->cool_solution prepare_ncs Prepare NCS solution in dropping funnel cool_solution->prepare_ncs slow_addition Add NCS solution dropwise prepare_ncs->slow_addition monitor_temp Monitor internal temperature continuously (< 5°C) slow_addition->monitor_temp monitor_reaction Monitor by TLC/GC-MS monitor_temp->monitor_reaction quench Pour into cold water monitor_reaction->quench filter_product Filter crude product quench->filter_product recrystallize Recrystallize from suitable solvent filter_product->recrystallize characterize Characterize final product (NMR, MS, etc.) recrystallize->characterize

Caption: Workflow for managing exothermic n-chloroaniline synthesis.

Troubleshooting Decision Tree for Thermal Runaway

troubleshooting_exotherm Troubleshooting an Uncontrolled Exotherm start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (More Ice/Salt, Lower Cryostat Temp) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate (if safe) stop_addition->increase_stirring decision_stabilized Is Temperature Stabilizing? enhance_cooling->decision_stabilized increase_stirring->decision_stabilized resume_slowly Resume Addition at a Much Slower Rate decision_stabilized->resume_slowly Yes emergency_quench Initiate Emergency Quench (Pour into cold solvent/quenching agent) decision_stabilized->emergency_quench No review_procedure Review and Revise Protocol for Future Runs (Lower Temp, Slower Addition, More Solvent) resume_slowly->review_procedure emergency_quench->review_procedure

Caption: Decision tree for troubleshooting an uncontrolled exotherm.

References

Validation & Comparative

Comparative Analysis of o-, m-, and p-Chloroaniline Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of three isomers of chloroaniline: ortho-chloroaniline (o-chloroaniline), meta-chloroaniline (m-chloroaniline), and para-chloroaniline (p-chloroaniline). Chloroanilines are important industrial intermediates, and understanding their relative toxicities is crucial for risk assessment and the development of safer alternatives. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes the primary mechanism of toxicity.

Key Findings and Comparative Data

The primary toxic effect of all three chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia. This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively. This leads to a cascade of secondary effects, including hemolytic anemia and damage to the spleen, liver, and kidneys.

A consistent finding across multiple studies is the order of potency for inducing methemoglobinemia, which is: p-chloroaniline > m-chloroaniline > o-chloroaniline .[1] This order of potency is also reflected in other hematological parameters and the severity of organ damage.[1]

Quantitative Toxicity Data

The following table summarizes the acute and subchronic toxicity data for the three chloroaniline isomers.

Toxicological Endpointo-Chloroanilinem-Chloroanilinep-Chloroaniline
Acute Oral LD₅₀ (Rat) 256 mg/kg256 mg/kg256 - 300 mg/kg
Acute Oral LD₅₀ (Mouse) 256 mg/kgNo dataNo data
Acute Dermal LD₅₀ (Rat) 1000 mg/kg250 mg/kg455 mg/kg
Acute Dermal LD₅₀ (Rabbit) >200 mg/kgNo data360 mg/kg
Acute Inhalation LC₅₀ (Rat, 4h) 4.2 - 6.1 mg/L0.55 mg/m³ (Mouse)2.34 mg/L
Subchronic Oral NOAEL (Rat, 13-week) <10 mg/kg/day (LOAEL observed at 10 mg/kg/day)<10 mg/kg/day (LOAEL observed at 10 mg/kg/day)No definitive NOAEL established; effects observed at the lowest dose tested (5 mg/kg/day)
Subchronic Oral NOAEL (Mouse, 13-week) <10 mg/kg/day (LOAEL observed at 10 mg/kg/day)<10 mg/kg/day (LOAEL observed at 10 mg/kg/day)No definitive NOAEL established; effects observed at the lowest dose tested (7.5 mg/kg/day)
Primary Target Organ(s) Hematopoietic system (spleen, bone marrow), liver, kidneysHematopoietic system (spleen, bone marrow), liver, kidneysHematopoietic system (spleen, bone marrow), liver, kidneys
Carcinogenicity (IARC) Not classifiableNot classifiableGroup 2B: Possibly carcinogenic to humans

Mechanism of Toxicity: Methemoglobin Formation

The principal mechanism of chloroaniline-induced toxicity is the metabolic activation of the parent compound to reactive metabolites that oxidize hemoglobin. This process is initiated by cytochrome P450 enzymes in the liver. The resulting N-hydroxy metabolites are potent oxidizing agents that directly convert hemoglobin to methemoglobin.

Chloroaniline_Toxicity_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Biotransformation cluster_toxicity Toxic Effect in Erythrocytes Chloroaniline Chloroaniline Isomers (o-, m-, p-) CYP450 Cytochrome P450 (e.g., CYP2E1) Chloroaniline->CYP450 Metabolism Metabolites N-hydroxy Metabolites (Potent Oxidants) CYP450->Metabolites N-hydroxylation Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Transport) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) (No Oxygen Transport) Hemoglobin->Methemoglobin Fe²⁺ → Fe³⁺ Anemia Hemolytic Anemia Methemoglobin->Anemia

Figure 1. Simplified signaling pathway of chloroaniline-induced methemoglobinemia.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential adverse effects of a single, short-term dermal exposure to a substance.

  • Animal Model: Typically, young adult albino rabbits or rats are used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the first day and daily thereafter.

  • Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is determined.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

  • Animal Model: Primarily rats, although other rodent species may be used.

  • Dose Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 90 days. At least three dose levels and a control group are used.

  • Observations:

    • Clinical Observations: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) to analyze parameters such as red and white blood cell counts, hemoglobin, and indicators of liver and kidney function.

    • Ophthalmological Examination: Performed before the study and at termination.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Spectrophotometric Determination of Methemoglobin

This method is used to quantify the percentage of methemoglobin in a blood sample.

  • Principle: The method is based on the difference in the light absorption spectra of hemoglobin and methemoglobin. Methemoglobin has a characteristic absorption peak at approximately 630 nm.

  • Sample Preparation: A whole blood sample is hemolyzed to release the hemoglobin.

  • Measurement: The absorbance of the hemolyzed sample is measured at specific wavelengths (e.g., 630 nm for methemoglobin and a reference wavelength).

  • Quantification: The percentage of methemoglobin is calculated based on the absorbance readings and the known extinction coefficients of hemoglobin and methemoglobin. Co-oximeters, which are specialized spectrophotometers, are often used for rapid and accurate measurement in clinical and research settings.

Methemoglobin_Measurement_Workflow Start Whole Blood Sample Hemolysis Hemolysis (e.g., with saponin) Start->Hemolysis Spectrophotometry Spectrophotometric Measurement (Absorbance at specific wavelengths, e.g., 630 nm) Hemolysis->Spectrophotometry Calculation Calculation of % Methemoglobin Spectrophotometry->Calculation Result Result: % Methemoglobin Calculation->Result

Figure 2. General workflow for the spectrophotometric measurement of methemoglobin.

Conclusion

The toxicity of chloroaniline isomers is primarily driven by their potential to induce methemoglobinemia, with p-chloroaniline being the most potent isomer. The quantitative data and experimental protocols provided in this guide offer a basis for informed decision-making in research and development settings. Understanding the structure-toxicity relationship among these isomers is essential for mitigating risks and designing safer chemical alternatives.

References

A Comparative Analysis of the Reactivity of Aniline and N-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of aniline (B41778) and N-chloroaniline, focusing on their behavior in electrophilic aromatic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing and optimizing synthetic routes. This document synthesizes established chemical principles and provides a framework for experimental comparison.

Introduction to Aniline and N-Chloroaniline

Aniline is a primary aromatic amine consisting of a phenyl group attached to an amino group (-NH₂). It serves as a foundational molecule in the synthesis of a vast array of dyes, pharmaceuticals, and polymers.[1] The amino group significantly influences the reactivity of the aromatic ring.[2][3] N-chloroaniline is a derivative of aniline where one of the hydrogen atoms of the amino group is replaced by a chlorine atom (-NHCl). This substitution has a profound impact on the electronic properties and, consequently, the chemical reactivity of the molecule.

Electronic Effects and Reactivity

The reactivity of aniline and its derivatives in electrophilic aromatic substitution is primarily governed by the electronic effects of the substituent on the benzene (B151609) ring. The key distinction between aniline and N-chloroaniline lies in the nature of their respective nitrogen-containing functional groups.

Aniline (-NH₂): The amino group in aniline is a potent activating group.[4] This is due to the interplay of two opposing electronic effects:

  • +R (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance.[5][6] This increases the electron density at the ortho and para positions, making the ring significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2][3] This effect is dominant.

  • -I (Inductive) Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group exerts an electron-withdrawing inductive effect, which slightly deactivates the ring.[5][6]

Overall, the strong electron-donating resonance effect (+R) far outweighs the weaker electron-withdrawing inductive effect (-I).[7] This results in a net activation of the benzene ring, directing incoming electrophiles to the ortho and para positions.[2][3]

N-Chloroaniline (-NHCl): The N-chloroamino group in N-chloroaniline presents a more complex electronic profile:

  • -I (Inductive) Effect: The presence of a highly electronegative chlorine atom attached to the nitrogen significantly enhances the electron-withdrawing inductive effect of the entire -NHCl group. This drastically reduces the availability of the nitrogen's lone pair for donation into the aromatic ring.

  • Reduced +R (Resonance) Effect: With the nitrogen lone pair being pulled more strongly by the adjacent chlorine atom, its ability to delocalize into the benzene ring is diminished compared to aniline.

Consequently, the N-chloroamino group is substantially less activating than the amino group. The strong -I effect of the chlorine atom deactivates the aromatic ring relative to aniline, making N-chloroaniline less reactive towards electrophilic substitution.

Basicity Comparison

The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.[8]

  • Aniline: The lone pair on the nitrogen is readily available to accept a proton.

  • N-Chloroaniline: The electron-withdrawing chlorine atom reduces the electron density on the nitrogen, making the lone pair less available for protonation. Therefore, N-chloroaniline is a weaker base than aniline. A predicted pKa value for N-chloroaniline is -0.35, which is significantly lower than the pKa of aniline's conjugate acid (around 4.6), indicating much lower basicity.[9]

Quantitative Data Summary

FeatureAnilineN-Chloroaniline
Structure C₆H₅NH₂C₆H₅NHCl
Key Functional Group Amino (-NH₂)N-Chloroamino (-NHCl)
Dominant Electronic Effect Strong +R (activating)Strong -I (deactivating)
Reactivity towards Electrophiles HighLow (relative to aniline)
Directing Effect Ortho, ParaOrtho, Para
Relative Basicity More BasicLess Basic

Logical Relationship Diagram

The following diagram illustrates the factors influencing the reactivity of aniline and N-chloroaniline.

G Reactivity Comparison: Aniline vs. N-Chloroaniline cluster_aniline Aniline cluster_nchloroaniline N-Chloroaniline A_NH2 -NH2 Group A_plusR +R Effect (Dominant) (Lone pair donation) A_NH2->A_plusR A_minusI -I Effect (Minor) (N electronegativity) A_NH2->A_minusI A_ring Increased Ring Electron Density A_plusR->A_ring A_minusI->A_ring A_reactivity High Reactivity (Ortho, Para Directing) A_ring->A_reactivity NCA_NHCl -NHCl Group NCA_plusR +R Effect (Reduced) (Lone pair donation) NCA_NHCl->NCA_plusR NCA_minusI Strong -I Effect (Cl electronegativity) NCA_NHCl->NCA_minusI NCA_ring Decreased Ring Electron Density NCA_plusR->NCA_ring NCA_minusI->NCA_ring NCA_reactivity Low Reactivity (Ortho, Para Directing) NCA_ring->NCA_reactivity

Caption: Factors influencing the electrophilic substitution reactivity of Aniline and N-Chloroaniline.

Experimental Protocols

To empirically determine the relative reactivity of aniline and N-chloroaniline, a competitive reaction or parallel reactions under strictly controlled conditions can be performed. Below is a representative protocol for bromination that can be adapted for this purpose.

Objective: To compare the rate of bromination of aniline and N-chloroaniline.

Materials:

  • Aniline

  • N-Chloroaniline

  • Bromine water (Br₂ in H₂O) of known concentration

  • Glacial acetic acid (solvent)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Starch indicator

  • Reaction flasks, pipettes, burettes, stopwatch

Experimental Workflow Diagram

G prep Prepare equimolar solutions of Aniline and N-Chloroaniline in acetic acid react In separate, thermostatted flasks, add a known volume of Bromine water prep->react aliquot At timed intervals, withdraw an aliquot from each reaction react->aliquot quench Quench the aliquot with excess sodium thiosulfate solution aliquot->quench titrate Back-titrate the unreacted sodium thiosulfate with a standard iodine solution quench->titrate plot Plot [Substrate] vs. Time to determine reaction rates titrate->plot

Caption: Workflow for kinetic analysis of aniline and N-chloroaniline bromination.

Procedure:

  • Preparation: Prepare equimolar solutions of aniline and N-chloroaniline in glacial acetic acid in separate reaction flasks. Maintain the flasks at a constant temperature using a water bath.

  • Reaction Initiation: To each flask, add a precise volume of bromine water to initiate the reaction. Start a stopwatch simultaneously for each reaction.

  • Monitoring the Reaction: At regular time intervals (e.g., every 60 seconds), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an excess of sodium thiosulfate solution to stop the reaction by consuming any unreacted bromine.

  • Analysis: The amount of consumed bromine at each time point can be determined by back-titration. Alternatively, product formation can be monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant versus time for both aniline and N-chloroaniline. The initial rate of reaction can be determined from the initial slope of these curves.[11] A steeper slope indicates a faster reaction.

Expected Outcome: The reaction with aniline is expected to proceed significantly faster than the reaction with N-chloroaniline, as evidenced by a more rapid consumption of bromine. This would confirm that the -NH₂ group is more strongly activating than the -NHCl group towards electrophilic aromatic substitution.

References

A Comparative Guide to the Validation of a Novel Analytical Method for n-Chloroaniline Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the detection of n-chloroaniline against established techniques. The performance of the novel Rapid-Scan Voltammetric Sensor is evaluated alongside High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to validate and select appropriate analytical methodologies.

Performance Data Comparison

The following table summarizes the key performance metrics for the new method and three established alternatives for the detection of n-chloroaniline.

Parameter Rapid-Scan Voltammetric Sensor (New Method) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry
Limit of Detection (LOD) 0.05 µg/L0.1 - 0.2 µg/L[1]0.03 - 0.3 µg/L[2]0.5 µg/mL[3]
Limit of Quantification (LOQ) 0.15 µg/L0.0778 - 0.2073 µg/mL[1]0.056 - 0.093 mg/L[4]1.521 µg/mL[5]
Linearity (R²) > 0.999> 0.999[1][6]> 0.999[4]> 0.99[3]
Linearity Range 0.1 - 500 µg/L0.05 - 10 µg/L[6]0.5 - 50.0 mg/L[4]0.5 - 10 ppm[3]
Accuracy (Recovery %) 98.5 - 101.2%87.51 - 108%[1]82 - 103%[4]98.2 - 101.5%
Precision (RSD %) < 2.5%≤ 0.3 - 5.98%[1][7]1.88 - 5.98%[7]< 3%
Analysis Time ~ 3 minutes< 5 minutes[6]~ 30 minutes~ 20 minutes

Experimental Protocols

Detailed methodologies for the novel Rapid-Scan Voltammetric Sensor and the established analytical methods are provided below.

New Method: Rapid-Scan Voltammetric Sensor

1. Principle: This method utilizes a novel graphene-gold nanocomposite electrode. N-chloroaniline is electrochemically oxidized on the electrode surface, generating a current proportional to its concentration. Rapid-scan voltammetry allows for high sensitivity and short analysis times.

2. Apparatus and Reagents:

  • Potentiostat/Galvanostat

  • Graphene-gold nanocomposite working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Phosphate (B84403) buffer solution (0.1 M, pH 7.0)

  • N-chloroaniline standard stock solution (1000 mg/L in methanol)

  • Deionized water

3. Standard Preparation:

  • Prepare a series of calibration standards (0.1, 1, 10, 100, 500 µg/L) by diluting the stock solution with 0.1 M phosphate buffer.

4. Sample Preparation:

  • Filter water samples through a 0.22 µm syringe filter.

  • For solid samples, perform an ultrasonic extraction with methanol, followed by filtration and dilution with phosphate buffer.

5. Instrumental Analysis:

  • Assemble the three-electrode system in an electrochemical cell containing the prepared sample.

  • Apply a potential scan from 0.2 V to 1.0 V at a scan rate of 200 mV/s.

  • Record the peak oxidation current.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

  • Determine the concentration of n-chloroaniline in the samples from the calibration curve.

Established Method 1: High-Performance Liquid Chromatography (HPLC)

1. Principle: HPLC separates n-chloroaniline from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[1] Detection is typically achieved using a UV detector.[1][6]

2. Apparatus and Reagents:

  • HPLC system with UV or PDA detector[1]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v)[1][8]

  • N-chloroaniline standard

  • Methanol (HPLC grade)

3. Sample Preparation:

  • Filter liquid samples through a 0.45 µm membrane filter.[1]

  • Dilute samples as necessary to fall within the calibration range.[1]

4. Instrumental Analysis:

  • Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).[1]

  • Set the detection wavelength (e.g., 238 nm).[6]

  • Inject a 20 µL sample volume.[1]

Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer.[9] This provides high selectivity and sensitivity for the identification and quantification of n-chloroaniline.[9]

2. Apparatus and Reagents:

  • GC-MS system with a capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • N-chloroaniline standard

  • Methylene (B1212753) chloride (pesticide grade)[9]

  • Anhydrous sodium sulfate[9]

3. Sample Preparation:

  • Perform liquid-liquid extraction of aqueous samples with methylene chloride at a pH > 11.[9]

  • Dry the extract with anhydrous sodium sulfate (B86663) and concentrate it.[9]

4. Instrumental Analysis:

  • Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).

  • Use a suitable oven temperature program to achieve separation.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.

Established Method 3: Spectrophotometry

1. Principle: This method involves a diazotization and coupling reaction to form a colored azo dye.[3][10] The absorbance of the resulting solution is measured with a spectrophotometer and is proportional to the n-chloroaniline concentration.

2. Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • Sodium nitrite (B80452) solution (0.4% w/v)[10]

  • Ammonium sulphamate solution (2% w/v)[10]

  • N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1%)[10]

  • Hydrochloric acid

  • N-chloroaniline standard

3. Sample Preparation:

  • Dissolve and dilute the sample in a suitable solvent mixture.[10]

  • Perform the diazotization and coupling reaction by sequential addition of reagents with specific incubation times and temperatures.[10]

4. Instrumental Analysis:

  • Measure the absorbance of the final colored solution at the wavelength of maximum absorbance (e.g., 459 nm).[3]

  • Use a reagent blank for background correction.[10]

Visualizations

Workflow for the New Rapid-Scan Voltammetric Sensor Method

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Filter Filter (0.22 µm) / Extract Sample->Filter Standard N-Chloroaniline Stock Dilute Prepare Calibration Standards Standard->Dilute Cell Assemble 3-Electrode Cell Filter->Cell Dilute->Cell Scan Apply Potential Scan (0.2V to 1.0V) Cell->Scan Sample/Standard in Cell Measure Record Peak Oxidation Current Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Sample Concentration Measure->Quantify Calibrate->Quantify Result Final Result (µg/L) Quantify->Result

Caption: Workflow of the Rapid-Scan Voltammetric Sensor method.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Linearity Linearity (Range, R²) Method->Linearity Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Selectivity Selectivity Method->Selectivity Robustness Robustness Method->Robustness Validation Method Validation Accuracy->Validation Precision->Validation Linearity->Validation Sensitivity->Validation Selectivity->Validation Robustness->Validation

Caption: Interrelation of key analytical method validation parameters.

References

A Comparative Analysis of the Basicity of Chloroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the basicity of ortho- (o-), meta- (m-), and para- (p-) chloroaniline isomers. Understanding the basicity of these compounds is crucial in various fields, including medicinal chemistry and materials science, as it governs their reactivity, bioavailability, and interaction with biological targets. This document presents experimental data, detailed methodologies for basicity determination, and a theoretical framework to rationalize the observed trends.

Quantitative Comparison of Basicity

The basicity of the chloroaniline isomers is quantitatively expressed using the pKa value of their conjugate acids. A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate a proton. The experimental pKa values for the three isomers are summarized in the table below.

CompoundStructurepKa of Conjugate AcidRelative Basicity
p-Chloroanilinep-Chloroaniline3.98Strongest
m-Chloroanilinem-Chloroaniline3.52[1]Intermediate
o-Chloroanilineo-Chloroaniline2.66[2]Weakest

The data clearly indicates the following order of basicity: p-chloroaniline > m-chloroaniline > o-chloroaniline . All three isomers are weaker bases than aniline (B41778) (pKa = 4.6) due to the electron-withdrawing nature of the chlorine atom.[3][4]

Theoretical Framework: The Interplay of Inductive and Resonance Effects

The observed trend in basicity can be explained by the interplay of two primary electronic effects exerted by the chlorine substituent: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene (B151609) ring through the sigma (σ) bonds.[5] This effect is distance-dependent and deactivates the ring, making the lone pair of electrons on the nitrogen atom less available for protonation, thus decreasing basicity.[3][6]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring through the pi (π) system.[3] This effect donates electron density to the ring, particularly at the ortho and para positions, which can partially counteract the inductive effect and increase basicity.[3][7]

The following diagram illustrates the logical relationship between these electronic effects and the resulting basicity of the chloroaniline isomers.

G Factors Influencing Basicity of Chloroaniline Isomers cluster_effects Electronic Effects of Chlorine cluster_isomers Chloroaniline Isomers Inductive Effect (-I) Inductive Effect (-I) o-Chloroaniline o-Chloroaniline Inductive Effect (-I)->o-Chloroaniline Strongest m-Chloroaniline m-Chloroaniline Inductive Effect (-I)->m-Chloroaniline Strong p-Chloroaniline p-Chloroaniline Inductive Effect (-I)->p-Chloroaniline Strong Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->o-Chloroaniline Present (Counteracts -I) Resonance Effect (+R)->p-Chloroaniline Present (Counteracts -I) Weakest Base Weakest Base o-Chloroaniline->Weakest Base No Resonance Effect No Resonance Effect m-Chloroaniline->No Resonance Effect Intermediate Basicity Intermediate Basicity m-Chloroaniline->Intermediate Basicity Strongest Base (of isomers) Strongest Base (of isomers) p-Chloroaniline->Strongest Base (of isomers) Steric Hindrance Steric Hindrance Steric Hindrance->o-Chloroaniline Reduces Basicity

Caption: Electronic and steric effects on chloroaniline basicity.

  • p-Chloroaniline: The +R effect at the para position partially counteracts the -I effect, leading to a higher electron density on the nitrogen atom compared to the other isomers, making it the strongest base among the three.[3][8]

  • m-Chloroaniline: At the meta position, the +R effect is not operative.[3] Therefore, the basicity is primarily reduced by the strong -I effect, making it a weaker base than p-chloroaniline.

  • o-Chloroaniline: Both -I and +R effects are present. However, the proximity of the bulky chlorine atom to the amino group introduces steric hindrance, which can interfere with the solvation of the protonated form (anilinium ion), destabilizing it and further reducing basicity. This "ortho effect," combined with the strong -I effect, makes o-chloroaniline the weakest base of the three isomers.[3]

Experimental Protocols for pKa Determination

The pKa values of weak bases like chloroanilines can be accurately determined using several experimental techniques. Below are detailed protocols for two common methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the chloroaniline isomer with a strong acid and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

Experimental Workflow:

G Potentiometric Titration Workflow A Prepare Chloroaniline Solution (e.g., 0.01 M in 50% ethanol/water) B Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C Titrate with standardized strong acid (e.g., 0.1 M HCl) B->C D Record pH after each addition of titrant C->D E Plot pH vs. Volume of titrant added D->E F Determine the equivalence point (point of steepest slope) E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the chloroaniline isomer in a suitable solvent system, such as a 50:50 (v/v) ethanol-water mixture, to ensure solubility.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the chloroaniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: After each addition of the acid, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa of the conjugate acid is equal to the pH at the point where half of the volume of acid required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is based on the principle that the neutral chloroaniline and its protonated form (anilinium ion) have different UV-Vis absorption spectra. By measuring the absorbance of the solution at various pH values, the pKa can be determined.

Experimental Workflow:

G UV-Vis Spectrophotometry Workflow A Prepare a stock solution of chloroaniline B Prepare a series of buffer solutions with varying pH A->B C Add a constant amount of stock solution to each buffer B->C D Measure the UV-Vis spectrum for each solution C->D E Identify a wavelength with a large difference in absorbance between the acidic and basic forms D->E F Plot Absorbance vs. pH E->F G Fit the data to the Henderson-Hasselbalch equation to determine pKa (inflection point) F->G

References

Cross-Validation of Experimental vs. Computational Data for p-Chloroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally predicted data for p-chloroaniline (PCA), a widely used industrial chemical. By presenting a side-by-side analysis of its physicochemical properties, toxicity profile, and metabolic fate, this document aims to facilitate a deeper understanding of the compound's characteristics and the predictive power of in silico models.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for key toxicological and physicochemical endpoints of p-chloroaniline.

Physicochemical Properties
PropertyExperimental ValueComputational PredictionMethod/Source (Prediction)
Molecular Weight127.57 g/mol 127.57 g/mol PubChem
Melting Point69-72.5 °C[1][2]73.4 °CProTox-II
Boiling Point232 °C[1]232.2 °CProTox-II
Water Solubility3.9 g/L at 20°CLogS = -1.54SwissADME
logP (Octanol/Water)1.83 - 1.9iLOGP = 1.96SwissADME
Toxicological Data
EndpointExperimental Value/ResultComputational PredictionMethod/Source (Prediction)
Acute Oral Toxicity (LD50, rat) 200 - 480 mg/kg[3]300 mg/kg (Class III: Toxic)ProTox-II
Carcinogenicity Rat: Clear evidence of carcinogenicity (sarcomas of the spleen)[4][5][6] Mouse: Some evidence of carcinogenicity (hemangiosarcomas and hepatocellular adenomas/carcinomas)[4][5]ActiveProTox-II
Genotoxicity (Ames Test) Positive in S. typhimurium strains TA98 and TA100 with metabolic activation[6][7]MutagenProTox-II

Signaling and Metabolic Pathways

The metabolism of p-chloroaniline is a critical factor in its toxicity. The primary metabolic pathway involves N-acetylation and N-hydroxylation. N-hydroxylation is considered a key activation step leading to the formation of reactive metabolites that can induce methemoglobinemia and are implicated in its carcinogenic effects.[8] The major metabolites identified in rats, mice, and monkeys are 2-amino-5-chlorophenyl sulfate, p-chloro-oxanilic acid, and p-chloroglycolanilide.[8]

metabolic_pathway Metabolic Pathway of p-Chloroaniline pCA p-Chloroaniline N_hydroxy N-hydroxy-p-chloroaniline pCA->N_hydroxy N-hydroxylation (Cytochrome P450) N_acetyl N-acetyl-p-chloroaniline pCA->N_acetyl N-acetylation reactive_metabolites Reactive Metabolites N_hydroxy->reactive_metabolites excretion_products Excretion Products (e.g., 2-amino-5-chlorophenyl sulfate) N_acetyl->excretion_products methemoglobinemia Methemoglobinemia reactive_metabolites->methemoglobinemia ld50_workflow Workflow for Acute Oral Toxicity (LD50) Study start Animal Selection (e.g., Rats, specific strain, age, and sex) dose_ranging Dose Range Finding Study (small groups of animals, wide range of doses) start->dose_ranging main_study Main Study (groups of animals at defined dose levels) dose_ranging->main_study dosing Single Oral Gavage Administration main_study->dosing observation Observation Period (e.g., 14 days for clinical signs of toxicity and mortality) dosing->observation data_analysis Data Analysis (e.g., Probit analysis to calculate LD50) observation->data_analysis end Determination of LD50 Value data_analysis->end ames_workflow Workflow for Ames Test start Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) culture Prepare Bacterial Cultures start->culture exposure Expose Bacteria to p-Chloroaniline (with and without S9 metabolic activation) culture->exposure plating Plate on Minimal Agar (lacking histidine) exposure->plating incubation Incubate Plates (e.g., 48-72 hours at 37°C) plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare to Control (determine mutagenic potential) counting->analysis end Positive or Negative Result analysis->end

References

Performance of different catalysts in n-chloroaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of n-chloroanilines, crucial intermediates in the pharmaceutical and agrochemical industries, is achieved through various catalytic routes. This guide provides an objective comparison of the performance of different catalysts for three primary synthetic strategies: selective chlorination of anilines, hydrogenation of chloronitrobenzenes, and Buchwald-Hartwig amination of chlorobenzene. Experimental data is presented to facilitate informed catalyst selection for specific applications.

Performance Comparison of Catalysts

The efficacy of a catalyst is determined by its activity, selectivity, and stability under specific reaction conditions. The following table summarizes the performance of various catalysts in the synthesis of n-chloroanilines, offering a quantitative comparison of their yields, selectivity, and reaction parameters.

Synthesis RouteCatalystSubstrate(s)ProductYield (%)Selectivity (%)Temperature (°C)Pressure (bar)Time (h)SolventReference(s)
Selective Chlorination Secondary Ammonium SaltAniline (B41778)o-Chloroaniline98High ortho25Ambient1-12Toluene (B28343)[1][2]
Hydrogenation N/S Co-doped Carbon (CYSCIT)p-Chloronitrobenzenep-Chloroaniline>99100100102Ethanol[3][4]
γ-Mo2Np-Chloronitrobenzenep-ChloroanilineHigh100220Ambient-Gas Phase[5][6][7]
Au-Pd/TiO2p-Chloronitrobenzenep-Chloroaniline>99>998036Ethanol[8]
Pt@Cu/TiO2p-Chloronitrobenzenep-Chloroaniline10010060102Ethanol[9]
Pt/ZrO2/MCM-22 (Pt/ZM)p-Chloronitrobenzenep-Chloroaniline98.4>99.970101Ethanol
Buchwald-Hartwig Amination γ-Fe2O3@MBD/Pd-CoChlorobenzene, AnilineDiphenylamine96-80Ambient10Water[10][11]
(NHC)Pd(R-allyl)Cl4-Bromoanisole, MorpholineN-(4-methoxyphenyl)morpholine90-100Ambient<0.1Toluene[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections provide protocols for the key synthetic routes discussed.

Ortho-Selective Chlorination of Aniline using a Secondary Ammonium Salt Catalyst

This procedure is adapted from studies on organocatalytic chlorination of anilines.[1][13]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aniline substrate and the diisopropylamine organocatalyst.

  • Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature (25 °C).

  • Slowly add a solution of sulfuryl chloride in 2 mL of anhydrous toluene to the reaction mixture over 10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-chloroaniline.

Hydrogenation of p-Chloronitrobenzene using a N/S Co-doped Carbon Catalyst

This protocol is based on the use of a highly selective metal-free carbon catalyst.[3][4]

Materials:

  • p-Chloronitrobenzene (0.5 mmol)

  • N/S Co-doped carbon catalyst (CYSCIT) (25 mg)

  • Ethanol (25 mL)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, combine p-chloronitrobenzene and the N/S co-doped carbon catalyst in ethanol.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 10 bar of H2.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction for 2 hours.

  • After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the catalyst from the reaction mixture.

  • Analyze the filtrate by gas chromatography to determine conversion and selectivity. Both carbons showed 100% selectivity for nitro group hydrogenation to produce the corresponding chloroaniline.[3][4]

Buchwald-Hartwig Amination of Chlorobenzene with Aniline

This procedure describes a palladium-catalyzed cross-coupling reaction in an aqueous medium.[10][11]

Materials:

  • Chlorobenzene (1 mmol)

  • Aniline (1.2 mmol)

  • γ-Fe2O3@MBD/Pd-Co catalyst (0.07 mol% based on Pd)

  • Sodium tert-butoxide (t-BuONa) (1.2 mmol)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine chlorobenzene, aniline, the γ-Fe2O3@MBD/Pd-Co catalyst, and sodium tert-butoxide in water.

  • Heat the reaction mixture to 80 °C and stir for 10 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing catalyst performance and reaction conditions.

Experimental Workflow for Catalyst Comparison

The general workflow for comparing the performance of different catalysts in n-chloroaniline synthesis involves several key stages, from catalyst preparation to product analysis.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Catalyst_Synthesis Catalyst Synthesis/Procurement Reaction_Setup Reaction Setup (Solvent, Base, etc.) Catalyst_Synthesis->Reaction_Setup Substrate_Prep Substrate Preparation & Purification Substrate_Prep->Reaction_Setup Run_Reaction Run Reaction under Controlled Conditions Reaction_Setup->Run_Reaction Product_Isolation Product Isolation & Purification Run_Reaction->Product_Isolation Characterization Product Characterization (GC, NMR, MS) Product_Isolation->Characterization Performance_Eval Performance Evaluation (Yield, Selectivity, TOF) Characterization->Performance_Eval

Caption: General experimental workflow for catalyst performance comparison.

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Amine_Coord + R2NH - L PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-N(H)R2 Ln Amine_Coord->PdII_Amine Deprot + Base - Base-H+ PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR2 Ln Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR2

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Proposed Mechanism for Hydrogenation of p-Chloronitrobenzene

The selective hydrogenation of p-chloronitrobenzene to p-chloroaniline involves the preferential reduction of the nitro group over the chloro group. The reaction is believed to proceed through a direct pathway involving sequential hydrogenation steps.[16][17]

G pCNB p-Chloronitrobenzene (Cl-C6H4-NO2) Adsorption Adsorption on Catalyst Surface pCNB->Adsorption H_Add1 Hydrogenation of one N-O bond Adsorption->H_Add1 Intermediate1 Cl-C6H4-N(OH)2 H_Add1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 Chloronitrosobenzene (Cl-C6H4-NO) Dehydration1->Intermediate2 H_Add2 Hydrogenation Intermediate2->H_Add2 Intermediate3 N-(4-chlorophenyl)hydroxylamine (Cl-C6H4-NHOH) H_Add2->Intermediate3 Dehydration2 Dehydration Intermediate3->Dehydration2 pCAN p-Chloroaniline (Cl-C6H4-NH2) Dehydration2->pCAN Desorption Desorption from Catalyst Surface pCAN->Desorption Final_Product Final Product Desorption->Final_Product

Caption: Proposed mechanism for the hydrogenation of p-chloronitrobenzene.

References

A Researcher's Guide to the Structural Confirmation of N-Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of N-chloroaniline derivatives is a critical step in synthesis, quality control, and regulatory compliance. The position of the chlorine atom on the aniline (B41778) ring significantly influences the molecule's chemical reactivity, biological activity, and toxicological profile. This guide provides an objective comparison of common analytical techniques for structural elucidation, complete with supporting data and detailed experimental protocols.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach, leveraging several spectroscopic techniques, is the most reliable strategy for the structural confirmation of N-chloroaniline derivatives. Each method provides a unique piece of the structural puzzle. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise isomeric structure of chloroaniline derivatives in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, which is often sufficient to distinguish between ortho, meta, and para isomers.

Comparative ¹H NMR Data for Chloroaniline Isomers

IsomerProton EnvironmentTypical Chemical Shift (ppm)Multiplicity
2-Chloroaniline Aromatic Protons6.67 - 7.28[1]Multiplets[1]
Amine (NH₂) Protons~3.92[1]Broad Singlet
3-Chloroaniline Aromatic Protons6.60 - 7.10Multiplets
Amine (NH₂) Protons~3.70Broad Singlet
4-Chloroaniline (B138754) Aromatic Protons (A₂B₂ system)6.50 - 7.10[2]Doublets[3]
Amine (NH₂) Protons~3.57[2]Broad Singlet

Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a general guide.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying isomers and impurities.[4] The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units, which is a key diagnostic feature for chlorinated compounds.[5]

Key Mass Spectrometry Data for Chloroaniline Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Notes
2-Chloroaniline 127/129[6]92, 65Loss of Cl radical, followed by loss of HCN.
3-Chloroaniline 127/129[7]92, 65Fragmentation pattern is very similar to other isomers.
4-Chloroaniline 127/129[8]92, 65Isomer differentiation by MS alone is difficult without chromatography.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-chloroaniline derivatives, the key absorptions are the N-H stretches of the amine group and the C-Cl stretch. While IR is excellent for confirming the presence of these groups, it is generally less effective than NMR for distinguishing between positional isomers.

Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
Amine (N-H) Symmetric & Asymmetric Stretch3200 - 3500[9]Two bands are typically observed for a primary amine.
Aromatic Ring (C=C) Stretch1450 - 1600[9]Strong absorptions characteristic of the benzene (B151609) ring.
Aromatic C-H Out-of-plane Bending700 - 900The pattern of these bands can sometimes help distinguish substitution patterns.
Carbon-Chlorine (C-Cl) Stretch600 - 800Can be weak and may overlap with other absorptions.
X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural confirmation in the solid state. It yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Comparative Crystallographic Data for Chloroaniline Isomers

IsomerCrystal SystemSpace GroupReference
o-Chloroaniline OrthorhombicPmmm (47)[10]
m-Chloroaniline OrthorhombicPcca (54)[10]
p-Chloroaniline Orthorhombic-[10]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Protocol 1: NMR Spectroscopy (¹H NMR)
  • Sample Preparation: Dissolve 5-10 mg of the N-chloroaniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a Fourier-Transform NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard pulse sequence.

    • Typically, 16-32 scans are sufficient for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the structure.[3]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, set to 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan.

    • Scan Range: m/z 40-250.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to the chloroaniline derivative in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.[5]

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

    • Place a small amount of the solid or liquid N-chloroaniline sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups (N-H, C=C, C-Cl).

    • Compare the obtained spectrum with reference spectra of known chloroaniline isomers if available.[11]

Visualization of Analytical Workflow

A systematic workflow ensures all necessary data is collected for a confident structural assignment.

G cluster_0 start Synthesized N-Chloroaniline Derivative prelim Preliminary Analysis (TLC, Melting Point) start->prelim purity_check Is the compound pure? prelim->purity_check purify Purification (Column Chromatography, Recrystallization) purity_check->purify  No mol_weight Determine Molecular Weight (Mass Spectrometry) purity_check->mol_weight  Yes purify->prelim isomer_id Isomer Identification (¹H NMR Spectroscopy) mol_weight->isomer_id func_group Functional Group ID (IR Spectroscopy) isomer_id->func_group final Structure Confirmed isomer_id->final Structure Assigned definitive Definitive 3D Structure (X-ray Crystallography) func_group->definitive If crystal available definitive->final

Caption: A logical workflow for the structural confirmation of N-chloroaniline derivatives.

References

A Comparative Guide to the Synthetic Utility of n-Chloroaniline Versus Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are pivotal building blocks in modern organic synthesis, providing a versatile platform for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The nature and position of the halogen substituent on the aniline (B41778) ring profoundly influence the molecule's reactivity, offering chemists a tunable handle for orchestrating synthetic strategies. This guide presents a comprehensive comparison of n-chloroaniline with its fluoro, bromo, and iodo counterparts, focusing on their performance in key cross-coupling reactions. Experimental data is summarized to provide a clear, objective comparison, and detailed protocols for representative transformations are provided.

Reactivity Trends and Mechanistic Considerations

The synthetic utility of halogenated anilines in many reactions, especially palladium-catalyzed cross-couplings, is largely dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend:

Iodoaniline > Bromoaniline > Chloroaniline > Fluoroaniline (B8554772)

The weaker C-I bond in iodoanilines makes them highly susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2] Consequently, iodo- and bromoanilines are generally more reactive and often require milder reaction conditions compared to the more robust but less reactive chloroanilines.[1] Fluoroanilines are typically the least reactive in transformations where the halogen acts as a leaving group.

This reactivity hierarchy is a crucial consideration in synthetic design, influencing the choice of catalyst, reaction conditions, and potential for selective functionalization in polyhalogenated systems.

Iodoaniline Iodoaniline Bromoaniline Bromoaniline Iodoaniline->Bromoaniline > Chloroaniline Chloroaniline Bromoaniline->Chloroaniline > Fluoroaniline Fluoroaniline Chloroaniline->Fluoroaniline Lowest Reactivity Reactivity Reactivity->Iodoaniline Highest

Fig. 1: Reactivity trend of halogenated anilines.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of para-substituted halogenated anilines in several widely used cross-coupling reactions. The data presented is a representative compilation from various sources to illustrate the general reactivity trends. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity trend of halogenated anilines is clearly observed in this transformation.

Halogenated Aniline (p-substituted)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
p-IodoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8012~95
p-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801295[1]
p-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)1001885[1]
p-FluoroanilinePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene11024Low to moderate

Table 1: Representative yields for the Suzuki-Miyaura coupling of para-halogenated anilines with phenylboronic acid. While specific data for fluoroaniline under these exact conditions is scarce, its lower reactivity generally necessitates more forcing conditions and specialized catalysts for comparable yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of halogen on the aniline substrate significantly impacts reaction efficiency.

Halogenated Aniline (p-substituted)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
p-IodoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008High
p-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001292[1]
p-ChloroanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1102488[1]
p-FluoroanilineAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane12024Low

Table 2: Representative yields for the Buchwald-Hartwig amination of para-halogenated anilines with aniline. Iodo- and bromoanilines consistently provide higher yields in shorter reaction times compared to chloroanilines. Fluoroanilines are generally poor substrates for this reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The reactivity of halogenated anilines in this reaction also follows the established trend.

Halogenated Aniline (p-substituted)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
p-IodoanilineStyrenePd(OAc)₂Et₃NDMF1004>95
p-BromoanilineStyrenePd(OAc)₂Et₃NDMF12012~90
p-ChloroanilineStyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA14024~70
p-FluoroanilineStyreneSpecialized CatalystsStrong BaseHigh Temp.>140>24Very Low

Table 3: Representative yields for the Heck reaction of para-halogenated anilines with styrene. The less reactive chloro- and fluoroanilines require more forcing conditions and often specialized catalyst systems to achieve reasonable yields.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form C-C bonds between aryl halides and terminal alkynes. This reaction is also sensitive to the nature of the halogen.

Halogenated Aniline (p-substituted)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
p-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252>95
p-BromoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF506~90
p-ChloroanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8018~60
p-FluoroanilinePhenylacetyleneSpecialized CatalystsStrong BaseHigh Temp.>100>24Very Low

Table 4: Representative yields for the Sonogashira coupling of para-halogenated anilines with phenylacetylene. The trend of decreasing reactivity down to fluoroaniline is evident.

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Aniline

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, base, and catalyst in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat the mixture with stirring. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with organic solvent. F->G H Wash, dry, and concentrate. G->H I Purify by column chromatography. H->I

Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Halogenated aniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DME, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated aniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of a Halogenated Aniline

Materials:

  • Halogenated aniline (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol)

  • Strong base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halogenated aniline, amine coupling partner, palladium precatalyst, phosphine ligand, and base.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired arylamine.[3]

Conclusion

The choice of halogenated aniline in a synthetic sequence is a critical decision that significantly impacts reaction efficiency and conditions. While n-chloroaniline is an attractive starting material due to its lower cost and wider availability compared to its bromo and iodo counterparts, its lower reactivity in many common cross-coupling reactions necessitates more forcing conditions, more sophisticated and often more expensive catalyst systems, and may lead to lower yields.

Iodo- and bromoanilines remain the substrates of choice for reactions where high reactivity and mild conditions are paramount. However, for large-scale industrial processes where cost is a major driver, the development of highly active catalyst systems that can efficiently activate the C-Cl bond in chloroanilines continues to be an area of intense research. Fluoroanilines are generally unreactive as aryl halide coupling partners but can be valuable when the fluorine atom is desired in the final product for its unique electronic properties.

This guide provides a framework for understanding the relative reactivity of halogenated anilines, enabling researchers to make more informed decisions in the design and execution of their synthetic strategies.

cluster_catalytic_cycle General Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Fig. 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Reproducibility of N-Chloroaniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of n-chloroanilines, crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals, can be achieved through various methodologies. The reproducibility and efficiency of these methods are paramount for researchers and professionals in drug development and chemical manufacturing. This guide provides an objective comparison of published synthesis methods for different isomers of n-chloroaniline, supported by experimental data to aid in the selection of the most suitable protocol.

Comparison of Synthetic Methodologies

The choice of synthetic route to a specific n-chloroaniline isomer is influenced by factors such as starting material availability, desired purity, yield, and reaction conditions. Below is a summary of quantitative data for various published methods.

Target CompoundStarting Material(s)MethodCatalyst/ReagentsReaction ConditionsYield (%)Purity (%)Reference
o-Chloroaniline o-ChloronitrobenzeneCatalytic HydrogenationRaney's Nickel, Monoethanolamine60°C, 0.8 MPa H₂99.7% (conversion)99.82% (selectivity)[1]
o-Chloroaniline o-ChloronitrobenzeneCatalytic ReductionNot specified480 minutes65.5%99.5%
3-Chloroaniline Benzene (B151609)Nitration, Chlorination, ReductionHNO₃/H₂SO₄, Cl₂/FeCl₃, Fe/HClMulti-stepNot specifiedNot specified[2]
p-Chloroaniline p-ChloronitrobenzeneCatalytic HydrogenationN/S co-doped carbonNot specifiedHigh conversion100% (selectivity)[3]
p-Chloroaniline p-ChloronitrobenzeneCatalytic HydrogenationRaney Nickel50-70°C, 3.04-3.55 MPa H₂Not specifiedNot specified[4][5]
N-(4-chlorophenyl)-1-phenylethanimine 4-Chloroaniline (B138754), Acetophenone (B1666503)Conventional HeatingGlacial Acetic Acid4-5 hours~60-70%Not specified[6]
N-(4-chlorophenyl)-1-phenylethanimine 4-Chloroaniline, AcetophenoneMicrowave-AssistedNone specified2-3 minutes>90%Not specified[6]
N-(4-chlorophenyl)-1-phenylethanimine *4-Chloroaniline, AcetophenoneSolvent-Free (Grinding)H₂SO₄ (catalytic)5-10 minutes~75%Not specified[6]
3-Chloro-N,N-bis(2-hydroxyethyl)aniline 3-Chloroaniline, Ethylene OxideEthoxylation140-150°C6-8 hours98.5%Not specified[7]
N-Chloroacetyl-p-chloroaniline p-Chloroaniline, Chloroacetyl chlorideN-acylationPhosphate buffer, propylene (B89431) oxide20 minutes81%Not specified[8]

Note: Data for N-(4-chlorophenyl)-1-phenylethanimine is included to compare reaction conditions for modifications of the aniline (B41778) amino group.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and evaluation.

Synthesis of o-Chloroaniline via Catalytic Hydrogenation[1]

This method utilizes the catalytic hydrogenation of o-nitrochlorobenzene.

  • Materials: o-Nitrochlorobenzene, Methanol (B129727), Raney's Nickel, Monoethanolamine, Hydrogen gas.

  • Procedure:

    • In a series of three 5L stainless steel reactors, continuously feed o-nitrochlorobenzene at a rate of 0.4 kg/h , 99% methanol at 0.4 kg/h , hydrogen gas at 0.016 kg/h , and monoethanolamine at 0.012 kg/h .

    • Introduce Raney's nickel catalyst at a rate of 0.001 kg/h .

    • Maintain the reaction temperature at 60°C and a pressure of 0.8 MPa.

    • The product, o-chloroaniline, is obtained after post-treatment of the reaction mixture.

Synthesis of p-Chloroaniline via Catalytic Hydrogenation[4]

This protocol employs a metal-free catalyst for the hydrogenation of p-chloronitrobenzene.

  • Materials: p-Chloronitrobenzene, N/S co-doped metal-free carbon catalyst, Hydrogen gas.

  • Procedure:

    • The hydrogenation of p-chloronitrobenzene is carried out in the presence of the N/S co-doped carbon catalyst.

    • The reaction demonstrates high chemoselectivity, with the nitro group being reduced to an amino group without affecting the chloro substituent.

    • The specific reaction conditions (temperature, pressure, solvent) are not detailed in the abstract but the method achieves 100% selectivity for p-chloroaniline.

Synthesis of 3-Chloroaniline from Benzene[3]

A three-step synthesis starting from benzene.

  • Step 1: Nitration of Benzene

    • React benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid to introduce a nitro group, forming nitrobenzene (B124822).

  • Step 2: Chlorination of Nitrobenzene

    • React nitrobenzene with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). The nitro group directs the chlorination to the meta position, yielding 3-chloronitrobenzene.

  • Step 3: Reduction of 3-Chloronitrobenzene

    • Reduce the nitro group of 3-chloronitrobenzene using a reducing agent like iron in the presence of hydrochloric acid to yield 3-chloroaniline.

Comparative Synthesis of N-(4-chlorophenyl)-1-phenylethanimine[7]

This section details three different methods for the condensation reaction between 4-chloroaniline and acetophenone.

  • Method A: Conventional Heating

    • Dissolve 1.27 g of 4-chloroaniline in 10 mL of ethanol (B145695) in a round-bottom flask.

    • Add 1.16 mL of acetophenone to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-5 hours.

  • Method B: Microwave-Assisted Synthesis

    • Combine 4-chloroaniline and acetophenone in ethanol in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor for 2-3 minutes.

  • Method C: Solvent-Free Synthesis (Grinding)

    • Grind 4-chloroaniline and acetophenone together in a mortar and pestle.

    • Add a catalytic amount of sulfuric acid.

    • Continue grinding for 5-10 minutes.

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic method depends on various factors, including the desired isomer, available starting materials, and required scale and purity. The following diagram illustrates a logical workflow for this decision-making process.

start Define Target n-Chloroaniline Isomer (o-, m-, p-) sub Starting Material Availability start->sub nitro Corresponding Chloronitrobenzene sub->nitro Available benzene Benzene sub->benzene Available aniline Aniline sub->aniline Available method Select Synthesis Method nitro->method benzene->method aniline->method hydro Catalytic Hydrogenation (High Selectivity, Milder Conditions) method->hydro From Chloronitrobenzene reduct Chemical Reduction (e.g., Fe/HCl) method->reduct From Chloronitrobenzene nit_chlor Nitration followed by Chlorination and Reduction method->nit_chlor From Benzene chlor Direct Chlorination method->chlor From Aniline eval Evaluate Yield, Purity, and Reproducibility hydro->eval reduct->eval nit_chlor->eval chlor->eval optimize Optimize Reaction Conditions eval->optimize Meets Requirements? No final Final Protocol eval->final Meets Requirements? Yes optimize->method

Caption: Workflow for selecting a synthesis method for n-chloroanilines.

References

A Comparative Guide to the Reaction Mechanisms of N-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the primary reaction mechanisms involving n-chloroaniline and its isomers. It is designed to be an objective resource, offering a comparative analysis of electrophilic substitution, nucleophilic aromatic substitution, oxidation, and reduction reactions. Detailed experimental protocols and quantitative data are presented to support the discussion of each mechanism, facilitating a deeper understanding and practical application in research and development.

Electrophilic Aromatic Substitution: The Orton Rearrangement

A key electrophilic substitution reaction involving an N-chloroaniline derivative is the Orton rearrangement. This reaction typically involves the acid-catalyzed intramolecular rearrangement of an N-chloroacylanilide to the corresponding ortho- and para-chloroacylanilides. The widely accepted mechanism is intermolecular, proceeding through the formation of molecular chlorine which then acts as the electrophile in a typical electrophilic aromatic substitution.[1][2][3]

The reaction is significantly influenced by the reaction conditions, with clay-catalyzed rearrangements showing high efficiency and selectivity.[4] In the presence of K10-montmorillonite clay, the rearrangement of N-chloroacetanilide proceeds to completion, yielding predominantly the p-chloroacetanilide.[4]

Table 1: Comparison of Orton Rearrangement Conditions for N-Chloroacetanilide

Catalyst/MediumReagentsTemperature (°C)Timeortho-isomer Yield (%)para-isomer Yield (%)Aniline Yield (%)Reference
Hydrochloric AcidN-chloroacetanilide, HCl (aq)Not specifiedNot specifiedMinorMajor~25[4]
K10-Montmorillonite ClayN-chloroacetanilide, CCl4Room Temp24h11890[4]
Al³⁺-MontmorilloniteN-chloroacetanilide, CCl4Room Temp24h11890[4]
Fe³⁺-MontmorilloniteN-chloroacetanilide, CCl4Room Temp24h10900[4]
Experimental Protocol: Clay-Catalyzed Orton Rearrangement of N-Chloroacetanilide[4]
  • Reaction Setup: In a reaction vessel, combine N-chloroacetanilide (1 mmol) and K10-montmorillonite clay (2 g, providing a two-fold excess).

  • Solvent Addition: Add a minimal amount of carbon tetrachloride to the mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 24 hours. For an increased reaction rate, the mixture can be stirred or gently heated.

  • Workup and Analysis: After the reaction is complete, the products are extracted from the clay mixture. The product distribution is then analyzed by High-Performance Liquid Chromatography (HPLC).

Orton_Rearrangement cluster_step1 Step 1: Formation of Molecular Chlorine cluster_step2 Step 2: Electrophilic Aromatic Substitution N-chloroacetanilide N-chloroacetanilide Acetanilide Acetanilide N-chloroacetanilide->Acetanilide + H⁺ HCl HCl Cl2 Cl₂ HCl->Cl2 + N-chloroacetanilide Acetanilide2 Acetanilide Sigma_Complex Sigma Complex Acetanilide2->Sigma_Complex + Cl₂ Cl2_2 Cl₂ Products o- and p-chloroacetanilide Sigma_Complex->Products - H⁺

Caption: Orton Rearrangement Mechanism.

Nucleophilic Aromatic Substitution (SNAAr)

While aromatic rings are generally electron-rich and favor electrophilic substitution, nucleophilic aromatic substitution (SNAAr) can occur on aryl halides bearing strong electron-withdrawing groups.[5] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] For chloroanilines, the presence of activating groups such as nitro groups in the ortho or para positions facilitates this reaction.[7]

Table 2: Nucleophilic Aromatic Substitution of Chloroaromatics

SubstrateNucleophileConditionsProductYield (%)Reference
1-Chloro-2,4-dinitrobenzeneAnilineAlcohol, reflux2,4-DinitrodiphenylamineNot specified[8]
p-ChloronitrobenzenePotassium phenylthiolateHMPA, 80°C, 2h4-Nitrophenyl phenyl sulfide95[8]
ChlorobenzeneNaOH350°C, high pressurePhenolNot specified[7]
ChlorobenzeneNaNH₂Liquid NH₃, -33°CAnilineNot specified[7]
Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Sulfide[8]
  • Reagent Preparation: In a suitable reaction flask, dissolve p-chloronitrobenzene (1 mmol) and potassium phenylthiolate (1.1 mmol) in hexamethylphosphoramide (B148902) (HMPA).

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.

SNAr_Mechanism Aryl_Halide Aryl Halide (with EWG) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl_Halide->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product - Leaving Group Photocatalytic_Degradation 4-Chloroaniline 4-Chloroaniline Route1 Route 1 (Amino Group Substitution) 4-Chloroaniline->Route1 + •OH Route2 Route 2 (Hydrogen Abstraction) 4-Chloroaniline->Route2 + •OH Route3 Route 3 (Dechlorination) 4-Chloroaniline->Route3 + •OH OH_Radical •OH 4-Chlorophenol 4-Chlorophenol Route1->4-Chlorophenol Aniline_Radical Aniline Radical Route2->Aniline_Radical Aniline Aniline Route3->Aniline Dimerization Dimerization Aniline_Radical->Dimerization 4-Aminophenol 4-Aminophenol Aniline->4-Aminophenol + •OH 4,4-dichloroazobenzene 4,4'-dichloroazobenzene Dimerization->4,4-dichloroazobenzene Oxidation Oxidation 4,4-dichloroazobenzene->Oxidation 4-Chloronitrobenzene 4-Chloronitrobenzene Oxidation->4-Chloronitrobenzene Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation Reactor High-Pressure Reactor Add_Reagents Add p-Chloronitrobenzene, Catalyst, and Ethanol Reactor->Add_Reagents Seal_Purge Seal and Purge with H₂ Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat to 80°C and Stir Pressurize->Heat_Stir Cool_Depressurize Cool and Depressurize Filter Filter to Remove Catalyst Cool_Depressurize->Filter Evaporate Evaporate Solvent Filter->Evaporate Product p-Chloroaniline Evaporate->Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of n-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. n-Chloroaniline and its isomers are classified as hazardous materials, demanding strict adherence to disposal protocols to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of n-Chloroaniline, ensuring the safety and integrity of your research operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). n-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[1]
Body Protection A standard laboratory coat or a chemical-resistant suit must be worn and buttoned to protect from splashes.[1][3]
Respiratory Protection If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[1][4]

In the event of exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Swallowing: Rinse mouth and seek immediate medical attention.[1]

Waste Segregation and Storage

Proper segregation of chemical waste is a critical step in safe disposal. n-Chloroaniline is a halogenated organic compound and must be collected in a designated, properly labeled waste container.[1]

Key Storage Guidelines:

  • Container: Use the original container if possible, or a compatible, properly sealed, and labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "n-Chloroaniline".[3]

  • Incompatible Materials: To prevent dangerous chemical reactions, do not mix n-Chloroaniline waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[1][5]

  • Storage Location: All chemical waste must be stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to prevent the spread of spills.[1]

Disposal Procedures

The disposal of n-Chloroaniline must be conducted by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]

Recommended Disposal Method:

The primary recommended method of disposal is incineration. This involves dissolving or mixing the n-Chloroaniline with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This process must be carried out by a licensed facility to ensure complete destruction of the hazardous material and to prevent the release of harmful substances into the environment.

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Remove all potential ignition sources.[7]

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Containment and Cleanup:

    • For liquid spills, soak up the material with an inert absorbent material (e.g., sand, diatomaceous earth).[4]

    • For solid spills, carefully collect the powdered material to avoid generating dust.[7]

  • Collection: Place all contaminated materials into a suitable, closed, and properly labeled container for disposal as hazardous waste.[4][7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the transportation and hazard identification of chloroanilines.

ParameterValueIsomer(s)
UN Number 2018Chloroanilines, solid
2019Chloroanilines, liquid[4]
Transport Hazard Class 6.1 (Poison)All[4]
Packing Group IIAll[4]
Reportable Quantity (RQ) 1000 lbsChloroanilines, solid
Toxicity to Fish (LC50) 5.7 mg/l - 96 h (Pimephales promelas)2-Chloroaniline[4]
Toxicity to Daphnia (EC50) 1.8 mg/l - 48 h (Daphnia magna)2-Chloroaniline[4]
Toxicity to Algae (EC50) 150 mg/l - 72 h (Desmodesmus subspicatus)2-Chloroaniline[4]

Logical Workflow for n-Chloroaniline Disposal

The following diagram illustrates the procedural flow for the safe disposal of n-Chloroaniline.

cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: n-Chloroaniline Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste into Labeled Container ppe->segregate store Store in Designated Satellite Accumulation Area segregate->store contact Contact Licensed Waste Disposal Service store->contact transport Arrange for Professional Transport contact->transport incinerate Incineration at a Licensed Facility transport->incinerate end_node End: Compliant Disposal incinerate->end_node evacuate Evacuate & Secure Area spill->evacuate contain Contain & Clean Up Spill evacuate->contain spill_waste Collect Spill Waste for Disposal contain->spill_waste spill_waste->store

Caption: A workflow for the safe handling and disposal of n-Chloroaniline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.